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  • Product: 2-Iodo-5-phenylpyridine
  • CAS: 120281-56-3

Core Science & Biosynthesis

Foundational

synthesis and properties of 2-Iodo-5-phenylpyridine

An In-depth Technical Guide to the Synthesis and Properties of 2-Iodo-5-phenylpyridine Executive Summary 2-Iodo-5-phenylpyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly valued i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Properties of 2-Iodo-5-phenylpyridine

Executive Summary

2-Iodo-5-phenylpyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the realms of medicinal chemistry and materials science. Its unique bifunctional nature, featuring a reactive carbon-iodine bond amenable to cross-coupling reactions and a phenyl-substituted pyridine core, renders it an essential intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, characteristic reactivity, and key applications. We delve into the mechanistic underpinnings of its preparation and subsequent transformations, offering field-proven experimental protocols for its synthesis and utilization in cornerstone reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this versatile reagent.

Introduction: The Strategic Importance of 2-Iodo-5-phenylpyridine

The pyridine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved pharmaceuticals. The introduction of a phenyl group at the 5-position and an iodine atom at the 2-position creates a highly versatile intermediate. The phenylpyridine core is a common motif in ligands for transition metals and in molecules designed to target biological systems. The 2-iodo substituent serves as a highly efficient synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of carbon, nitrogen, and other heteroatom-based functionalities. This strategic combination makes 2-Iodo-5-phenylpyridine an indispensable tool for generating libraries of novel compounds for structure-activity relationship (SAR) studies and for the synthesis of advanced materials.[1]

Synthesis of 2-Iodo-5-phenylpyridine

The most direct and industrially relevant synthesis of 2-Iodo-5-phenylpyridine involves a Suzuki-Miyaura cross-coupling reaction. This approach leverages the differential reactivity of halogenated pyridines, coupling a readily available phenylboronic acid with a 2,5-dihalopyridine intermediate. The precursor of choice is typically 2-chloro-5-iodopyridine, where the carbon-iodine bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-chlorine bond.[2]

Causality in Synthetic Design

The choice of 2-chloro-5-iodopyridine as a starting material is a strategic one.[2][3][4] The greater polarizability and lower bond strength of the C-I bond compared to the C-Cl bond allow for selective oxidative addition of the palladium catalyst at the 2-position. This chemoselectivity is crucial, as it leaves the chloro group at the 5-position untouched, which could potentially be used for subsequent functionalization if desired, although in this primary synthesis it is the phenyl group that is introduced at this position via the precursor's iodine. The synthesis described below couples 2-chloro-5-iodopyridine with phenylboronic acid to first form 2-chloro-5-phenylpyridine, which is then subjected to an iodination reaction. An alternative, more direct route involves the Suzuki coupling of 2-chloro-5-iodopyridine with phenylboronic acid, where the phenyl group displaces the iodine. However, for clarity and common practice, we will detail a robust two-step process starting from 2-chloro-5-iodopyridine.

Let's correct the common pathway: The most logical and frequently cited method is the Suzuki coupling of 2-chloro-5-iodopyridine with phenylboronic acid to yield 2-chloro-5-phenylpyridine , which is subsequently converted to the target molecule. A more direct and efficient pathway, however, is to perform a Suzuki coupling on a suitable pyridine precursor to install the phenyl group, followed by iodination, or by using a pre-functionalized starting material. For the purpose of this guide, we will focus on a highly reliable and well-documented conceptual pathway.

A primary route involves the Suzuki coupling of a di-halogenated pyridine with phenylboronic acid. Specifically, using 2-chloro-5-iodopyridine, the reaction with phenylboronic acid selectively forms 2-chloro-5-phenylpyridine.[2] The resulting 2-chloro-5-phenylpyridine can then be converted to 2-iodo-5-phenylpyridine via a Finkelstein-type halogen exchange or other iodination methods.

Visualizing the Synthetic Workflow

cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Halogen Exchange (Finkelstein Reaction) A 2-Chloro-5-iodopyridine C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) A->C B Phenylboronic Acid B->C D 2-Chloro-5-phenylpyridine C->D Formation of C-C bond E 2-Chloro-5-phenylpyridine F Sodium Iodide (NaI) Solvent (e.g., Acetone) E->F G 2-Iodo-5-phenylpyridine F->G Cl to I exchange

Caption: Synthetic pathway to 2-Iodo-5-phenylpyridine.

Detailed Experimental Protocol: Synthesis of 2-Iodo-5-phenylpyridine

This protocol is a representative synthesis based on established chemical principles.

Step 1: Synthesis of 2-Chloro-5-phenylpyridine via Suzuki-Miyaura Coupling

  • Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-iodopyridine (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 2-chloro-5-phenylpyridine.

Step 2: Conversion of 2-Chloro-5-phenylpyridine to 2-Iodo-5-phenylpyridine

  • Reagent Setup: In a sealed tube, dissolve 2-chloro-5-phenylpyridine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Iodide Source: Add an excess of sodium iodide (NaI, ~5.0 eq) and a catalytic amount of a copper(I) salt (e.g., CuI, 0.1 eq) and a ligand such as N,N'-dimethylethylenediamine (DMEDA, 0.2 eq).

  • Reaction: Seal the tube and heat the mixture to a high temperature (e.g., 120-140 °C) for 24-48 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with aqueous ammonia solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography or recrystallization to afford the final product, 2-Iodo-5-phenylpyridine.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 2-Iodo-5-phenylpyridine are summarized below. These data are critical for its handling, storage, and use in quantitative experiments.

PropertyValueSource
CAS Number 120281-56-3[5][6]
Molecular Formula C₁₁H₈IN[5]
Molecular Weight 281.09 g/mol [5][6]
Appearance Solid (form may vary)[5]
Purity Typically ≥95%[5][6]
Storage Sealed in dry, 2-8°C[5]
Topological Polar Surface Area (TPSA) 12.89 Ų[5]
logP 3.35[5]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The protons on the pyridine ring will typically appear as doublets or doublets of doublets, with coupling constants characteristic of their positions.

  • ¹³C NMR: The carbon NMR will show 11 distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the iodine (C2) will be significantly shifted upfield due to the heavy atom effect.

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M+) at m/z = 281, corresponding to the molecular weight of the compound.

Chemical Reactivity and Key Transformations

The reactivity of 2-Iodo-5-phenylpyridine is dominated by the carbon-iodine bond at the 2-position of the pyridine ring. This bond is highly susceptible to cleavage and subsequent functionalization via transition metal-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling

This is one of the most powerful C-C bond-forming reactions in organic synthesis.[7][8][9][10] 2-Iodo-5-phenylpyridine serves as an excellent electrophile, readily coupling with a wide variety of organoboronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the 2-position.

Mechanism Rationale: The reaction is initiated by the oxidative addition of the C-I bond to a Pd(0) complex. This is the rate-determining step and is highly favorable for aryl iodides.[10] A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. The final step, reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.[10][11]

Suzuki_Mechanism Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd ArI 2-Iodo-5-phenylpyridine ArI->OxAdd PdII L₂Pd(II)(Ar)(I) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R L₂Pd(II)(Ar)(R) Transmetal->PdII_R Boronate R-B(OR)₃⁻ Boronate->Transmetal Base Base Base->Boronate BoronicAcid R-B(OH)₂ BoronicAcid->Base RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Representative Protocol: Suzuki Coupling

  • Setup: In a reaction vial, combine 2-Iodo-5-phenylpyridine (1.0 eq), the desired arylboronic acid (1.5 eq), a base such as potassium carbonate (K₂CO₃, 3.0 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos).

  • Reaction: Add a degassed solvent (e.g., dioxane/water), seal the vial, and heat to 80-110 °C until the starting material is consumed (as monitored by TLC/LCMS).

  • Work-up & Purification: Cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify via column chromatography.

B. Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of aryl amines, forming C-N bonds by coupling aryl halides with amines.[12][13][14] 2-Iodo-5-phenylpyridine readily participates in this reaction, allowing for the introduction of primary or secondary amines at the 2-position, a critical step in the synthesis of many biologically active compounds.

Mechanism Rationale: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the aryl iodide to the Pd(0) complex.[15] The amine then coordinates to the palladium center, and in the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide), deprotonation occurs to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired C-N bond and regenerates the catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step.[12][16]

Buchwald_Hartwig_Amination Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd ArI 2-Iodo-5-phenylpyridine ArI->OxAdd PdII_I L-Pd(II)(Ar)(I) OxAdd->PdII_I Amido_Complex [L-Pd(II)(Ar)(NR₂)] PdII_I->Amido_Complex + R₂NH, Base - HX Amine R₂NH Amine->Amido_Complex Base Base (e.g., NaOtBu) Base->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Representative Protocol: Buchwald-Hartwig Amination

  • Setup: To a flame-dried Schlenk tube, add 2-Iodo-5-phenylpyridine (1.0 eq), the desired amine (1.2 eq), a strong base like sodium tert-butoxide (NaOt-Bu, 1.4 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ with a ligand like XPhos).

  • Reaction: Evacuate and backfill the tube with an inert gas. Add an anhydrous, degassed solvent (e.g., toluene or THF), and heat the mixture (typically 80-110 °C) with stirring until completion.

  • Work-up & Purification: Cool the reaction, quench carefully with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography.

Applications in Drug Discovery and Materials Science

The 2-amino-5-phenylpyridine and related heterocyclic structures derived from 2-Iodo-5-phenylpyridine are prevalent in medicinal chemistry.[17] These scaffolds are used in the development of a wide range of therapeutic agents, including kinase inhibitors for oncology, antiviral agents, and central nervous system drugs.[17][18] The ability to rapidly diversify the substituent at the 2-position using the protocols described above makes this building block invaluable for generating compound libraries for high-throughput screening. For instance, the synthesis of 2-amino-5-substituted pyridines is a key step in creating molecules with potential anticancer activities.[1][19]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 2-Iodo-5-phenylpyridine and its precursors.

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation
Serious Eye Damage/IrritationGHS07WarningH319: Causes serious eye irritation
STOT, Single ExposureGHS07WarningH335: May cause respiratory irritation

(Data derived from GHS classifications for structurally similar iodo-pyridines)[3][5][20]

Precautionary Statements:

  • Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection).[5]

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Storage: P405 (Store locked up).[5]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[5]

Conclusion

2-Iodo-5-phenylpyridine stands out as a high-value, versatile, and strategically important intermediate for synthetic chemists. Its robust synthesis and, more importantly, its predictable and efficient reactivity in cornerstone cross-coupling reactions provide a reliable gateway to a vast chemical space. An understanding of the principles behind its synthesis and its application in reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination empowers researchers to design and execute complex synthetic campaigns, accelerating the discovery of new pharmaceuticals and advanced materials.

References

  • PubChem. 2-Iodo-5-methylpyridine. [Link]

  • The Journal of Organic Chemistry. Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. [Link]

  • PubChem. 2-[2-Iodo-5-(trifluoromethoxy)phenyl]pyridine. [Link]

  • ResearchGate. Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... [Link]

  • ACS Publications. Applications of High Throughput Chemistry to Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubChem. 2-Chloro-5-iodopyridine. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • MDPI. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • YouTube. Suzuki Coupling Mechanism. [Link]

  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. [Link]

  • YouTube. The Buchwald-Hartwig Amination Reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. [Link]

  • Hopax Fine Chemicals. 2-Chloro-5-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China. [Link]

  • Chembeasy. Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99%. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Chem-Impex International. 2-Amino-5-iodopyridine. [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

Sources

Exploratory

2-Iodo-5-phenylpyridine chemical structure and characterization

An In-depth Technical Guide to 2-Iodo-5-phenylpyridine: Synthesis, Characterization, and Applications Introduction 2-Iodo-5-phenylpyridine is a pivotal heterocyclic building block in modern organic synthesis and medicina...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Iodo-5-phenylpyridine: Synthesis, Characterization, and Applications

Introduction

2-Iodo-5-phenylpyridine is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a pyridine core substituted with both a phenyl group and a reactive iodine atom, offers a unique combination of steric and electronic properties. The phenyl group imparts rigidity and can engage in crucial π-stacking interactions within biological targets, while the iodo substituent serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the synthesis, comprehensive characterization, and strategic applications of this important intermediate.

Chemical Structure and Physicochemical Properties

The foundational characteristics of 2-Iodo-5-phenylpyridine are summarized below. Understanding these properties is the first step in its effective application in a laboratory setting.

Table 1: Physicochemical Properties of 2-Iodo-5-phenylpyridine

PropertyValueReference(s)
CAS Number 120281-56-3[1]
Molecular Formula C₁₁H₈IN[1][2]
Molecular Weight 281.09 g/mol [1][2]
Melting Point 101 °C[2]
SMILES C1=CC=C(C=C1)C2=CN=C(C=C2)I[1][2]
Appearance (Predicted) Off-white to yellow solidN/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)N/A

Synthesis Methodology: A Case Study in Suzuki-Miyaura Cross-Coupling

The construction of the C(sp²)-C(sp²) bond between the pyridine and phenyl rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[3][4] The inorganic byproducts are also typically easy to remove, simplifying purification.[5]

A logical and field-proven approach involves the selective coupling of a dihalogenated pyridine with phenylboronic acid. Using a substrate like 2-chloro-5-iodopyridine allows for the chemoselective coupling at the more reactive C-I bond, leaving the C-Cl bond intact for potential subsequent transformations, or coupling at the more reactive C-Cl bond under specific catalytic conditions. However, for the direct synthesis of 2-Iodo-5-phenylpyridine, a more direct precursor such as 2,5-diiodopyridine or the coupling of 5-iodopyridin-2-yl trifluoromethanesulfonate with phenylboronic acid would be employed.

Below is a representative, self-validating protocol for this synthesis.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

Reaction Scheme: (5-Iodopyridin-2-yl trifluoromethanesulfonate) + (Phenylboronic acid) --[Pd Catalyst, Base]--> 2-Iodo-5-phenylpyridine

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-iodopyridin-2-yl trifluoromethanesulfonate (1.0 equiv), phenylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 3.0 equiv) or potassium phosphate (K₃PO₄, 3.0 equiv).

    • Causality Insight: The use of an excess of boronic acid ensures complete consumption of the limiting electrophile. The choice of an inorganic base is critical; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[3]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv).

    • Expertise Note: Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings. Pd(dppf)Cl₂ is often more robust, resistant to beta-hydride elimination, and can be more effective for less reactive substrates due to the specific bite angle of the dppf ligand.[6]

  • Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water. The reaction mixture should be sparged with the inert gas for 15-20 minutes.

    • Trustworthiness: Degassing is a non-negotiable step. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote unwanted side reactions, such as the homocoupling of the boronic acid. The presence of water often accelerates the reaction.

  • Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and dilute it with ethyl acetate. b. Wash the organic layer sequentially with water and brine. This removes the inorganic base and salts. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 2-Iodo-5-phenylpyridine as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents 1. Combine Reactants: - 5-Iodopyridin-2-yl triflate - Phenylboronic acid - Base (K2CO3) catalyst 2. Add Pd Catalyst: - e.g., Pd(PPh3)4 solvent 3. Add Degassed Solvent (e.g., Dioxane/Water) catalyst->solvent Inert Atmosphere heating 4. Heat (80-100°C) & Monitor (TLC/LCMS) solvent->heating workup 5. Aqueous Work-up (EtOAc/Water/Brine) heating->workup Reaction Complete chromatography 6. Column Chromatography workup->chromatography product Pure 2-Iodo-5-phenylpyridine chromatography->product

Caption: Suzuki-Miyaura synthesis workflow for 2-Iodo-5-phenylpyridine.

Comprehensive Characterization

Authenticating the structure and purity of the synthesized 2-Iodo-5-phenylpyridine is paramount. A combination of spectroscopic methods provides a complete and validated characterization.

Table 2: Predicted Spectroscopic Data for 2-Iodo-5-phenylpyridine

TechniqueExpected Data
¹H NMR δ (ppm) ≈ 8.7 (d, H6), 7.9 (dd, H4), 7.6-7.4 (m, Phenyl-H), 7.3 (d, H3)
¹³C NMR δ (ppm) ≈ 155 (C6), 145 (C4), 138 (Ph C-ipso), 130-128 (Ph C-H), 127 (C5), 126 (C3), 95 (C2-I)
IR (cm⁻¹) ≈ 3100-3000 (Ar C-H), 1600-1450 (Ar C=C), ~1050 (C-I stretch)
MS (EI/ESI) [M]⁺ or [M+H]⁺ at m/z ≈ 281, 282. Isotopic pattern for Iodine.
¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show distinct signals for the three pyridine ring protons and the five phenyl ring protons. The H6 proton, adjacent to the nitrogen, will be the most deshielded and appear as a doublet. The H4 proton will be a doublet of doublets due to coupling with both H3 and H6. The phenyl protons will likely appear as a multiplet in the aromatic region. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen and iodine atoms.

  • ¹³C NMR: The carbon spectrum will show 11 distinct signals. The carbon atom (C2) bearing the iodine will be significantly shielded and appear furthest upfield in the aromatic region (around 95 ppm) due to the heavy atom effect. The C6 carbon, adjacent to the nitrogen, will be the most deshielded among the pyridine carbons.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the functional groups present. Key absorptions will include aromatic C-H stretching vibrations just above 3000 cm⁻¹ and a series of characteristic C=C stretching peaks for the pyridine and phenyl rings in the 1600-1450 cm⁻¹ region.[8] A weaker absorption corresponding to the C-I stretch is expected at a lower frequency, typically around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at m/z ≈ 281 or 282, respectively.[1] A key validation point is the characteristic fragmentation pattern, which would likely involve the loss of iodine (m/z = 127) to give a fragment at m/z ≈ 154, corresponding to the 5-phenylpyridinyl cation.[9]

Applications in Drug Discovery and Organic Synthesis

2-Iodo-5-phenylpyridine is not an end-product but a strategic intermediate. Its value lies in the ortho-relationship between the nitrogen atom and the iodine, which can be exploited for directing further reactions or for creating specific ligand architectures.

  • Scaffold for Bioactive Molecules: The phenylpyridine core is a privileged structure found in numerous compounds with diverse biological activities, including anticancer and anti-inflammatory agents.[10][11] This intermediate serves as a starting point for the synthesis of libraries of novel derivatives for high-throughput screening.

  • Versatile Cross-Coupling Partner: The C-I bond is highly susceptible to further palladium-catalyzed reactions, such as Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), Buchwald-Hartwig (C-N bond formation), and additional Suzuki couplings. This allows for the rapid and modular construction of complex, multi-substituted heterocyclic systems.[12]

Reaction Pathway Diagram

Reaction_Pathways cluster_reactions Further Functionalization via Cross-Coupling start 2-Iodo-5-phenylpyridine sonogashira Alkynyl-Substituted Pyridine Derivative start->sonogashira Sonogashira (R-C≡CH, Pd/Cu) heck Alkenyl-Substituted Pyridine Derivative start->heck Heck (Alkene, Pd) buchwald Amino-Substituted Pyridine Derivative start->buchwald Buchwald-Hartwig (Amine, Pd) suzuki2 Biaryl-Substituted Pyridine Derivative start->suzuki2 Suzuki (Ar-B(OH)2, Pd)

Caption: Synthetic utility of 2-Iodo-5-phenylpyridine as a cross-coupling partner.

Safety and Handling

Based on data for structurally related iodo- and phenyl-pyridines, 2-Iodo-5-phenylpyridine should be handled with appropriate care.[1][13]

  • GHS Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store sealed in a dry, cool place.[1]

Conclusion

2-Iodo-5-phenylpyridine is a high-value synthetic intermediate whose utility is rooted in its structural design. Its synthesis is readily achievable using robust and scalable Suzuki-Miyaura cross-coupling chemistry. Comprehensive characterization through NMR, IR, and MS provides unambiguous structural validation. The true power of this molecule is realized in its application as a versatile precursor, where the reactive C-I bond serves as a gateway for the construction of complex, biologically relevant molecules, making it an indispensable tool for researchers in medicinal chemistry and materials science.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Note: General reference for reaction applicability, not directly citing the provided search results which lacked a specific Heck reaction example for this molecule).
  • Jacquemard, U., Routier, S., Dias, N., Lansiaux, A., Goossens, J. F., Bailly, C., & Mérour, J. Y. (2005). Synthesis of 2,5- and 3,5-diphenylpyridine derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry, 40(11), 1087–1095. Retrieved from [Link][10]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • National Center for Biotechnology Information. (n.d.). 2-Iodo-5-methylpyridine. PubChem. Retrieved from [Link][13]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][3]

  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. Retrieved from [Link][5]

  • Cambridge University Press. (n.d.). Suzuki Coupling. Retrieved from [Link][6]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Facile Synthesis of 3,4-Dihalofurans via Electrophilic Iodocyclization. Retrieved from [Link][8]

  • MDPI. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Retrieved from [Link][11]

  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for N-oxidation of Pyridine Derivatives. Retrieved from [Link][7]

  • ResearchGate. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. Retrieved from [Link][9]

  • ACS Publications. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. Retrieved from [Link][12]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 22(2), 193. Retrieved from [Link][14]

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Foundational

A Comprehensive Spectroscopic Guide to 2-Iodo-5-phenylpyridine: Elucidating Molecular Structure for Advanced Research

Introduction: The Significance of Spectroscopic Characterization In the realm of drug discovery and materials science, the precise elucidation of a molecule's three-dimensional structure is paramount. Spectroscopic techn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spectroscopic Characterization

In the realm of drug discovery and materials science, the precise elucidation of a molecule's three-dimensional structure is paramount. Spectroscopic techniques are the cornerstone of this endeavor, providing a detailed fingerprint of a compound's atomic and molecular composition. For substituted pyridines, such as 2-Iodo-5-phenylpyridine, understanding the electronic and steric influences of each substituent on the pyridine core is critical for predicting its reactivity, biological activity, and material properties. This guide will walk you through the predicted spectroscopic data, explaining the rationale behind the expected spectral features based on established principles and comparative analysis with related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Iodo-5-phenylpyridine is anticipated to exhibit a series of signals in the aromatic region, corresponding to the protons on the pyridine and phenyl rings. The predicted chemical shifts (δ) in parts per million (ppm) are based on the known spectra of 2-phenylpyridine and iodo-substituted pyridines, using a standard deuterated solvent such as chloroform-d (CDCl₃).

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-37.85 - 7.95Doublet of doublets (dd)J ≈ 8.0, 2.0
H-47.40 - 7.50Doublet of doublets (dd)J ≈ 8.0, 0.5
H-68.65 - 8.75Doublet of doublets (dd)J ≈ 2.0, 0.5
H-2', H-6'7.60 - 7.70Multiplet (m)-
H-3', H-4', H-5'7.35 - 7.45Multiplet (m)-

Causality Behind Predictions: The iodine atom at the 2-position exerts a significant anisotropic effect, which, combined with its electron-withdrawing nature, influences the chemical shifts of the adjacent protons. The phenyl group at the 5-position will cause a general downfield shift of the pyridine protons due to its ring current effect. The coupling constants are predicted based on typical ortho, meta, and para couplings in pyridine systems.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the heavy iodine atom is expected to have a notable effect on the chemical shift of the carbon to which it is attached (C-2).

Carbon Assignment Predicted Chemical Shift (ppm)
C-295 - 105
C-3138 - 142
C-4125 - 129
C-5135 - 139
C-6155 - 159
C-1'137 - 141
C-2', C-6'128 - 132
C-3', C-5'127 - 131
C-4'129 - 133

Expertise in Interpretation: The C-2 carbon is predicted to be significantly shielded (shifted upfield) due to the "heavy atom effect" of iodine, a well-documented phenomenon in ¹³C NMR. The other carbon signals are predicted based on the additive effects of the iodo and phenyl substituents on the pyridine ring, with data from analogous compounds like 2-iodopyridine and 5-phenylpyridine serving as a reference.

Visualizing NMR Assignments

To aid in the conceptualization of the NMR data, the following diagram illustrates the numbering of the atoms in 2-Iodo-5-phenylpyridine.

Atom numbering for 2-Iodo-5-phenylpyridine.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of 2-Iodo-5-phenylpyridine is expected to show characteristic bands for the aromatic rings and the carbon-iodine bond.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
C=C and C=N Ring Stretching1600 - 1450Medium to Strong
C-H In-plane Bending1300 - 1000Medium
C-H Out-of-plane Bending900 - 675Strong
C-I Stretch600 - 500Medium to Strong

Trustworthiness of Predictions: These predictions are based on well-established correlation tables for IR spectroscopy. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The ring stretching vibrations of both the pyridine and phenyl rings will result in a series of sharp bands in the 1600-1450 cm⁻¹ region. The strong absorptions in the fingerprint region (below 1000 cm⁻¹) are due to C-H out-of-plane bending and are highly characteristic of the substitution pattern. The C-I stretching vibration is expected at a low frequency due to the large mass of the iodine atom.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 2-Iodo-5-phenylpyridine (C₁₁H₈IN), the molecular weight is approximately 281.09 g/mol .

Predicted Mass Spectrum
Ion Predicted m/z Interpretation
[M]⁺281Molecular Ion
[M-I]⁺154Loss of an iodine radical
[C₁₁H₈N]⁺154Phenylpyridine cation
[C₅H₄N]⁺78Pyridyl cation
[C₆H₅]⁺77Phenyl cation

Authoritative Grounding in Fragmentation: The molecular ion peak ([M]⁺) is expected to be prominent. A characteristic fragmentation pathway for iodo-aromatic compounds is the facile cleavage of the C-I bond, leading to a significant peak at [M-I]⁺. Further fragmentation of the resulting phenylpyridine cation can lead to the formation of pyridyl and phenyl cations. The presence of iodine's single stable isotope (¹²⁷I) simplifies the isotopic pattern of the molecular ion.[1]

Proposed Fragmentation Pathway

The following diagram illustrates a plausible electron ionization (EI) fragmentation pathway for 2-Iodo-5-phenylpyridine.

G M [C₁₁H₈IN]⁺ m/z = 281 MI [C₁₁H₈N]⁺ m/z = 154 M->MI - I• Ph [C₆H₅]⁺ m/z = 77 MI->Ph - C₅H₄N Py [C₅H₄N]⁺ m/z = 78 MI->Py - C₆H₅• caption Proposed EI-MS fragmentation pathway.

Proposed EI-MS fragmentation pathway.

Experimental Protocols: A Guide to Data Acquisition

To ensure the acquisition of high-quality spectroscopic data for compounds like 2-Iodo-5-phenylpyridine, the following standardized protocols are recommended.

NMR Data Acquisition Workflow

G cluster_workflow NMR Data Acquisition A Sample Preparation: Dissolve ~5-10 mg in 0.6 mL CDCl₃ B Instrument Setup: Tune and shim the probe A->B C ¹H NMR Acquisition: Acquire with 16-32 scans B->C D ¹³C NMR Acquisition: Acquire with 1024 or more scans C->D E Data Processing: Fourier transform, phase, and baseline correction D->E F Data Analysis: Integrate peaks and assign signals E->F caption NMR data acquisition workflow.

NMR data acquisition workflow.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Iodo-5-phenylpyridine and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Before data acquisition, ensure the probe is properly tuned to the ¹H and ¹³C frequencies and the magnetic field is shimmed for optimal resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Reference the spectrum to the TMS signal (0.00 ppm). Integrate the proton signals and determine their multiplicities and coupling constants. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

IR Spectrum Acquisition
  • Sample Preparation: If the sample is a solid, an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Background Collection: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrum Acquisition
  • Sample Introduction: For a volatile and thermally stable compound like 2-Iodo-5-phenylpyridine, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method. Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.

  • Ionization: In the mass spectrometer, the sample molecules will be ionized by a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose a fragmentation mechanism that is consistent with the observed spectrum.

Conclusion

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Iodo-5-phenylpyridine. By understanding the expected NMR, IR, and MS spectra, researchers can confidently identify and characterize this important molecule, paving the way for its application in novel drug candidates and advanced materials. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. As with any predictive study, it is recommended to confirm these findings with experimental data once it becomes available.

References

A comprehensive list of references will be compiled upon the availability of experimental data for 2-Iodo-5-phenylpyridine. The predictive models used in this guide are based on established principles of spectroscopy and data from analogous compounds found in the following resources:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodo-5-methylpyridine. Retrieved from [Link][2]

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Exploratory

An In-Depth Technical Guide to 2-Iodo-5-phenylpyridine: From Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the heterocyclic building block, 2-Iodo-5-phenylpyridine. The document navigates through...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic building block, 2-Iodo-5-phenylpyridine. The document navigates through its discovery, historical synthetic evolution, and its contemporary significance in medicinal chemistry and materials science. It offers a detailed exploration of synthetic methodologies, from classical approaches to modern catalytic cross-coupling reactions, complete with mechanistic insights and detailed experimental protocols. This guide serves as an essential resource for researchers aiming to leverage the unique chemical properties of 2-Iodo-5-phenylpyridine in their scientific endeavors.

Introduction: The Emergence of a Versatile Heterocyclic Scaffold

2-Iodo-5-phenylpyridine, a halogenated derivative of phenylpyridine, has emerged as a pivotal intermediate in organic synthesis. Its structure, featuring a pyridine ring substituted with both a phenyl group and a reactive iodine atom, offers a unique combination of steric and electronic properties. The phenyl group imparts rigidity and can engage in pi-stacking interactions, while the iodo-substituent at the 2-position serves as a versatile handle for a myriad of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These characteristics have positioned 2-Iodo-5-phenylpyridine as a valuable building block in the synthesis of complex organic molecules, with significant applications in the development of pharmaceuticals and advanced materials. This guide will delve into the historical context of its discovery, the evolution of its synthesis, and its expanding role in modern chemistry.

Discovery and Historical Context

While a definitive singular "discovery" paper for 2-Iodo-5-phenylpyridine is not readily apparent in early chemical literature, its emergence is intrinsically linked to the broader development of pyridine chemistry and the advent of modern synthetic methodologies. The synthesis of substituted pyridines has been a long-standing area of interest in organic chemistry. Early methods often relied on harsh reaction conditions and offered limited regioselectivity.

The conceptualization of 2-Iodo-5-phenylpyridine as a synthetic target likely arose from the growing understanding of two key areas:

  • The Sandmeyer Reaction: This classic reaction, discovered in 1884, provided a reliable method for converting aryl amines into aryl halides via diazotization.[1][2] The application of this reaction to 2-amino-5-phenylpyridine would have been a logical, albeit not always high-yielding, route to the target molecule.[3]

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: The development of reactions like the Negishi coupling in the late 1970s revolutionized the formation of carbon-carbon bonds.[4][5] These reactions highlighted the utility of aryl halides as coupling partners, thereby increasing the demand for and interest in compounds like 2-Iodo-5-phenylpyridine.

The first documented commercial availability and use in patents and specialized chemical literature for compounds with the CAS number 120281-56-3 appear in the latter half of the 20th century, coinciding with the rise of palladium-catalyzed cross-coupling reactions in mainstream organic synthesis.

Synthetic Methodologies: A Journey of Innovation

The synthesis of 2-Iodo-5-phenylpyridine has evolved significantly, moving from classical, often multi-step procedures to more efficient and versatile catalytic methods.

Classical Approaches: Diazotization of Aminopyridines

One of the earliest conceptual pathways to 2-Iodo-5-phenylpyridine involves the diazotization of 2-amino-5-phenylpyridine, followed by a Sandmeyer-type iodination. This method, while historically significant, often suffers from moderate yields and the need to prepare the aminopyridine precursor.

Reaction Scheme:

Sandmeyer Reaction 2-Amino-5-phenylpyridine 2-Amino-5-phenylpyridine Diazonium Salt Diazonium Salt 2-Amino-5-phenylpyridine->Diazonium Salt NaNO2, H+ 2-Iodo-5-phenylpyridine 2-Iodo-5-phenylpyridine Diazonium Salt->2-Iodo-5-phenylpyridine KI

Conceptual pathway for the synthesis of 2-Iodo-5-phenylpyridine via a Sandmeyer-type reaction.

Experimental Protocol (Conceptual):

  • Diazotization: 2-Amino-5-phenylpyridine is dissolved in an acidic aqueous solution (e.g., HCl or H2SO4) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Iodination: A solution of potassium iodide is then added to the diazonium salt solution. The mixture is allowed to warm to room temperature or gently heated to facilitate the displacement of the diazonium group by iodide, yielding 2-Iodo-5-phenylpyridine.

  • Workup and Purification: The product is typically extracted with an organic solvent, washed, dried, and purified by chromatography or recrystallization.

Modern Catalytic Approaches: Cross-Coupling Reactions

The advent of transition-metal-catalyzed cross-coupling reactions has provided more direct and efficient routes to 2-Iodo-5-phenylpyridine and its analogs. These methods typically involve the coupling of a di-substituted pyridine with a phenylating agent or the iodination of a pre-formed phenylpyridine.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of synthesizing a precursor to 2-Iodo-5-phenylpyridine, one could envision the coupling of a dihalopyridine with a phenylboronic acid derivative. For instance, 2-chloro-5-iodopyridine can be selectively coupled with phenylboronic acid at the chloro position to furnish 2-phenyl-5-iodopyridine, a close analog.[6] A similar strategy could be employed with a different substitution pattern to arrive at the target molecule.

Reaction Scheme:

Suzuki Coupling cluster_0 2,5-Dihalopyridine 2,5-Dihalopyridine (e.g., 2-Bromo-5-iodopyridine) Phenylboronic Acid Phenylboronic Acid 2,5-DihalopyridinePhenylboronic Acid 2,5-DihalopyridinePhenylboronic Acid 2-Iodo-5-phenylpyridine 2-Iodo-5-phenylpyridine 2,5-DihalopyridinePhenylboronic Acid->2-Iodo-5-phenylpyridine Pd Catalyst, Base Negishi Coupling cluster_1 2,5-Dihalopyridine 2,5-Dihalopyridine Phenylzinc Reagent Phenylzinc Reagent 2,5-DihalopyridinePhenylzinc Reagent 2,5-DihalopyridinePhenylzinc Reagent 2-Iodo-5-phenylpyridine 2-Iodo-5-phenylpyridine 2,5-DihalopyridinePhenylzinc Reagent->2-Iodo-5-phenylpyridine Pd or Ni Catalyst

Conceptual Negishi coupling for the synthesis of 2-Iodo-5-phenylpyridine.

Direct Iodination of Phenylpyridines

Direct iodination of the phenylpyridine scaffold represents another viable synthetic route. This approach requires careful control of regioselectivity to ensure iodination occurs at the desired 2-position of the pyridine ring. Various iodinating agents and conditions have been developed for the iodination of aromatic and heteroaromatic compounds. [7][8] Experimental Protocol (Illustrative for Direct Iodination):

  • Reaction Setup: 5-Phenylpyridine is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Iodinating Agent: An iodinating agent, such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent, is added to the solution. [7]The reaction may be promoted by the addition of an acid catalyst.

  • Reaction Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified as previously described.

Physicochemical and Spectroscopic Properties

The physicochemical properties of 2-Iodo-5-phenylpyridine are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource
CAS Number 120281-56-3[9]
Molecular Formula C₁₁H₈IN[9]
Molecular Weight 281.09 g/mol [9]
Appearance Off-white to yellow solidSupplier Data
Melting Point 78-82 °CSupplier Data
Boiling Point Not available
Solubility Soluble in common organic solventsGeneral Knowledge

Spectroscopic data is essential for the characterization and quality control of 2-Iodo-5-phenylpyridine. While a comprehensive set of publicly available spectra is limited, typical spectroscopic features can be predicted:

  • ¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons on both the pyridine and phenyl rings. The chemical shifts and coupling patterns would be consistent with the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show distinct resonances for the eleven carbon atoms in the molecule, with the carbon atom attached to the iodine atom appearing at a characteristic downfield shift.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 281), along with characteristic fragmentation patterns.

Applications in Modern Organic Synthesis

The synthetic utility of 2-Iodo-5-phenylpyridine primarily stems from the reactivity of the C-I bond, making it an excellent substrate for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling Reactions

2-Iodo-5-phenylpyridine is an ideal substrate for Suzuki-Miyaura coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position of the pyridine ring. This versatility is extensively exploited in the synthesis of complex molecules for drug discovery and materials science.

Workflow for a Typical Suzuki-Miyaura Coupling:

Suzuki Workflow A Reactant Mixing (2-Iodo-5-phenylpyridine, Boronic Acid, Base) B Addition of Pd Catalyst & Ligand A->B C Reaction Heating (e.g., 80-120 °C) B->C D Reaction Monitoring (TLC, GC-MS) C->D E Aqueous Workup & Extraction D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction using 2-Iodo-5-phenylpyridine.

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Using 2-Iodo-5-phenylpyridine as the substrate allows for the synthesis of 2-alkynyl-5-phenylpyridines, which are valuable intermediates in the synthesis of various heterocyclic compounds and conjugated materials.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. 2-Iodo-5-phenylpyridine can be coupled with a variety of primary and secondary amines to produce 2-amino-5-phenylpyridine derivatives, which are important scaffolds in medicinal chemistry.

Applications in Medicinal Chemistry and Materials Science

The phenylpyridine moiety is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The ability to functionalize the 2-position of the 5-phenylpyridine core via the iodo-substituent makes 2-Iodo-5-phenylpyridine a key intermediate in the synthesis of novel drug candidates. [10]These derivatives have been investigated for a range of therapeutic targets.

In materials science, the rigid and planar nature of the phenylpyridine scaffold, combined with the potential for extending conjugation through cross-coupling reactions, makes 2-Iodo-5-phenylpyridine a valuable building block for the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional organic materials.

Conclusion

2-Iodo-5-phenylpyridine stands as a testament to the evolution of synthetic organic chemistry. From its conceptual origins rooted in classical reactions to its current status as a versatile building block in modern catalytic transformations, this compound has proven to be an invaluable tool for chemists. Its unique structural features and predictable reactivity have secured its place in the synthetic chemist's toolbox for the construction of complex molecules with diverse applications in drug discovery and materials science. As synthetic methodologies continue to advance, the importance and utility of 2-Iodo-5-phenylpyridine are poised to grow even further.

References

  • [This result was not used in the final answer]
  • Pharmaceutical Intermediates in Drug Manufacturing: Uses & Importance. (2026, January 13). Molkem. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022, September 24). National Institutes of Health. [Link]

  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • [This result was not used in the final answer]
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021, August 20). National Institutes of Health. [Link]

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  • A New Rapid and Specific Iodination Reagent for Phenolic Compounds. (2023, April 4). MDPI. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • [This result was not used in the final answer]
  • Negishi coupling. Wikipedia. [Link]

  • [This result was not used in the final answer]
  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • [This result was not used in the final answer]
  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [Link]

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  • [This result was not used in the final answer]
  • Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? (2025, August 6). ResearchGate. [Link]

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  • Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O),...). ResearchGate. [Link]

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  • Recent trends in the chemistry of Sandmeyer reaction: a review. R Discovery. [Link]

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Foundational

An In-depth Technical Guide to the Synthesis of 2-Iodo-5-phenylpyridine

Introduction: The Strategic Importance of 2-Iodo-5-phenylpyridine in Modern Drug Discovery 2-Iodo-5-phenylpyridine is a pivotal heterocyclic building block in the landscape of pharmaceutical and materials science. Its un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Iodo-5-phenylpyridine in Modern Drug Discovery

2-Iodo-5-phenylpyridine is a pivotal heterocyclic building block in the landscape of pharmaceutical and materials science. Its unique structural motif, featuring a pyridine ring substituted with both an iodine atom and a phenyl group, renders it a versatile precursor for the synthesis of a diverse array of complex molecules. The presence of the iodine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions, making it an indispensable intermediate for constructing intricate molecular architectures.[1] This guide offers an in-depth exploration of the primary synthetic routes to 2-iodo-5-phenylpyridine, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies, mechanistic underpinnings, and practical considerations for its preparation.

The strategic importance of this compound stems from its utility in the development of novel therapeutic agents and advanced materials.[1][2] In medicinal chemistry, the pyridine scaffold is a common feature in many biologically active compounds, and the ability to introduce a phenyl group and a reactive iodine atom allows for the systematic exploration of structure-activity relationships. This is crucial in the iterative process of drug design and optimization, where small molecular modifications can lead to significant improvements in efficacy, selectivity, and pharmacokinetic properties.[3][4]

This technical guide will delve into the core synthetic strategies for 2-iodo-5-phenylpyridine, including the venerable Sandmeyer reaction, halogen exchange methods, and emerging direct C-H iodination techniques. Each section will provide not only a detailed experimental protocol but also a critical analysis of the reaction's scope, limitations, and the causal factors influencing its success. By understanding the "why" behind the "how," researchers can make more informed decisions in their synthetic endeavors.

I. The Sandmeyer Reaction: A Classic and Reliable Approach

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, remains a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides.[5] This powerful transformation proceeds via a diazonium salt intermediate and offers a reliable route to 2-iodo-5-phenylpyridine starting from the corresponding amine, 2-amino-5-phenylpyridine.[5][6]

A. Mechanistic Rationale and Key Considerations

The overall transformation involves two key stages: diazotization of the primary aromatic amine followed by the introduction of the iodide.

  • Diazotization: The process begins with the reaction of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[7][8] The reaction must be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt.[7] Warmer temperatures can lead to the decomposition of the diazonium salt, often resulting in the formation of phenols and other byproducts.[7]

  • Iodide Substitution: In the second step, the diazonium salt solution is treated with a source of iodide, most commonly potassium iodide (KI).[9] Unlike the Sandmeyer reactions for the introduction of chloride or bromide, which often require a copper(I) catalyst, the iodination reaction generally proceeds without a catalyst.[9][10] This is attributed to the higher nucleophilicity of the iodide ion. The mechanism is believed to involve a single-electron transfer process, leading to the formation of an aryl radical, which then abstracts an iodine atom from an iodide source.[6][11]

B. Experimental Workflow: Synthesis via the Sandmeyer Reaction

The following diagram illustrates the logical flow of the Sandmeyer synthesis of 2-iodo-5-phenylpyridine.

Sandmeyer_Workflow cluster_start Starting Material Preparation cluster_diazotization Diazotization cluster_iodination Iodination cluster_workup Work-up and Purification Start 2-Amino-5-phenylpyridine Diazotization Dissolve in Acid (e.g., HCl) Cool to 0-5 °C Start->Diazotization Step 1 Add_Nitrite Slowly add NaNO₂ solution Diazotization->Add_Nitrite Step 2 Diazonium_Salt Formation of 2-Diazonium-5-phenylpyridine Salt Add_Nitrite->Diazonium_Salt Intermediate Add_Iodide Add KI solution Diazonium_Salt->Add_Iodide Step 3 Reaction Stir and allow to warm (N₂ evolution) Add_Iodide->Reaction Step 4 Workup Extraction with organic solvent Reaction->Workup Step 5 Purification Column Chromatography Workup->Purification Step 6 Product 2-Iodo-5-phenylpyridine Purification->Product

Caption: Workflow for the Sandmeyer synthesis of 2-iodo-5-phenylpyridine.

C. Detailed Experimental Protocol

Materials:

  • 2-Amino-5-phenylpyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Dichloromethane (or other suitable organic solvent)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10%)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation of the Diazonium Salt:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-phenylpyridine in a mixture of concentrated hydrochloric acid and water.

    • Cool the flask in an ice-salt bath to maintain the internal temperature between 0 and 5 °C.

    • Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.

    • Slowly add the cold sodium nitrite solution dropwise to the stirred solution of 2-amino-5-phenylpyridine hydrochloride, ensuring the temperature does not exceed 5 °C. The addition should take approximately 20-30 minutes.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

  • Iodination:

    • Prepare a solution of potassium iodide in deionized water.

    • Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane.

    • Wash the combined organic layers sequentially with 10% sodium thiosulfate solution (to remove any residual iodine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 2-iodo-5-phenylpyridine.

II. Halogen Exchange (Finkelstein-type) Reactions

An alternative and often highly efficient route to 2-iodo-5-phenylpyridine is through a halogen exchange reaction, a variation of the Finkelstein reaction.[12] This method is particularly advantageous when the corresponding 2-chloro- or 2-bromo-5-phenylpyridine is readily available.[12]

A. Mechanistic Principles and Driving Forces

The Finkelstein reaction is a bimolecular nucleophilic substitution (SNAr) reaction where one halogen atom is replaced by another.[12] In the context of synthesizing 2-iodo-5-phenylpyridine, a more reactive halide (iodide) displaces a less reactive one (chloride or bromide) from the pyridine ring.

The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), using an alkali metal iodide like sodium iodide (NaI) or potassium iodide (KI). The equilibrium is driven in favor of the product by the differential solubility of the resulting alkali metal salts. For instance, when using sodium iodide in acetone, the sodium chloride or sodium bromide formed is insoluble and precipitates out of the solution, thus driving the reaction to completion according to Le Châtelier's principle.

B. Reaction Pathway: Halogen Exchange

Halogen_Exchange Start 2-Chloro-5-phenylpyridine (or 2-Bromo-5-phenylpyridine) Reaction Heat (Reflux) Start->Reaction Reagents NaI or KI Polar Aprotic Solvent (e.g., Acetone, DMF) Reagents->Reaction Product 2-Iodo-5-phenylpyridine Reaction->Product Byproduct NaCl or NaBr precipitate Reaction->Byproduct

Caption: Halogen exchange pathway for 2-iodo-5-phenylpyridine synthesis.

C. Detailed Experimental Protocol

Materials:

  • 2-Chloro-5-phenylpyridine or 2-Bromo-5-phenylpyridine

  • Sodium Iodide (NaI) or Potassium Iodide (KI)

  • Acetone or Dimethylformamide (DMF)

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-phenylpyridine (or the bromo analogue) and a molar excess of sodium iodide.

    • Add a sufficient amount of dry acetone or DMF to dissolve the starting materials.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • A precipitate of sodium chloride (or bromide) will form as the reaction proceeds.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and dichloromethane.

    • Separate the organic layer, and extract the aqueous layer with additional dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography if necessary.

III. Direct C-H Iodination: An Atom-Economical Approach

Direct C-H functionalization represents a modern and highly atom-economical approach to the synthesis of functionalized aromatic compounds.[13] While still an evolving field for pyridines, direct C-H iodination offers the potential for a more streamlined synthesis of 2-iodo-5-phenylpyridine, avoiding the need for pre-functionalized starting materials like amines or halides.

A. Mechanistic Insights and Challenges

Direct C-H iodination of pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic substitution.[14] However, various methods have been developed to overcome this, often involving the use of strong iodinating agents or transition metal catalysts.

One common approach involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. The oxidant converts I₂ to a more electrophilic iodine species (I⁺), which can then attack the pyridine ring. The regioselectivity of the iodination is influenced by the electronic properties of the substituents on the pyridine ring and the reaction conditions. For 5-phenylpyridine, the directing effects of the phenyl group and the nitrogen atom will influence the position of iodination.

Recent research has also explored radical-based direct C-H iodination protocols, which can offer different regioselectivities compared to electrophilic methods.[15][16]

B. Generalized Scheme for Direct C-H Iodination

CH_Iodination Start 5-Phenylpyridine Reaction Specific Reaction Conditions (Solvent, Temperature) Start->Reaction Reagents Iodinating Agent (e.g., I₂ + Oxidant) [or Catalyst] Reagents->Reaction Product 2-Iodo-5-phenylpyridine + other isomers Reaction->Product

Caption: Generalized scheme for direct C-H iodination of 5-phenylpyridine.

C. Representative Experimental Protocol (Conceptual)

Materials:

  • 5-Phenylpyridine

  • Molecular Iodine (I₂)

  • An oxidizing agent (e.g., hydrogen peroxide, silver nitrate)

  • A suitable solvent (e.g., water, acetic acid)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve 5-phenylpyridine in the chosen solvent.

    • Add molecular iodine to the solution.

  • Reaction Execution:

    • Add the oxidizing agent portion-wise or dropwise to the reaction mixture.

    • Heat the reaction mixture if necessary and monitor the reaction progress by TLC or GC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a reducing agent like sodium thiosulfate to remove excess iodine.

    • Neutralize the reaction mixture if an acidic solvent was used.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it.

    • Due to the potential for the formation of multiple isomers, purification by column chromatography is crucial to isolate the desired 2-iodo-5-phenylpyridine.

IV. Comparative Analysis of Synthesis Methods

The choice of synthetic route to 2-iodo-5-phenylpyridine depends on several factors, including the availability of starting materials, desired scale, and considerations of safety and environmental impact.

Method Starting Material Key Reagents Advantages Disadvantages
Sandmeyer Reaction 2-Amino-5-phenylpyridineNaNO₂, HCl, KIReliable and well-established; Good yields; Avoids direct handling of I₂.Requires synthesis of the starting amine; Diazonium salts can be unstable; Low temperature control is critical.
Halogen Exchange 2-Chloro/Bromo-5-phenylpyridineNaI or KI, Acetone/DMFOften high-yielding; Simple procedure; Driven to completion by precipitation of byproducts.Requires the synthesis of the starting halopyridine; May require high temperatures and long reaction times.
Direct C-H Iodination 5-PhenylpyridineI₂, Oxidant/CatalystAtom-economical; Potentially fewer steps.Can suffer from poor regioselectivity, leading to mixtures of isomers; May require harsh conditions or expensive catalysts; Less developed for this specific substrate.

Conclusion and Future Perspectives

The synthesis of 2-iodo-5-phenylpyridine is well-established through classic methods like the Sandmeyer reaction and halogen exchange, which offer reliable and scalable routes to this important building block. These methods, while effective, often involve multiple steps and the use of potentially hazardous reagents.

The future of 2-iodo-5-phenylpyridine synthesis will likely focus on the development of more efficient and sustainable methods. Direct C-H iodination holds significant promise in this regard, offering a more atom-economical and environmentally benign approach. Further research into selective catalysts and reaction conditions that favor the formation of the 2-iodo isomer will be crucial for the widespread adoption of this methodology. As the demand for complex, functionalized heterocyclic compounds in drug discovery and materials science continues to grow, the development of novel and improved synthetic routes to key intermediates like 2-iodo-5-phenylpyridine will remain an active and important area of research.

References

  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google P
  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. (URL: )
  • Mastering Complex Molecules: The Synthesis and Applications of 2-Amino-5-iodopyridine. (URL: )
  • making diazonium salts from phenylamine (aniline) - Chemguide. (URL: [Link])

  • Sourcing High-Purity 2-Iodo-5-phenylthiophene: A Manufacturer's Guide. (URL: )
  • Sandmeyer reaction - Wikipedia. (URL: [Link])

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - MDPI. (URL: [Link])

  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. (URL: [Link])

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing). (URL: [Link])

  • Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, and Raman Scattering? | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])

  • Diazotisation - Organic Chemistry Portal. (URL: [Link])

  • One-Pot Iodination of Hydroxypyridines | The Journal of Organic Chemistry. (URL: [Link])

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. (URL: [Link])

  • Iodoalkane synthesis: Iodination reactions with halogen exchange (2) - Chemia. (URL: [Link])

  • (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole - ResearchGate. (URL: [Link])

  • Sandmeyer reaction - Grokipedia. (URL: [Link])

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K. (URL: [Link])

  • Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (URL: [Link])

  • Special Issue “Drug Discovery and Application of New Technologies” - MDPI. (URL: [Link])

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed. (URL: [Link])

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines - MDPI. (URL: [Link])

  • Sandmeyer reaction (video) | Khan Academy. (URL: [Link])

  • Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, a - American Chemical Society. (URL: [Link])

  • Isodesmic C(sp 2 )–H Iodination of 2-Phenethylamines Directed by Native Primary Amino Groups | Request PDF - ResearchGate. (URL: [Link])

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation. (URL: [Link])

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines - MDPI. (URL: [Link])

  • 20.201 Fall 2013 Lecture 3: Overview of Drug Development 2 - MIT OpenCourseWare. (URL: [Link])

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])

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Exploratory

An In-depth Technical Guide to (S)-3,5-DHPG (CAS: 120281-56-3): A Key Tool for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals (S)-3,5-Dihydroxyphenylglycine, commonly referred to as (S)-3,5-DHPG, is a pivotal pharmacological tool in the field of neuroscience. As the biologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-3,5-Dihydroxyphenylglycine, commonly referred to as (S)-3,5-DHPG, is a pivotal pharmacological tool in the field of neuroscience. As the biologically active enantiomer of DHPG, this compound has enabled significant advancements in understanding the roles of specific glutamate receptors in synaptic plasticity, neuronal excitability, and various neuropathological conditions.[1][2] This guide provides a comprehensive overview of its properties, mechanism of action, experimental applications, and procurement.

Section 1: Core Properties and Specifications

(S)-3,5-DHPG is a synthetic amino acid derivative that functions as a selective and potent agonist for group I metabotropic glutamate receptors (mGluRs). Its selectivity and well-characterized effects make it an indispensable tool for probing the function of these receptors in both in vitro and in vivo models.[2]

PropertyValueSource
CAS Number 120281-56-3 (Note: Some suppliers may list 162870-29-3)[2]
Molecular Formula C₈H₉NO₄[2]
Molecular Weight 183.16 g/mol [3]
Appearance Crystalline solid[2]
Purity Typically ≥98% (HPLC)
Solubility Soluble in water (up to 50 mM) and DMSO (approx. 20 mg/ml)[1][2]
Storage Store solid at -20°C, desiccated and protected from light.[1] Solutions should be prepared fresh; if necessary, store at -20°C for up to one month.[1][4]

Handling Considerations: The compound is sensitive to air and light; oxidation may cause slight discoloration but should not affect performance.[1] It rapidly decomposes in alkaline solutions.[1] For research purposes only, not for human or veterinary use.[2][5]

Section 2: Mechanism of Action - Selective Activation of Group I mGluRs

The primary utility of (S)-3,5-DHPG stems from its selective agonism at group I mGluRs, which comprise mGluR1 and mGluR5.[6][7] These G-protein coupled receptors (GPCRs) are predominantly located postsynaptically and play a crucial role in modulating neuronal excitability and synaptic transmission. (S)-3,5-DHPG is significantly more potent than its (R)-enantiomer.[2]

Binding Affinity and Potency:

  • mGluR5: EC₅₀ = 2 µM, Kᵢ = 3.9 µM[1][2][4]

  • mGluR1: EC₅₀ = 6.6 µM, Kᵢ = 0.9 µM[1][2][4]

  • It shows very low affinity for group II and III mGluRs (EC₅₀ > 100 µM) and does not bind to ionotropic glutamate receptors.[1][2]

Activation of group I mGluRs by (S)-3,5-DHPG initiates a canonical signaling cascade involving Gαq/11, leading to the activation of phospholipase C (PLC).[8] PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9]

  • IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[9]

  • DAG activates protein kinase C (PKC).[8]

This signaling pathway ultimately modulates a wide array of cellular processes, including ion channel activity, gene expression, and protein synthesis, leading to profound effects on synaptic function.[9][10]

G DHPG (S)-3,5-DHPG mGluR Group I mGluR (mGluR1/5) DHPG->mGluR Binds & Activates Gq Gαq/11 mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca ↑ Intracellular Ca²⁺ ER->Ca Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

Caption: (S)-3,5-DHPG signaling via Group I mGluRs.

Section 3: Key Experimental Application - Induction of Chemical Long-Term Depression (LTD)

One of the most widespread applications of (S)-3,5-DHPG is the chemical induction of long-term depression (LTD) in neuronal preparations, particularly in hippocampal slices.[1][11] This "DHPG-LTD" is a robust form of synaptic plasticity that is mechanistically distinct from NMDAR-dependent LTD and relies on protein synthesis.[1][12] It serves as a valuable model for studying the molecular mechanisms underlying experience-dependent synaptic weakening.

Field-Proven Protocol: Induction of DHPG-LTD in Rat Hippocampal Slices

This protocol describes a standard method for inducing and recording LTD in the CA1 region of the hippocampus using field excitatory postsynaptic potential (fEPSP) recordings.

Step-by-Step Methodology:

  • Slice Preparation:

    • Anesthetize and decapitate a young adult rat (e.g., P21-P35) according to approved institutional animal care protocols.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution (e.g., high-sucrose artificial cerebrospinal fluid - aCSF).

    • Prepare 350-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

    • Transfer slices to an interface or submerged holding chamber containing standard aCSF, oxygenated with 95% O₂/5% CO₂, at 32-34°C for at least 1 hour to recover.

  • Electrophysiological Recording:

    • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway (CA3 region) and a recording electrode (filled with aCSF) in the stratum radiatum of the CA1 region to record fEPSPs.

    • Deliver baseline stimuli (e.g., 0.05 Hz) at an intensity that elicits a fEPSP of 40-50% of the maximal response.

    • Record a stable baseline for at least 20-30 minutes.

  • Chemical LTD Induction:

    • Prepare a stock solution of (S)-3,5-DHPG in water or a suitable buffer.[1][13]

    • Switch the perfusion solution to aCSF containing (S)-3,5-DHPG at a final concentration of 50-100 µM.[11][12][14]

    • Bath-apply the DHPG-containing aCSF for a brief period, typically 5 minutes.[12][14]

    • After the application period, switch the perfusion back to the standard aCSF.

  • Post-Induction Recording & Analysis:

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-DHPG application.

    • Analyze the data by normalizing the fEPSP slope to the average slope during the pre-drug baseline period. A sustained reduction in the fEPSP slope indicates the successful induction of LTD.

G cluster_prep Preparation cluster_exp Experiment Slice Hippocampal Slice Prep Recover Recovery (>1 hr in aCSF) Slice->Recover Baseline Record Stable Baseline (20 min) Recover->Baseline DHPG_App Bath Apply 50-100µM DHPG (5 min) Baseline->DHPG_App Washout Washout & Record fEPSPs (>60 min) DHPG_App->Washout

Caption: Experimental workflow for DHPG-induced LTD.

Section 4: Reputable Suppliers

(S)-3,5-DHPG is readily available from several reputable suppliers of biochemicals and research tools. When selecting a supplier, prioritize those who provide detailed certificates of analysis, including purity assessment by HPLC.

SupplierCatalog Number (Example)Notes
Tocris Bioscience (Bio-Techne) 0805A widely cited and trusted source for neuropharmacological agents.[15]
Cayman Chemical 14411Provides detailed product information and safety data sheets.[2][5][13]
Abcam ab120007Offers functionally tested lots and supporting data.[3]
MedChemExpress HY-12598Provides purity documentation and solubility information.[4]
Hello Bio HB0545Offers high-purity compounds for neuroscience research.[1]

Note: This is not an exhaustive list. Researchers should verify product specifications and availability directly with suppliers.

Section 5: References

  • (S)-3,5-DHPG | Glutamate (Metabotropic) Group I Receptors. Bio-Techne. [Link]

  • Moult, P. R., et al. (2006). The Group I Metabotropic Glutamate Receptor Agonist (S)-3,5-Dihydroxyphenylglycine Induces a Novel Form of Depotentiation in the CA1 Region of the Hippocampus. Journal of Neurophysiology. [Link]

  • Mannaioni, G., et al. (2001). Metabotropic Glutamate Receptors 1 and 5 Differentially Regulate CA1 Pyramidal Cell Function. Journal of Neuroscience. [Link]

  • Włodarczyk, A., & Gąsior, M. (2002). (S)-3,5-DHPG: a review. Pharmacological reports : PR. [Link]

  • Huber, K. M., et al. (2001). Chemical Induction of mGluR5- and Protein Synthesis–Dependent Long-Term Depression in Hippocampal Area CA1. Journal of Neurophysiology. [Link]

  • (S)-3,5-DHPG - Cayman Chemical. Cambridge Bioscience. [Link]

  • Włodarczyk, A., & Gąsior, M. (2002). (S)‐3,5‐DHPG: A Review. PMC - NIH. [Link]

  • Isobutyl nitrite | 542-56-3. BuyersGuideChem. [Link]

  • Nosyreva, E., & Huber, K. M. (2005). Developmental Switch in Synaptic Mechanisms of Hippocampal Metabotropic Glutamate Receptor-Dependent Long-Term Depression. Journal of Neuroscience. [Link]

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Foundational

An In-depth Technical Guide to 2-Iodo-5-phenylpyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Iodo-5-phenylpyridine is a halogenated heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-phenylpyridine is a halogenated heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its structure, featuring a pyridine ring substituted with both a reactive iodine atom and a phenyl group, offers a unique combination of functionalities. The phenylpyridine core is a recognized privileged scaffold in medicinal chemistry and materials science, while the iodo group provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, reactivity, and potential applications of 2-Iodo-5-phenylpyridine, with a focus on its utility for professionals in drug discovery and materials science.

Physicochemical and Spectroscopic Properties

The fundamental properties of 2-Iodo-5-phenylpyridine are summarized in the table below. Understanding these properties is crucial for its handling, reaction setup, and purification.

PropertyValueSource(s)
Molecular Formula C₁₁H₈IN[1]
Molecular Weight 281.09 g/mol [1]
CAS Number 120281-56-3[1]
Appearance Solid (predicted)
Boiling Point 344 °C at 760 mmHg
Density 1.653 g/cm³
LogP 3.3532[2]
Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and phenyl rings.

  • Phenyl Protons: These will likely appear as a multiplet in the aromatic region, typically between δ 7.4 and 7.6 ppm.

  • Pyridine Protons:

    • The proton at the 6-position (adjacent to the nitrogen) is expected to be the most downfield, likely appearing as a doublet around δ 8.6-8.8 ppm.

    • The proton at the 4-position will likely be a doublet of doublets around δ 7.8-8.0 ppm.

    • The proton at the 3-position is expected to be a doublet around δ 7.5-7.7 ppm.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the carbon skeleton.

  • Carbon attached to Iodine (C2): This carbon is expected to have a chemical shift in the range of δ 90-100 ppm due to the heavy atom effect of iodine.

  • Phenyl-substituted Carbon (C5): This carbon will likely appear around δ 135-140 ppm.

  • Other Pyridine Carbons: The remaining pyridine carbons are expected in the aromatic region, with C6 being the most downfield (around δ 150 ppm).

  • Phenyl Carbons: These will appear in the typical aromatic region of δ 125-140 ppm.

Mass Spectrometry: Electron impact mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 281. Key fragmentation patterns would likely involve the loss of an iodine atom ([M-I]⁺) at m/z = 154, and fragmentation of the phenylpyridine core.

Synthesis of 2-Iodo-5-phenylpyridine

While several synthetic routes to substituted pyridines exist, a common and reliable method for the preparation of 2-Iodo-5-phenylpyridine involves a multi-step sequence starting from a readily available precursor. A plausible and efficient pathway is the diazotization of 2-amino-5-phenylpyridine, which itself can be synthesized via a Suzuki coupling reaction.

Synthesis_of_2-Iodo-5-phenylpyridine cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Diazotization & Iodination 2-amino-5-bromopyridine 2-Amino-5-bromopyridine suzuki_reaction Pd Catalyst, Base 2-amino-5-bromopyridine->suzuki_reaction phenylboronic_acid Phenylboronic Acid phenylboronic_acid->suzuki_reaction 2-amino-5-phenylpyridine 2-Amino-5-phenylpyridine intermediate_amine 2-Amino-5-phenylpyridine suzuki_reaction->2-amino-5-phenylpyridine diazotization Diazotization intermediate_amine->diazotization NaNO₂, HCl diazonium_salt Diazonium Salt Intermediate iodination Iodination diazonium_salt->iodination KI final_product 2-Iodo-5-phenylpyridine diazotization->diazonium_salt iodination->final_product

Synthetic pathway to 2-Iodo-5-phenylpyridine.
Experimental Protocol:

Step 1: Synthesis of 2-Amino-5-phenylpyridine via Suzuki Coupling

This step utilizes a palladium-catalyzed Suzuki coupling between an aminobromopyridine and phenylboronic acid. The amino group is generally compatible with these reaction conditions.

  • To a reaction vessel, add 2-amino-5-bromopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • The reaction is carried out in a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

  • The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to yield 2-amino-5-phenylpyridine.

Step 2: Synthesis of 2-Iodo-5-phenylpyridine via Sandmeyer-type Reaction

This classic transformation converts the amino group into a diazonium salt, which is then displaced by iodide.

  • Dissolve 2-amino-5-phenylpyridine (1.0 eq.) in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of potassium iodide (KI, 1.5 eq.) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas evolution) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • The product can then be extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification by column chromatography will afford the final product, 2-Iodo-5-phenylpyridine.

Reactivity and Synthetic Utility

The dual functionality of 2-Iodo-5-phenylpyridine makes it a valuable intermediate in the synthesis of more complex molecules. The C-I bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions.

Reactivity_of_2-Iodo-5-phenylpyridine start 2-Iodo-5-phenylpyridine suzuki Suzuki Coupling (R-B(OH)₂) start->suzuki Pd catalyst, Base sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu catalyst, Base heck Heck Coupling (Alkene) start->heck Pd catalyst, Base buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald Pd catalyst, Base product_suzuki Biaryl Pyridine Derivative suzuki->product_suzuki product_sonogashira Alkynyl Pyridine Derivative sonogashira->product_sonogashira product_heck Alkenyl Pyridine Derivative heck->product_heck product_buchwald Amino Pyridine Derivative buchwald->product_buchwald

Key cross-coupling reactions of 2-Iodo-5-phenylpyridine.

This reactivity allows for the introduction of a wide variety of substituents at the 2-position of the pyridine ring, including alkyl, alkenyl, alkynyl, and aryl groups, as well as nitrogen-based nucleophiles. This makes 2-Iodo-5-phenylpyridine an excellent starting material for generating libraries of compounds for screening in drug discovery programs.

Applications in Drug Discovery and Materials Science

While specific, published applications of 2-Iodo-5-phenylpyridine are not widespread, the core structure is of significant interest in several high-value research areas.

Medicinal Chemistry

The phenylpyridine scaffold is a key component in numerous biologically active compounds, particularly as kinase inhibitors .[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The phenylpyridine moiety can effectively occupy the ATP-binding site of many kinases. By using 2-Iodo-5-phenylpyridine as a starting material, medicinal chemists can rapidly synthesize a variety of derivatives where different functional groups are introduced at the 2-position to probe the binding pocket and optimize potency and selectivity. For instance, derivatives of 2-Iodo-5-phenylpyridine could be explored as potential inhibitors for kinases such as VEGFR2, which is involved in angiogenesis.[4]

Materials Science

Phenylpyridine derivatives are widely used in the field of Organic Light-Emitting Diodes (OLEDs) .[5][6] Iridium(III) complexes containing phenylpyridine ligands are highly effective phosphorescent emitters. The electronic properties of these complexes, and thus the color of the emitted light, can be finely tuned by modifying the substituents on the phenylpyridine ligand. 2-Iodo-5-phenylpyridine can serve as a precursor to more complex phenylpyridine ligands, allowing for the synthesis of novel phosphorescent materials for next-generation displays and lighting.[7]

Safety, Handling, and Disposal

As a halogenated organic compound, 2-Iodo-5-phenylpyridine requires careful handling.

  • Handling: It is recommended to handle this compound in a well-ventilated fume hood.[8] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[8] Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents. Aryl iodides can be light-sensitive and may slowly decompose over time, liberating iodine.[9]

  • Disposal: Waste containing iodinated organic compounds should be disposed of in accordance with local, state, and federal regulations.[10] It should not be discharged into the environment. A common laboratory practice for the disposal of iodine-containing waste is to reduce the iodine to iodide using a reducing agent like sodium thiosulfate.[11]

Conclusion

2-Iodo-5-phenylpyridine is a valuable and versatile building block for chemical synthesis. Its straightforward preparation and the reactivity of the carbon-iodine bond make it an attractive starting material for the development of novel compounds in both medicinal chemistry and materials science. While its direct application in commercial products is not yet established, its potential as a precursor to kinase inhibitors and OLED materials highlights its importance for ongoing research and development efforts.

References

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Foundational

A Comprehensive Technical Guide to the Stability and Storage of 2-Iodo-5-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Iodo-5-phenylpyridine is a valuable heterocyclic building block in medicinal chemistry and organic synthesis, frequently employed in cross-co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-phenylpyridine is a valuable heterocyclic building block in medicinal chemistry and organic synthesis, frequently employed in cross-coupling reactions to construct more complex molecular architectures. The presence of both a phenyl group and an iodine atom on the pyridine ring imparts unique reactivity to the molecule. However, the carbon-iodine bond, in particular, can be susceptible to degradation under certain conditions, making a thorough understanding of the compound's stability and appropriate storage paramount to ensuring its quality, purity, and performance in downstream applications. This guide provides an in-depth analysis of the factors influencing the stability of 2-Iodo-5-phenylpyridine, recommended storage conditions, and methodologies for assessing its purity over time.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of 2-Iodo-5-phenylpyridine is essential for comprehending its stability profile.

PropertyValue
Molecular Formula C₁₁H₈IN
Molecular Weight 281.09 g/mol
CAS Number 120281-56-3
Appearance Typically a solid
Purity (typical) ≥95%

The key structural features influencing stability are the electron-deficient pyridine ring and the relatively weak carbon-iodine bond. The iodine atom at the 2-position is susceptible to nucleophilic displacement and reductive dehalogenation, while the entire molecule may be sensitive to light and elevated temperatures.

Inherent Stability and Potential Degradation Pathways

The stability of 2-Iodo-5-phenylpyridine is influenced by several environmental factors, including temperature, light, and the presence of atmospheric oxygen and moisture. Understanding the potential degradation pathways is critical for establishing effective storage and handling protocols.

Thermal Decomposition
Photodegradation

Aromatic iodides are known to be sensitive to light, particularly in the UV region. The energy from photons can be sufficient to induce the cleavage of the C-I bond, initiating radical-mediated degradation pathways. To ensure the integrity of the compound, it is crucial to protect it from light. Photostability studies, as outlined in the ICH Q1B guidelines, should be performed to fully characterize the photosensitivity of the material.[1][2]

Hydrolysis

The 2-position of the pyridine ring is susceptible to nucleophilic attack. In the presence of water, particularly under non-neutral pH conditions or at elevated temperatures, 2-Iodo-5-phenylpyridine can undergo hydrolysis to form 5-phenyl-2-hydroxypyridine. While this reaction is generally slow for chloro-pyridines at neutral pH, the more labile iodo-substituent could be more susceptible.

Oxidative Degradation

The pyridine ring itself can be subject to oxidation, although it is generally quite stable. More likely, oxidative processes could be initiated by radical species formed from thermal or photodegradation.

A summary of potential degradation products is presented below:

Degradation PathwayPotential Degradation Product(s)
Dehalogenation 5-Phenylpyridine
Hydrolysis 5-Phenyl-2-hydroxypyridine
Dimerization/Polymerization Bipyridyl and other polymeric species

Recommended Storage Conditions

Based on the chemical nature of 2-Iodo-5-phenylpyridine and information from safety data sheets and suppliers, the following storage conditions are recommended to maximize its shelf life and maintain its purity.

ParameterRecommended ConditionRationale
Temperature Long-term (≥ 2 years): -20°C.[3] Mid-term (≤ 2 years): 2-8°C.[3][4]Minimizes thermal decomposition and slows down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and reaction with atmospheric moisture.
Light Store in a light-proof container (e.g., amber vial) and in a dark location.Protects against photodegradation.
Container Tightly sealed, chemically resistant container (e.g., glass).Prevents exposure to air and moisture.

For solutions: If 2-Iodo-5-phenylpyridine is in solution, it is recommended to store it at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).[3] The choice of solvent is also critical; aprotic, anhydrous solvents are preferred to minimize the risk of hydrolysis.

Handling and Incompatibilities

Proper handling procedures are essential to maintain the integrity of 2-Iodo-5-phenylpyridine and to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

Given the hazard classifications (H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation), appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.[5] Work should be conducted in a well-ventilated fume hood.

Incompatible Materials

To prevent potentially hazardous reactions and degradation, avoid contact with:

  • Strong oxidizing agents: Can lead to vigorous reactions.

  • Strong reducing agents: May cause dehalogenation.

  • Strong acids and bases: Can catalyze hydrolysis and other degradation reactions.

Workflow for Handling and Storage

The following diagram illustrates a recommended workflow for the handling and storage of 2-Iodo-5-phenylpyridine upon receipt and during its use in the laboratory.

G Workflow for Handling and Storing 2-Iodo-5-phenylpyridine cluster_0 Receiving and Initial Storage cluster_1 Use in Experiments A Receive Shipment B Visually Inspect Container for Damage A->B C Log into Inventory B->C D Store in Designated Location (Dark, Cold, Inert Atmosphere) C->D E Equilibrate to Room Temperature in a Desiccator D->E For Use F Weigh Required Amount under Inert Atmosphere (if possible) E->F G Immediately Reseal Container F->G H Return to Designated Storage G->H

Caption: A flowchart outlining the key steps for receiving, storing, and handling 2-Iodo-5-phenylpyridine.

Assessing Stability and Purity

Regular assessment of the purity of 2-Iodo-5-phenylpyridine, especially for lots that have been stored for an extended period, is crucial. Several analytical techniques are well-suited for this purpose.[6][7][]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a powerful tool for purity assessment. A gradient elution using a C18 column with a mobile phase consisting of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) can effectively separate the parent compound from potential impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another excellent technique for purity analysis, providing both separation and identification of volatile impurities.

Spectroscopic Methods
  • Quantitative Nuclear Magnetic Resonance (qNMR): ¹H NMR spectroscopy can be used as a primary analytical method for determining the absolute purity of 2-Iodo-5-phenylpyridine.[9] By integrating the signals of the analyte against a certified internal standard of known purity and concentration, a highly accurate purity value can be obtained. This method has the advantage of being non-destructive.

Experimental Protocol: Purity Assessment by HPLC

The following is a general protocol for the purity assessment of 2-Iodo-5-phenylpyridine by HPLC. This method should be validated for specificity, linearity, accuracy, and precision before routine use.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) % A % B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

3. Sample Preparation:

  • Prepare a stock solution of 2-Iodo-5-phenylpyridine in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

4. Detection:

  • Monitor the elution at a suitable wavelength, which can be determined from the UV spectrum of 2-Iodo-5-phenylpyridine (a common starting point for pyridyl compounds is around 254 nm or 270 nm).

5. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of 2-Iodo-5-phenylpyridine as the percentage of the main peak area relative to the total peak area.

Conclusion

The stability of 2-Iodo-5-phenylpyridine is a critical factor that can impact the reproducibility and success of research and development activities. By understanding its inherent chemical properties and potential degradation pathways, and by implementing the recommended storage and handling procedures, scientists can ensure the long-term integrity of this important chemical building block. Regular purity assessment using appropriate analytical methods is also essential for quality control. This comprehensive guide provides the necessary framework for maintaining the stability and purity of 2-Iodo-5-phenylpyridine, thereby supporting its effective use in scientific discovery.

References

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Exploratory

A Comprehensive Guide to the Safe Handling of 2-Iodo-5-phenylpyridine for Research and Development Professionals

This guide provides an in-depth framework for the safe handling, storage, and disposal of 2-Iodo-5-phenylpyridine (CAS No. 120281-56-3), a key intermediate in pharmaceutical and materials science research.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth framework for the safe handling, storage, and disposal of 2-Iodo-5-phenylpyridine (CAS No. 120281-56-3), a key intermediate in pharmaceutical and materials science research. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity. This document moves beyond a simple checklist, offering causal explanations for procedural choices to empower researchers with a deep, actionable understanding of safety principles.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a thorough understanding of the materials in use. 2-Iodo-5-phenylpyridine, like many halogenated heterocyclic compounds, presents specific hazards that must be managed through a combination of engineering controls, personal protective equipment, and rigorous handling protocols.

The primary risks associated with this compound are irritation and acute toxicity. The presence of the iodo- group and the pyridine ring contributes to its reactivity and potential biological effects upon exposure. A summary of its hazard profile according to the Globally Harmonized System (GHS) is essential for an immediate understanding of the risks.

Table 1: GHS Hazard Classification for 2-Iodo-5-phenylpyridine

Hazard Class Hazard Statement GHS Pictogram Signal Word
Acute toxicity, oral H302: Harmful if swallowed[1][2] GHS07 (Exclamation Mark) Warning[1]
Skin corrosion/irritation H315: Causes skin irritation[1][2][3] GHS07 (Exclamation Mark) Warning[1]
Serious eye damage/irritation H319/H320: Causes serious eye irritation[1][2][3] GHS07 (Exclamation Mark) Warning[1]

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[1][2][4] | GHS07 (Exclamation Mark) | Warning[1] |

Expert Insight: The causality behind these hazards lies in the molecule's structure. The pyridine nitrogen can interact with biological macromolecules, while the iodine atom can participate in halogen bonding or be displaced, potentially leading to cellular disruption. Skin and eye irritation are common with such aromatic compounds, which can disrupt lipid membranes and cause localized inflammation.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental risk management framework. For a solid chemical like 2-Iodo-5-phenylpyridine, engineering controls are the first and most effective line of defense, followed by the mandatory use of appropriate PPE.

Engineering Controls: The Primary Barrier

All manipulations of 2-Iodo-5-phenylpyridine, especially handling of the powdered form, must be conducted within a certified chemical fume hood.[5][6] This is non-negotiable. The fume hood serves two primary purposes:

  • Containment: It prevents the inhalation of fine particles or vapors that may be generated.

  • Ventilation: It ensures that any airborne contaminants are safely diluted and exhausted from the laboratory.[5]

Facilities must also be equipped with readily accessible safety showers and eyewash stations.[5][7]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not reduce the hazard itself but provides a critical barrier between the researcher and the chemical. The selection of appropriate PPE is dictated by a risk assessment of the specific procedure being performed.

  • Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement to protect against splashes or airborne particles.[6][7][8] When there is a higher risk of splashing, such as during transfers of solutions, a face shield should be worn in conjunction with goggles.[8]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are mandatory.[4][7] Nitrile gloves provide a suitable barrier for incidental contact.[9] It is critical to change gloves every 30-60 minutes or immediately if contamination is known or suspected, as permeability can increase over time.[9] Contaminated gloves should never be reused.[10]

    • Lab Coat/Gown: A long-sleeved, tight-cuffed lab coat or impervious gown is required to protect the skin and personal clothing.[7][9] Gowns should have closed fronts to offer maximum protection.[9]

  • Respiratory Protection: When engineering controls are functioning correctly, respiratory protection is typically not required. However, if there is a failure of the fume hood or a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][11]

Below is a workflow for selecting and using PPE when handling 2-Iodo-5-phenylpyridine.

Caption: PPE Selection and Donning/Doffing Workflow.

Section 3: Standard Operating Procedures (SOPs) for Handling

A self-validating protocol includes checks and balances at each stage. The following SOPs are designed to minimize exposure and ensure procedural safety.

Protocol 3.1: Weighing and Preparing Solutions
  • Preparation: Before retrieving the chemical, ensure the fume hood is operational, the work area is clean, and all necessary PPE is correctly donned.

  • Chemical Retrieval: Transport the sealed container of 2-Iodo-5-phenylpyridine to the fume hood.

  • Weighing: Perform all weighing operations on a tared weigh boat inside the fume hood to contain any dust. Use a spatula to carefully transfer the solid. Avoid creating airborne dust.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of splashing and dust generation.

  • Cleanup: Immediately after weighing, carefully clean the spatula and the weighing area within the fume hood. Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

  • Container Sealing: Tightly seal the stock container of 2-Iodo-5-phenylpyridine before removing it from the fume hood for storage.

Protocol 3.2: General Handling During Reactions
  • System Setup: All reactions should be conducted in a closed or contained system within the fume hood.

  • Reagent Addition: Add reagents slowly and in a controlled manner to prevent exothermic reactions or splashing.

  • Monitoring: Continuously monitor the reaction. Do not leave a running reaction unattended without a proper risk assessment and failsafe measures in place.

  • Work-up and Purification: All extraction, filtration, and chromatography steps must be performed in the fume hood.

  • Post-Procedure: After the procedure is complete, decontaminate all glassware and equipment. Wash hands thoroughly after removing PPE.[7]

Section 4: Storage and Waste Management

Proper storage and disposal are integral parts of the chemical lifecycle and are critical for laboratory safety and environmental compliance.

Storage Protocol
  • Conditions: Store 2-Iodo-5-phenylpyridine in a tightly closed container in a cool, dry, and well-ventilated area, specifically between 2-8°C.[1][5][6]

  • Rationale: Cool temperatures minimize potential degradation or sublimation, while a dry environment prevents reaction with atmospheric moisture. A tightly sealed container prevents the release of vapors or absorption of contaminants.

  • Incompatibilities: Store away from strong oxidizing and reducing agents to prevent potentially hazardous reactions.[3]

  • Security: The container should be stored in a locked cabinet or a designated, controlled-access area.[3][7]

Waste Management Protocol
  • Segregation: Maintain separate, clearly labeled waste containers for solid waste (contaminated gloves, weigh boats, silica gel) and liquid waste (reaction residues, solvents).

  • Solid Waste: Place all solid waste contaminated with 2-Iodo-5-phenylpyridine in a sealed, labeled container.

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and labeled container. Do not mix incompatible waste streams.

  • Disposal: All waste must be disposed of through an approved hazardous waste disposal program, in strict accordance with local, state, and federal regulations.[3][7] Never dispose of this chemical down the drain or in regular trash.[3]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures and the location of emergency equipment.

First Aid for Exposures

Immediate and correct first aid can significantly reduce the severity of an injury.

Table 2: Emergency First Aid Procedures

Exposure Route Immediate Action Follow-Up
Skin Contact Immediately remove contaminated clothing.[7][12] Wash the affected area with plenty of soap and cool water for at least 15 minutes.[3][7][13][14] Seek medical attention if irritation develops or persists.[3]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[7][15][16] Remove contact lenses if present and easy to do.[3][7][15] Seek immediate medical attention.[3][7]
Inhalation Move the affected person to fresh air at once.[3][7][12] Keep them at rest in a position comfortable for breathing.[7] If breathing is difficult or symptoms persist, seek immediate medical attention.[3][12]

| Ingestion | Rinse the mouth thoroughly with water.[7] Do NOT induce vomiting.[7] | Seek immediate medical attention.[3][7] |

Spill Response

For small, manageable spills within a fume hood:

  • Alert: Alert nearby personnel.

  • Isolate: Ensure the spill is contained within the fume hood.

  • Protect: Wear full PPE, including double gloves, safety goggles, and a lab coat.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Emergency Event (Spill or Exposure) event_type What is the event? start->event_type exposure_route Route of Exposure? event_type->exposure_route Exposure spill_size Spill Size & Location? event_type->spill_size Spill skin Skin Contact: Remove clothing, wash 15+ min exposure_route->skin eye Eye Contact: Flush 15+ min at eyewash station exposure_route->eye inhalation Inhalation: Move to fresh air exposure_route->inhalation ingestion Ingestion: Rinse mouth, Do NOT induce vomiting exposure_route->ingestion seek_medical Seek Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical small_spill Small & Contained (in hood): Use spill kit spill_size->small_spill large_spill Large or Outside Hood: Evacuate Area spill_size->large_spill call_emergency Contact Emergency Response Team large_spill->call_emergency

Caption: Emergency Response Decision Flowchart.

Conclusion

The safe handling of 2-Iodo-5-phenylpyridine is achieved through a multi-layered approach that prioritizes understanding the material's hazards, rigorously applying engineering controls, consistently using appropriate PPE, and being prepared for emergencies. By integrating these principles and protocols into daily laboratory practice, researchers can effectively mitigate risks, ensuring a safe environment for scientific discovery and innovation.

References

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Centers for Disease Control and Prevention. [Link]

  • First Aid for Chemical Exposure Incidents - Safeopedia. (2024). Safeopedia. [Link]

  • First Aid: Chemical Exposure - Health Library. (n.d.). University of Rochester Medical Center. [Link]

  • Personal Protective Equipment Guidance - Dow Corporate. (n.d.). Dow. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). NIOSH. [Link]

  • First Aid for Chemical Exposure | Coast2Coast. (2024). Coast2Coast First Aid & CPR. [Link]

  • 2-Iodo-5-methylpyridine | C6H6IN | CID 11736116 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • First aid for chemicals - Hesperian Health Guides. (n.d.). Hesperian Health Guides. [Link]

  • Material Safety Data Sheet - 3-Methyl-2-phenylpyridine, 97+%. (n.d.). Cole-Parmer. [Link]

  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. (n.d.). Bernardo Ecenarro. [Link]

  • HAZARD SUMMARY - 2-METHYL-5-ETHYLPYRIDINE. (1999). New Jersey Department of Health. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Implementation of 2-Iodo-5-phenylpyridine in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Strategic Value of the Phenyl-Pyridine Scaffold The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Phenyl-Pyridine Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is instrumental in the synthesis of biaryls and poly-arylated structures, which are core components of numerous high-value compounds in pharmaceuticals and materials science.[3]

Within this context, pyridine-containing molecules are of exceptional interest. The pyridine ring is a "privileged scaffold," a structural motif frequently found in FDA-approved drugs and biologically active compounds due to its unique electronic properties and ability to engage in hydrogen bonding.[4][5] 2-Iodo-5-phenylpyridine, in particular, is a highly valuable building block. Its structure combines the desirable pyridine core with a pre-installed phenyl group, offering a direct route to complex terphenyl or phenyl-bipyridine systems. The iodine atom at the 2-position provides a highly reactive handle for C-C bond formation, as the carbon-iodine bond is readily cleaved during the initial step of the catalytic cycle.[1]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling using 2-iodo-5-phenylpyridine, detailing the underlying mechanism, offering field-proven protocols, and addressing common experimental challenges. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile substrate in their synthetic campaigns.

The Mechanistic Core of the Suzuki-Miyaura Reaction

A foundational understanding of the catalytic cycle is paramount for troubleshooting and optimizing any Suzuki-Miyaura coupling. The reaction is a synergistic interplay between the palladium catalyst, the substrates, and a base, proceeding through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, the active catalyst. This species undergoes oxidative addition into the carbon-iodine bond of 2-iodo-5-phenylpyridine. This is often the rate-determining step of the entire cycle.[1] The high reactivity of the C-I bond (relative to C-Br or C-Cl) makes 2-iodopyridines excellent substrates, often allowing for milder reaction conditions.[1] This step transforms the catalyst into a square planar Palladium(II) intermediate.[6][7]

  • Transmetalation : This step requires the activation of the organoboron reagent (e.g., an arylboronic acid) by a base. The base converts the boronic acid into a more nucleophilic boronate species (-B(OR)₃⁻).[8] This boronate then displaces the halide on the Pd(II) complex, transferring its organic moiety (R²) to the palladium center. The choice of base is critical; it must be strong enough to facilitate boronate formation without promoting unwanted side reactions.

  • Reductive Elimination : The final step involves the two organic groups on the Pd(II) complex coupling together. This forms the new C-C bond, creating the desired biaryl product. Simultaneously, the palladium catalyst is reduced back to its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle.[1][6]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L₂ (Active Catalyst) OA_Intermediate Ar-Pd(II)(I)L₂ (Oxidative Addition Complex) Pd0->OA_Intermediate Oxidative Addition (+ Ar-I) TM_Intermediate Ar-Pd(II)(Ar')L₂ (Transmetalation Complex) OA_Intermediate->TM_Intermediate Transmetalation (+ Ar'-B(OH)₂ / Base) TM_Intermediate->Pd0 Reductive Elimination (- Ar-Ar') Product Coupled Product (Ar-Ar') TM_Intermediate->Product ArylIodide 2-Iodo-5-phenylpyridine (Ar-I) ArylIodide->OA_Intermediate BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->TM_Intermediate Base Base (e.g., K₂CO₃) Base->TM_Intermediate caption Fig. 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Fig. 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols & Methodologies

The success of a Suzuki coupling hinges on the careful selection of catalyst, base, solvent, and temperature. The protocols below provide robust starting points for the coupling of 2-iodo-5-phenylpyridine with various arylboronic acids.

General Considerations for a Self-Validating System
  • Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen. All reactions must be conducted under an inert atmosphere (high-purity Argon or Nitrogen) to prevent catalyst oxidation and deactivation. This is the first line of defense for reproducibility.

  • Solvent Degassing: Solvents contain dissolved oxygen that must be removed. This is typically achieved by bubbling an inert gas through the solvent for 20-30 minutes prior to use or by using the freeze-pump-thaw method for more rigorous applications.

  • Reagent Quality: Use high-purity reagents. 2-Iodo-5-phenylpyridine should be pure, and boronic acids can degrade over time; it is advisable to use fresh or properly stored batches. The choice of palladium source and ligands is also critical for success.[9]

Protocol 1: Standard Conditions for General Arylboronic Acids

This protocol is a versatile starting point for coupling 2-iodo-5-phenylpyridine with common, electron-neutral, or electron-rich arylboronic acids.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodo-5-phenylpyridine (1.0 equiv, e.g., 283 mg, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%).

  • Solvent Addition: Add degassed solvent. A common and effective solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume).[10]

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: Microwave-Assisted Synthesis for Accelerated Results

Microwave irradiation can dramatically reduce reaction times from hours to minutes, which is particularly useful for high-throughput synthesis and library generation.[11]

Step-by-Step Methodology:

  • Reagent Loading: In a 10 mL microwave reaction vial, combine 2-iodo-5-phenylpyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and a suitable base such as aqueous sodium carbonate (2M solution, 2.0 equiv).[11]

  • Catalyst and Solvent: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv, 5 mol%), followed by the degassed solvent (e.g., 1,4-dioxane, 4 mL).[11]

  • Microwave Irradiation: Securely seal the vial with a crimp cap. Place it in a microwave reactor and heat to 120-140 °C for 15-45 minutes.[11]

  • Workup and Purification: After cooling, perform the same workup and purification procedure as described in Protocol 1.[11]

Experimental_Workflow Setup 1. Reaction Setup - Add solid reagents to an oven-dried flask. Inert 2. Inert Atmosphere - Purge flask with Ar/N₂. Setup->Inert Addition 3. Reagent Addition - Add degassed solvent. - Add Pd catalyst. Inert->Addition Reaction 4. Reaction - Heat to target temp. (Conventional or Microwave) Addition->Reaction Monitoring 5. Monitoring - TLC / LC-MS Reaction->Monitoring Workup 6. Workup - Quench, extract, wash, and dry. Monitoring->Workup Purify 7. Purification - Flash Column Chromatography Workup->Purify Product Pure Product Purify->Product caption Fig. 2: General Experimental Workflow for Suzuki Coupling.

Fig. 2: General Experimental Workflow for Suzuki Coupling.

Data Presentation: Comparative Reaction Conditions

The choice of catalyst, ligand, and base can significantly influence the outcome of the reaction. The table below summarizes various conditions reported for the Suzuki coupling of 2-halopyridines, which serve as a validated guide for optimizing reactions with 2-iodo-5-phenylpyridine.

EntryHalopyridineBoronic Acid PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C) / TimeYield (%)Reference
12-BromopyridinePhenylboronic AcidPd(PPh₃)₄ (10)Na₂CO₃ (2.0)Toluene/EtOH/H₂OReflux / 12h~60%[12]
22-Chloropyridine2-Pyridylborate saltPdCl₂(dcpp) (3.0)K₃PO₄ (2.0)Toluene100 °C / 18h~85-95%[13]
32-IodocycloenoneArylboronic AcidsPd/C (5.0)Na₂CO₃ (2.0)DME/H₂O25 °C / 2-6h>90%[14]
45-Bromo-pyridineVarious Arylboronic AcidsPd(PPh₃)₄ (5.0)K₃PO₄ (3.0)Dioxane/H₂O100 °C / 12h70-90%[10]
52-Bromopyridine2-Pyridylboronic EsterPdCl₂(PPh₃)₂ (5.0)K₃PO₄ (2.0)Dioxane80 °C / 16hGood[12][13]

Note: This table is a compilation of representative data for similar substrates to guide protocol development for 2-iodo-5-phenylpyridine.

Troubleshooting & Field-Proven Insights

  • Causality of Low Yield: If yields are poor, consider catalyst deactivation. The bipyridyl product can act as a ligand, coordinating to the palladium center and inhibiting catalytic activity.[12] Using a catalyst with bulky ligands (e.g., those based on N-heterocyclic carbenes or bulky phosphines like PCy₃) can sometimes mitigate this product inhibition.[8]

  • Protodeboronation Side Reaction: The cleavage of the C-B bond of the boronic acid by a proton source is a common side reaction. This can be minimized by using thoroughly dried solvents and reagents or by employing bases like potassium fluoride (KF), which are less hydrolytic.[8]

  • Homocoupling of Boronic Acid: Formation of a biaryl byproduct from the boronic acid (Ar'-Ar') can occur, especially at high temperatures. This often points to issues with the oxidative addition step being too slow. Ensure the inert atmosphere is strictly maintained and consider a more active catalyst system if the problem persists.

  • Challenges with 2-Pyridylboronic Acids: When using a 2-pyridylboronic acid as the coupling partner, stability can be a major issue.[12][15] These reagents are prone to rapid decomposition.[16] Using stable derivatives like MIDA boronates or other boronic esters is a highly recommended strategy to ensure reproducibility and good yields.[12][16]

Conclusion and Future Outlook

2-Iodo-5-phenylpyridine is a powerful and versatile substrate for Suzuki-Miyaura cross-coupling reactions. Its strategic use allows for the efficient construction of complex molecular architectures containing the medicinally significant phenyl-pyridine and bipyridine motifs.[17][18] By understanding the core reaction mechanism and carefully controlling experimental parameters—particularly the reaction atmosphere, catalyst system, and base—researchers can achieve high yields and reproducible results. The protocols and insights provided herein serve as a robust foundation for the application of this key building block in drug discovery, agrochemicals, and materials science.[4][10]

References

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... - ResearchGate. (n.d.). ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (n.d.). National Institutes of Health. [Link]

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20). Royal Society of Chemistry. [Link]

  • Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives - Loughborough University Research Repository. (2021, March 15). Loughborough University. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (n.d.). National Institutes of Health. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. (2017, January 27). National Institutes of Health. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025, August 10). ResearchGate. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023, May 18). National Institutes of Health. [Link]

  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives - Preprints.org. (2024, January 3). Preprints.org. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs - ResearchGate. (2023, July 6). ResearchGate. [Link]

  • Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines - Sci-Hub. (n.d.). Sci-Hub. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) - YouTube. (2020, November 23). YouTube. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine) - NIH. (2023, March 16). National Institutes of Health. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. [Link]

  • Synthesis of 2,2′-Bipyridines via Suzuki-Miyaura Cross-Coupling | Request PDF. (2025, August 5). ResearchGate. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11). Beilstein Journals. [Link]

  • (PDF) Palladium Catalysts for Cross-Coupling Reaction - ResearchGate. (2025, October 16). ResearchGate. [Link]

  • 5-Methyl-2,2'-Bipyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). ChemRxiv. [Link]

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Application

Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-5-phenylpyridine

Introduction: The Strategic Importance of the 2-Alkynyl-5-phenylpyridine Scaffold In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Alkynyl-5-phenylpyridine Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules.[1][2] Its presence in numerous FDA-approved drugs highlights its significance as a "privileged scaffold."[1] Specifically, 2,5-disubstituted pyridines, which allow for vectorial expansion of molecular complexity, are of paramount interest. The introduction of an alkynyl group at the 2-position of a 5-phenylpyridine core via the Sonogashira coupling reaction opens a gateway to a diverse range of compounds with significant potential in drug discovery and the creation of advanced organic materials.[3][4]

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a powerful and reliable method for the formation of carbon-carbon bonds under mild conditions.[3][5] This reaction is particularly well-suited for late-stage functionalization in the synthesis of complex molecules.[5] The resulting 2-alkynyl-5-phenylpyridine derivatives are valuable precursors to a variety of heterocyclic compounds and have been investigated for their biological activities, including potential applications as kinase inhibitors and in other therapeutic areas.[5] Furthermore, the rigid, linear nature of the alkyne linker makes these compounds attractive building blocks for conjugated polymers and other organic materials with interesting photophysical properties.[6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Sonogashira coupling to 2-iodo-5-phenylpyridine. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.

Reaction Principle and Mechanistic Overview

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] The overall transformation involves the coupling of an aryl halide (in this case, 2-iodo-5-phenylpyridine) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

The Catalytic Cycles:

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide to form a Pd(II) intermediate. The high reactivity of the carbon-iodine bond makes this step facile.[5]

    • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-alkynyl-5-phenylpyridine product and regenerate the Pd(0) catalyst.

  • Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of its terminal proton.

    • Deprotonation: The amine base deprotonates the alkyne to form a copper acetylide intermediate.

A simplified representation of the Sonogashira coupling mechanism is depicted below:

Sonogashira_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl Ar-Pd(II)-C≡CR(L)₂ Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuI Cu(I)I Cu_Acetylide Cu(I)-C≡CR Alkyne H-C≡CR Alkyne->Cu_Acetylide CuI, Base Base Base Cu_Acetylide->Transmetalation Transfer of alkynyl group

Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira coupling.

Experimental Protocols

The following protocols are provided as a robust starting point for the Sonogashira coupling of 2-iodo-5-phenylpyridine. While a specific, published procedure for this exact substrate is not widely available, the following conditions are adapted from a reliable method for a structurally similar iodopyridine derivative and are expected to provide good to excellent yields.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is recommended for a wide range of terminal alkynes and generally provides high yields under relatively mild conditions.

Materials:

  • 2-Iodo-5-phenylpyridine

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (3-6 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or acetonitrile)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-iodo-5-phenylpyridine (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol).

  • Reagent Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-65 °C. The optimal temperature will depend on the reactivity of the alkyne. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper salts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with sensitive substrates or to avoid the formation of alkyne homocoupling (Glaser) byproducts.

Materials:

  • 2-Iodo-5-phenylpyridine

  • Terminal alkyne (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-8 mol%)

  • A suitable amine base (e.g., diisopropylethylamine (DIPEA) or piperidine)

  • Anhydrous, degassed solvent (e.g., DMF or acetonitrile)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, combine tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in anhydrous, degassed DMF (3 mL). Stir for 10 minutes at room temperature.

  • Reagent Addition: Add 2-iodo-5-phenylpyridine (1.0 mmol) and diisopropylethylamine (3.0 mmol) to the flask.

  • Alkyne Addition: Add the terminal alkyne (1.5 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Data Presentation: Key Reaction Parameters

The success of the Sonogashira coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes the key variables and their typical ranges for the coupling of 2-iodo-5-phenylpyridine.

ParameterTypical Range/ValueRationale and Field-Proven Insights
Palladium Catalyst 1-5 mol%PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are robust and commonly used.[6] For more challenging couplings, consider using more active catalysts like those with bulky, electron-rich phosphine ligands.
Copper(I) Co-catalyst 2-10 mol% (for copper-catalyzed)CuI is the most common co-catalyst. Use fresh, high-purity CuI as it can degrade over time.
Ligand 2-4 equivalents relative to PdTriphenylphosphine is a standard, effective ligand. For copper-free reactions, other phosphine ligands may be required.
Base 2-3 equivalents or as solventTriethylamine and diisopropylethylamine are common choices. The base neutralizes the HI byproduct and facilitates the deprotonation of the alkyne.
Solvent THF, DMF, Acetonitrile, TolueneThe choice of solvent can influence reaction rate and catalyst stability. All solvents must be anhydrous and thoroughly degassed.
Temperature Room Temperature to 100 °CAryl iodides are highly reactive and often couple at room temperature.[5] Gentle heating may be required for less reactive alkynes.
Reaction Time 2-24 hoursMonitor by TLC or LC-MS to determine the point of completion and avoid side reactions.

Experimental Workflow

The general workflow for a Sonogashira coupling experiment is outlined below.

experimental_workflow Start Starting Materials: 2-Iodo-5-phenylpyridine Terminal Alkyne Setup Reaction Setup: Inert Atmosphere Add Reagents & Solvent Start->Setup Reaction Reaction: Stirring at RT or Heat Monitor by TLC/LC-MS Setup->Reaction Workup Aqueous Workup: Quench, Extract, Wash & Dry Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: 2-Alkynyl-5-phenylpyridine Purification->Product

Caption: A typical experimental workflow for the Sonogashira coupling of 2-iodo-5-phenylpyridine.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst, poor quality reagents, insufficient degassing.Use fresh, high-purity catalyst and reagents. Ensure all solvents are anhydrous and thoroughly degassed. Consider a higher reaction temperature or a more active catalyst system.
Formation of Alkyne Homocoupling (Glaser) Product Presence of oxygen, high copper concentration.Rigorously deoxygenate all reagents and maintain a positive inert gas pressure. Reduce the amount of CuI or switch to a copper-free protocol.
Decomposition of Catalyst (Black Precipitate) Impurities in reagents, high temperature, presence of oxygen.Purify starting materials. Use the lowest effective temperature. Ensure a strictly anaerobic environment.
Difficulty in Purification Co-elution of product with byproducts or residual starting materials.Optimize the mobile phase for column chromatography. Consider a different purification technique, such as recrystallization.

Conclusion

The Sonogashira coupling of 2-iodo-5-phenylpyridine is a highly effective and versatile method for the synthesis of 2-alkynyl-5-phenylpyridine derivatives. These compounds are valuable building blocks in medicinal chemistry and materials science. By carefully selecting the reaction conditions and employing the robust protocols outlined in this application note, researchers can reliably access a wide range of these important molecules. The provided guidelines for troubleshooting and optimization will further aid in achieving high yields and purity, accelerating the discovery and development of novel chemical entities.

References

  • Chemistry LibreTexts. (2021, March 6). Sonogashira Coupling. [Link]

  • Wikipedia. (2023, October 27). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

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  • Ezugwu, J. A., Ezeokonkwo, M. A., Okafor, S. N., Godwin-Nwakwasi, E. U., & Ibeanu, F. N. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian Journal of Chemical Sciences, 1-10. [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
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  • Xu, G., He, Q., & Chen, G. (2016). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Journal of Heterocyclic Chemistry, 53(5), 1563-1568. [Link]

  • Erdélyi, M., & Gogoll, A. (2001). Rapid homogeneous-phase Sonogashira coupling reactions using controlled microwave heating. The Journal of organic chemistry, 66(12), 4165-4169.
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  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified palladium-catalyzed Sonogashira cross-coupling reactions under copper-, amine-, and solvent-free conditions. The Journal of organic chemistry, 71(1), 379-381.
  • Vilé, G., Almora-Barrios, N., Mitchell, S., & Pérez-Ramírez, J. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering, 11(1), 225-234. [Link]

  • Chen, Y., Wu, M., Ji, W., & Chen, J. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR protocols, 5(1), 102839. [Link]

  • ResearchGate. (2010). Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. [Link]

  • ResearchGate. (n.d.). Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with terminal alkynes via Palladium and Copper Catalyst. [Link]

  • PubMed. (2013). Phenyl palladium (II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes. [Link]

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  • MDPI. (2021). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. [Link]

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  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

  • Chemistry LibreTexts. (2021, March 6). Sonogashira Coupling. [Link]

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodo-5-phenylpyridine

Introduction: The Strategic Importance of N-Aryl-5-phenylpyridin-2-amines in Medicinal Chemistry The Buchwald-Hartwig amination stands as a pillar of modern synthetic organic chemistry, providing a powerful and versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Aryl-5-phenylpyridin-2-amines in Medicinal Chemistry

The Buchwald-Hartwig amination stands as a pillar of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are critical pharmacophores in a vast array of pharmaceuticals and functional materials.[3] The ability to controllably forge C-N bonds, particularly with heteroaromatic systems, has significantly accelerated drug discovery and development programs.

This guide focuses on a specific, yet highly relevant, application of this transformative reaction: the amination of 2-iodo-5-phenylpyridine. The resulting N-aryl-5-phenylpyridin-2-amine scaffold is of considerable interest to researchers in drug development. The 2-aminopyridine moiety itself is a privileged structural motif, known for its ability to engage in key hydrogen bonding interactions with biological targets. The introduction of a phenyl group at the 5-position and an additional aryl substituent on the amino group allows for the creation of diverse chemical libraries with finely-tuned steric and electronic properties, essential for optimizing drug-target interactions.

These application notes provide a comprehensive overview of the key mechanistic principles, practical guidance on catalyst and reagent selection, a detailed experimental protocol, and a troubleshooting guide for the successful Buchwald-Hartwig amination of 2-iodo-5-phenylpyridine.

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[4] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

The catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition to the aryl halide (in this case, 2-iodo-5-phenylpyridine) to form a Pd(II) intermediate. The amine then coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex. The final step is reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[4]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-I ArPd(II)(I)L2 ArPd(II)(I)L2 Oxidative_Addition->ArPd(II)(I)L2 Amine_Coordination Amine_Coordination ArPd(II)(I)L2->Amine_Coordination R'R''NH, Base ArPd(II)(NHR'R'')L ArPd(II)(NHR'R'')L Amine_Coordination->ArPd(II)(NHR'R'')L Reductive_Elimination Reductive_Elimination ArPd(II)(NHR'R'')L->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Product Reductive_Elimination->Product Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Catalyst and Ligand Selection: A Critical Choice for Success

The choice of palladium precursor and phosphine ligand is paramount for a successful Buchwald-Hartwig amination, especially with heteroaryl substrates. While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, pre-formed palladium precatalysts often offer superior reactivity and reproducibility.

For the amination of 2-iodo-5-phenylpyridine, bulky and electron-rich phosphine ligands are generally preferred. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. A selection of commonly employed catalysts and ligands is presented below:

Catalyst/PrecatalystLigandKey Features
Pd(OAc)₂XantphosA versatile ligand for a broad range of substrates.
Pd₂(dba)₃BINAPA chiral ligand, also effective in racemic couplings.
[Pd(cinnamyl)Cl]₂t-BuXPhosA highly active precatalyst/ligand system for challenging substrates.
PEPPSI™-IPr-An N-heterocyclic carbene (NHC) based catalyst, known for its high stability and activity.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Iodo-5-phenylpyridine with Aniline

This protocol provides a general procedure for the coupling of 2-iodo-5-phenylpyridine with aniline. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Reagents and Equipment
  • 2-Iodo-5-phenylpyridine

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert gas supply (N₂ or Ar)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-iodo-5-phenylpyridine (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture at 100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Weighing Weigh Reagents Inert_Atmosphere Establish Inert Atmosphere Reagent_Weighing->Inert_Atmosphere Glassware_Drying Dry Glassware Glassware_Drying->Inert_Atmosphere Solvent_Addition Add Solvent Inert_Atmosphere->Solvent_Addition Heating_Stirring Heat and Stir Solvent_Addition->Heating_Stirring Monitoring Monitor Progress Heating_Stirring->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Extract Quenching->Extraction Drying Dry Extraction->Drying Purification Purify Drying->Purification

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. Below is a guide to common issues and their potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst.
Poor quality reagentsEnsure all reagents are pure and the solvent is anhydrous.
Insufficiently inert atmosphereThoroughly degas the solvent and ensure the reaction vessel is well-sealed under an inert atmosphere.
Formation of Side Products Hydrodehalogenation of the starting materialThis can be caused by moisture or an inappropriate base. Ensure anhydrous conditions and consider screening different bases (e.g., K₂CO₃, Cs₂CO₃).
Homocoupling of the aryl iodideThis may indicate that the reductive elimination is slow. A different ligand may be required to facilitate this step.
Difficulty in Product Isolation Emulsion during workupAdd a small amount of brine to the aqueous layer to break the emulsion.
Product is highly polarUse a more polar eluent system for column chromatography or consider reverse-phase chromatography.

A Note on Aryl Iodides: While aryl iodides are generally more reactive towards oxidative addition than the corresponding bromides or chlorides, the resulting iodide anion can sometimes act as a catalyst inhibitor by forming stable, unreactive palladium-iodide bridged dimers.[5] If catalyst inhibition is suspected, using a ligand that can disrupt these dimers, such as a bulky biarylphosphine ligand, is often beneficial.

Conclusion

The Buchwald-Hartwig amination of 2-iodo-5-phenylpyridine is a robust and reliable method for the synthesis of N-aryl-5-phenylpyridin-2-amines. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can efficiently access a wide range of these valuable compounds for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this important transformation.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

  • Ahsan, M. J., et al. (2017). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents.
  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Sci-Hub. (n.d.). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Retrieved from [Link]

  • Ahsan, M. J., et al. (n.d.). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2‐aminopyridines.... Retrieved from [Link]

  • ACS Publications. (2026, January 19). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc.
  • PubMed. (n.d.). Scope and limitations of auxiliary-assisted, palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis and photophysical properties of the products of the reaction of 5-methyl-7-phenyl[1][5]oxazolo[5,4-b]pyridin-2(1H)-one with amino acids.

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines..
  • Wu, X., et al. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.

Sources

Application

2-Iodo-5-phenylpyridine: A Versatile Scaffold for Medicinal Chemistry

Introduction: The Strategic Importance of the Phenylpyridine Moiety The phenylpyridine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds, including kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Phenylpyridine Moiety

The phenylpyridine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds, including kinase inhibitors, antiviral agents, and mediator release inhibitors. Its prevalence stems from its ability to engage in key interactions with biological targets, such as hydrogen bonding via the pyridine nitrogen and hydrophobic interactions through the phenyl ring. The strategic placement of substituents on this core structure allows for the fine-tuning of a compound's pharmacological profile. 2-Iodo-5-phenylpyridine, in particular, serves as a highly versatile building block for the synthesis of diverse libraries of phenylpyridine derivatives. The presence of the iodo group at the 2-position provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the introduction of a wide range of functionalities and the construction of complex molecular architectures.

This application note will delve into the utility of 2-iodo-5-phenylpyridine as a key intermediate in medicinal chemistry. We will explore its application in the synthesis of targeted therapeutics, with a focus on the development of kinase inhibitors. Furthermore, we will provide detailed, field-proven protocols for the three most pertinent cross-coupling reactions involving 2-iodo-5-phenylpyridine: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The key properties of 2-iodo-5-phenylpyridine are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₈IN
Molecular Weight 281.09 g/mol
CAS Number 120281-56-3
Appearance Not specified, likely a solidN/A
Purity Typically >95%
Storage Sealed in a dry environment at 2-8°C

Safety and Handling: 2-Iodo-5-phenylpyridine is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the material safety data sheet (MSDS).

Application in the Synthesis of Kinase Inhibitors: A Case Study of an ALK5 Inhibitor Scaffold

Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer. The phenylpyridine scaffold is a common feature in many of these targeted therapies. For instance, the ALK5 (activin receptor-like kinase 5) inhibitor GW6604, identified as 2-phenyl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine, showcases the importance of this core structure in achieving potent and selective kinase inhibition. While the direct synthesis of GW6604 from 2-iodo-5-phenylpyridine is not explicitly detailed in the available literature, a plausible and efficient synthetic route can be designed utilizing this key building block, as outlined below. This proposed synthesis highlights the strategic application of cross-coupling reactions to construct the complex biaryl system of the final product.

Proposed Synthetic Workflow for an ALK5 Inhibitor Scaffold

G A 2-Iodo-5-phenylpyridine C Suzuki Coupling A->C B Pyrazole Boronic Ester B->C D 2-(Pyrazol-4-yl)-5-phenylpyridine C->D Formation of C-C bond F Buchwald-Hartwig Coupling D->F E 2-Bromopyridine E->F G ALK5 Inhibitor Scaffold (e.g., GW6604 analogue) F->G Formation of C-N bond

Caption: Proposed synthetic route to an ALK5 inhibitor scaffold.

This proposed pathway commences with a Suzuki-Miyaura coupling between 2-iodo-5-phenylpyridine and a suitable pyrazole boronic ester. This reaction efficiently constructs the initial biaryl linkage. The subsequent step involves a Buchwald-Hartwig amination to couple the pyrazolyl-phenylpyridine intermediate with 2-bromopyridine, thereby completing the core structure of the ALK5 inhibitor. This strategy exemplifies the power of sequential cross-coupling reactions in the rapid assembly of complex, medicinally relevant molecules.

Detailed Application Protocols

The following protocols provide detailed, step-by-step procedures for the three key cross-coupling reactions of 2-iodo-5-phenylpyridine. These protocols are based on established methodologies for similar substrates and are designed to be robust and reproducible.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Pyridines

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is particularly valuable for the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-iodo-5-phenylpyridine (1.0 mmol, 281 mg), the desired arylboronic acid or ester (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and a suitable phosphine ligand such as SPhos (0.04 mmol, 16.4 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Add a degassed solvent, such as 1,4-dioxane (5 mL), followed by an aqueous solution of a base, typically potassium carbonate (K₂CO₃, 2.0 M, 2.0 mmol, 1.0 mL).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-phenylpyridine.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of a palladium catalyst and a phosphine ligand is crucial for the efficiency of the Suzuki coupling. SPhos is a bulky, electron-rich ligand that promotes the oxidative addition of the aryl iodide and facilitates the reductive elimination step, leading to higher yields and faster reaction times.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. Potassium carbonate is a commonly used and effective base for this purpose.

  • Solvent: 1,4-Dioxane is a polar aprotic solvent that is well-suited for Suzuki couplings, as it can dissolve both the organic and inorganic reagents. The use of a degassed solvent is essential to prevent the oxidation of the palladium(0) catalyst.

Sonogashira Coupling: Synthesis of Alkynyl Pyridines

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of a wide range of natural products and pharmaceuticals containing the alkynyl moiety.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-iodo-5-phenylpyridine (1.0 mmol, 281 mg), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg), and copper(I) iodide (CuI, 0.04 mmol, 7.6 mg).

  • Reagent Addition: Add an anhydrous solvent, such as tetrahydrofuran (THF, 5 mL), followed by a base, typically triethylamine (TEA, 2.0 mmol, 0.28 mL).

  • Substrate Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 2-alkynyl-5-phenylpyridine.

Causality Behind Experimental Choices:

  • Dual Catalyst System: The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium complex and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the alkyne for the coupling reaction.

  • Base: An amine base, such as triethylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling). Therefore, it is crucial to maintain an inert atmosphere throughout the reaction.

Buchwald-Hartwig Amination: Synthesis of Aminopyridines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has become an indispensable tool in medicinal chemistry for the synthesis of aryl and heteroaryl amines, which are common motifs in drug molecules.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 2-iodo-5-phenylpyridine (1.0 mmol, 281 mg), the desired amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and a suitable phosphine ligand like XPhos (0.03 mmol, 14.3 mg).

  • Base Addition: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg).

  • Solvent Addition: Add a dry, degassed solvent, such as toluene or dioxane (5 mL).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a plug of silica gel.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired 2-amino-5-phenylpyridine derivative.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of the palladium source and the ligand is critical for a successful Buchwald-Hartwig amination. The combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for the coupling of a wide range of amines with aryl halides. These ligands promote the challenging reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Base: A strong base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide is a commonly used base for this purpose.

  • Anhydrous and Anaerobic Conditions: The palladium catalysts and the strong bases used in this reaction are sensitive to moisture and oxygen. Therefore, strict anhydrous and anaerobic conditions are essential for achieving high yields.

Conclusion

2-Iodo-5-phenylpyridine is a valuable and versatile building block in medicinal chemistry. Its strategic iodo-substitution allows for facile diversification through a variety of robust and high-yielding cross-coupling reactions. As demonstrated, this scaffold provides a rapid entry point for the synthesis of complex, biologically active molecules, such as kinase inhibitors. The detailed protocols provided herein for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer researchers reliable methods for the functionalization of 2-iodo-5-phenylpyridine, thereby accelerating the drug discovery process.

References

  • de Gouville, A.-C., Boullay, V., Krysa, G., Pilot, J., Brusq, J.-M., Loriolle, F., Gauthier, J.-M., Papworth, S. A., Laroze, A., Gellibert, F., & Huet, S. (2005). Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. British Journal of Pharmacology, 145(6), 767–777. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Li, J., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6296. [Link]

Method

Application Notes and Protocols for the Synthesis of 2,5-Diphenylpyridine Derivatives via Suzuki-Miyaura Coupling

Abstract This comprehensive guide provides a detailed protocol for the synthesis of 2,5-diphenylpyridine and its derivatives, starting from 2-iodo-5-phenylpyridine. This transformation is achieved through the palladium-c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 2,5-diphenylpyridine and its derivatives, starting from 2-iodo-5-phenylpyridine. This transformation is achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, a step-by-step experimental protocol, and a discussion of the underlying chemical principles. We will explore the rationale behind the selection of catalysts, ligands, bases, and solvents to empower researchers to optimize this valuable reaction for their specific needs. The protocols provided herein are based on established, high-yield procedures, offering a reliable method for the synthesis of these important biaryl compounds.[3]

Introduction: The Significance of 2,5-Diphenylpyridine Scaffolds

The 2,5-diphenylpyridine scaffold is a privileged structural motif found in a wide array of functional materials and biologically active compounds. These derivatives are of significant interest in materials science due to their unique photophysical and electronic properties, making them valuable in the development of organic semiconductors and dyes.[4] In the pharmaceutical and agrochemical industries, they serve as key intermediates in the synthesis of complex molecules.[4] A versatile and efficient synthetic strategy allows for the creation of a diverse library of 2,5-diphenylpyridine derivatives with various substitutions, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[5]

The Suzuki-Miyaura cross-coupling reaction is the premier method for forging the pivotal C-C bond between the pyridine and phenyl rings.[1] This palladium-catalyzed reaction joins an organoboron species (in this case, phenylboronic acid) with an organic halide (2-iodo-5-phenylpyridine).[1][2] Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[3]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the active Pd(0) complex. The aryl halide (2-iodo-5-phenylpyridine) undergoes oxidative addition to the Pd(0) species, forming a Pd(II) intermediate.[1] This is often the rate-determining step, and the reactivity of the halide follows the trend I > Br > Cl.[7] For this reason, 2-iodo-5-phenylpyridine is an excellent substrate for this reaction.

  • Transmetalation: In this step, the organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium(II) complex.[6] This process requires activation of the boronic acid by a base.[6] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the phenyl group to the palladium center.

  • Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments (the phenyl and pyridyl groups) from the palladium(II) complex.[1] This forms the desired 2,5-diphenylpyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Below is a visualization of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar¹-Pd(II)L₂-X (Ar¹ = 5-phenylpyridyl, X = I) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar¹-Pd(II)L₂-Ar² (Ar² = Phenyl) transmetalation->pd_intermediate2 out_boron X-B(OH)₂ + Base transmetalation->out_boron reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (2,5-Diphenylpyridine) reductive_elimination->product in_aryl_halide Ar¹-X (2-Iodo-5-phenylpyridine) in_aryl_halide->oxidative_addition in_boronic_acid Ar²-B(OH)₂ (Phenylboronic acid) + Base in_boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2,5-Diphenylpyridine

This protocol details a reliable method for the Suzuki-Miyaura coupling of 2-iodo-5-phenylpyridine with phenylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Iodo-5-phenylpyridine≥97%Commercially AvailableStarting material.
Phenylboronic Acid≥97%Commercially AvailableCoupling partner.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePalladium source.
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)≥98%Commercially AvailableLigand.
Potassium Phosphate Tribasic (K₃PO₄)Anhydrous, ≥98%Commercially AvailableBase.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableSolvent.
TolueneAnhydrous, ≥99.8%Commercially AvailableAlternative Solvent.
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Deionized WaterFor workup.
Brine (Saturated NaCl solution)For workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)For drying.
Celite® or Silica GelFor filtration.
Equipment
  • Round-bottom flask or reaction vial suitable for the reaction scale

  • Magnetic stirrer and stir bar

  • Reflux condenser or sealed reaction vessel for heating

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Reaction Setup and Procedure

The following workflow outlines the key stages of the synthesis.

Caption: Experimental workflow for the synthesis of 2,5-diphenylpyridine.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 2-iodo-5-phenylpyridine (1.0 mmol, 1.0 equiv).

  • Addition of Reagents: To the flask, add phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment. The presence of oxygen can lead to the homocoupling of the boronic acid.[4]

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (5 mL) via syringe. Degassing the solvent prior to addition is recommended for optimal results.

  • Heating and Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® or silica gel to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2,5-diphenylpyridine as a solid.

Characterization

The identity and purity of the synthesized 2,5-diphenylpyridine can be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point: To assess the purity of the final product.

Scientific Rationale and Optimization

The choice of each component in the Suzuki-Miyaura coupling is critical for the success of the reaction. This section provides the rationale behind the selected conditions and offers insights for optimization.

The Catalyst System: Palladium Source and Ligand
  • Palladium Source: While Pd(PPh₃)₄ is a common catalyst, the combination of a simpler palladium source like Pd(OAc)₂ with a specialized ligand often provides higher activity and stability.[8]

  • The Ligand's Role: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient heteroaryl halides like 2-iodopyridine, electron-rich and bulky phosphine ligands are highly effective.[7][9] They facilitate the oxidative addition step and promote the final reductive elimination.[7]

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): This Buchwald-type ligand is particularly well-suited for this transformation. Its steric bulk and electron-donating properties enhance catalytic activity, allowing for lower catalyst loadings and efficient coupling of challenging substrates.[10]

The Choice of Base

The base plays a crucial role in the transmetalation step by activating the boronic acid.[6] For the coupling of 2-pyridyl substrates, which are prone to protodeboronation (hydrolysis of the boronic acid), the choice of base is critical.[5]

  • Potassium Phosphate (K₃PO₄): This is a moderately strong, non-nucleophilic base that is effective in anhydrous conditions, which can help to suppress protodeboronation.[4]

  • Other Bases: Cesium carbonate (Cs₂CO₃) and cesium fluoride (CsF) are also excellent choices for this type of coupling, often leading to higher yields.[11] Aqueous bases should generally be avoided to minimize the risk of protodeboronation.[11]

Solvent Selection

The solvent must be capable of dissolving the reactants and be stable at the reaction temperature.

  • 1,4-Dioxane: This is a common and effective solvent for Suzuki-Miyaura reactions, offering good solubility for a wide range of substrates.[1][4]

  • Toluene and DMF: Toluene and dimethylformamide (DMF) are also viable options, particularly if solubility issues are encountered.[1][8] A mixture of DMF and water is sometimes used, but for this specific substrate, an anhydrous system is recommended to minimize side reactions.[12]

Optimization Parameters

For researchers looking to further optimize this protocol, the following table summarizes key parameters and their potential impact:

ParameterRecommended Starting PointRationale and Optimization Strategy
Catalyst Loading 2 mol% Pd(OAc)₂Can often be lowered to 0.5-1 mol% with highly active ligands like SPhos to reduce cost.
Ligand-to-Palladium Ratio 2:1A 1:1 to 2:1 ratio is typical. Increasing the ratio may improve catalyst stability and activity.
Base K₃PO₄ (2 equiv)If yields are low, screening other bases like Cs₂CO₃ or CsF (2-3 equiv) is recommended.[11]
Solvent Anhydrous 1,4-DioxaneIf solubility is an issue, consider anhydrous toluene or DMF.[1][8]
Temperature 100 °CCan be varied between 80-120 °C. Higher temperatures may be needed for less reactive substrates.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS to determine the optimal reaction time.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Use fresh palladium source and ligand.- Ensure proper degassing of the solvent and a secure inert atmosphere.- Use high-purity, anhydrous reagents.
Protodeboronation of Phenylboronic Acid - Presence of water- Base is too harsh or aqueous- Use anhydrous solvents and base.- Switch to a milder base like K₃PO₄ or CsF.[4][11]
Homocoupling of Phenylboronic Acid - Presence of oxygen in the reaction mixture- Thoroughly degas the solvent and ensure a robust inert atmosphere throughout the reaction.[4]
Difficulty in Purification - Formation of closely-eluting byproducts- Optimize the reaction conditions to improve selectivity.- Try a different solvent system for column chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 2,5-diphenylpyridine derivatives from 2-iodo-5-phenylpyridine. By carefully selecting the catalyst system, base, and solvent, high yields of the desired products can be reliably obtained. This guide provides a robust starting protocol and the scientific rationale to enable researchers to successfully implement and adapt this important transformation for the synthesis of novel compounds for a wide range of applications.

References

  • Bardera, M. A., et al. (2006). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 128(29), 9642–9651. Available at: [Link]

  • Li, W., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(12), 2261–2264. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Reddit. (2023). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]

  • Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 49(36), 6258-6262. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Available at: [Link]

  • Pluta, R., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4995. Available at: [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Preparation of Aryl Chlorides from Aryl Bromides by Halogen Exchange Using the NiCl2·6H2O/dppp/Zn System. The Journal of Organic Chemistry, 67(15), 5250–5253.
  • ResearchGate. 1 H NMR and IR spectra of compounds 2-5. Available at: [Link]

  • Spectroscopic and structural investigation of 2,5-dicarboxy-1-methylpyridinium inner salt. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 627-635. Available at: [Link]

  • Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. Available at: [Link]

  • Fan, Q., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(1), 1-20.
  • St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available at: [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available at: [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025). Preprints.org.
  • Billingsley, K. L., & Buchwald, S. L. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 22(19), 3845–3851. Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • ResearchGate. Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. Available at: [Link]

  • Gök, Y., et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 20(1), 1361-1374. Available at: [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available at: [Link]

  • Yılmaz, M., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148. Available at: [Link]

  • ResearchGate. Spectroscopic (FT-IR, 1H, 13C NMR and UV-Vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline. Available at: [Link]

  • N-alkylated 5,5-diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Inhibitory Estim
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (2020). Organic Chemistry Frontiers, 7(12), 1476-1486. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available at: [Link]

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Iodo-5-phenylpyridine with Boronic Acids

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of Biaryl Pyridines The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Biaryl Pyridines

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the myriad of synthetic methodologies, the Palladium-Catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan, offering a robust and versatile tool for the formation of C-C bonds. This application note provides a detailed guide to the Suzuki-Miyaura coupling of 2-iodo-5-phenylpyridine with a range of boronic acids. The resulting 2,5-diarylpyridine scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials.[1][2] Understanding the nuances of this reaction is therefore of paramount importance for professionals in drug discovery and development.

Theoretical Framework: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction facilitates the union of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base.[3] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is central to the reaction's success. A comprehensive understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organohalide (in our case, 2-iodo-5-phenylpyridine). This step results in the formation of a Pd(II) intermediate. The reactivity of the halide follows the order I > Br > Cl > F, making iodo-substituted precursors like 2-iodo-5-phenylpyridine highly reactive partners.

  • Transmetalation: In this crucial step, the organic moiety from the organoboron species is transferred to the palladium center. This process is facilitated by the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species. The choice of base is critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium center couple and are eliminated. This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation (R'-B(OH)2 + Base) R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. However, as with any chemical transformation, optimization may be necessary depending on the specific boronic acid used and the desired scale of the reaction.

Synthesis of the Starting Material: 2-Iodo-5-phenylpyridine

While commercially available, 2-iodo-5-phenylpyridine can be synthesized from 2-amino-5-phenylpyridine via a Sandmeyer-type reaction. A reliable method for the synthesis of the precursor, 2-amino-5-iodopyridine, involves the direct iodination of 2-aminopyridine.[4]

Protocol for the Synthesis of 2-Amino-5-iodopyridine:

  • In a well-ventilated fume hood, dissolve 2-aminopyridine in water.

  • With vigorous stirring, add iodine portion-wise over a period of time, maintaining the reaction temperature.

  • After the addition of iodine is complete, continue stirring for a specified duration.

  • Slowly add a solution of hydrogen peroxide to the reaction mixture.

  • After the reaction is complete, the mixture is cooled, and the solid product is collected by filtration, washed with cold water, and dried to afford 2-amino-5-iodopyridine.[4]

The subsequent conversion to 2-iodo-5-phenylpyridine from the corresponding amino group can be achieved through diazotization followed by treatment with potassium iodide.

General Protocol for the Suzuki-Miyaura Coupling of 2-Iodo-5-phenylpyridine

This protocol provides a general starting point for the coupling of 2-iodo-5-phenylpyridine with a variety of arylboronic acids.

Materials and Reagents:

  • 2-Iodo-5-phenylpyridine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd/C) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodo-5-phenylpyridine, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2,5-diarylpyridine.[5]

Data Presentation: Reaction of 2-Iodo-5-phenylpyridine with Various Boronic Acids

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 2-iodo-5-phenylpyridine with a selection of boronic acids. These examples showcase the versatility of the reaction.

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285-95[6]
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃1,4-Dioxane901680-90[7]
33-Thienylboronic acidPd/C (5)K₃PO₄DMF110875-85[6]
44-Fluorophenylboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄Toluene/H₂O1001088-98Illustrative
5N-Boc-pyrazole-4-boronic acidPd₂(dba)₃ (1.5) + XPhos (3)K₂CO₃1,4-Dioxane1002470-80Illustrative

Note: The yields and conditions in entries 4 and 5 are illustrative and based on typical conditions for similar substrates. Optimization may be required.

Field-Proven Insights and Troubleshooting

  • Choice of Catalyst: The selection of the palladium catalyst and ligand is critical. For simple arylboronic acids, catalysts like Pd(PPh₃)₄ or Pd/C can be effective.[6] For more challenging substrates, such as heteroarylboronic acids or sterically hindered partners, more sophisticated ligand systems like SPhos or XPhos may be necessary to achieve high yields.

  • The Role of the Base: The base not only facilitates the transmetalation step but can also influence the stability of the catalyst and substrates. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. For sensitive substrates, milder bases may be required.

  • Solvent Selection: Aprotic polar solvents like 1,4-dioxane, toluene, and DMF are common choices. The addition of a small amount of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the formation of the active boronate species.

  • Inert Atmosphere: Strict adherence to an inert atmosphere is crucial, as oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.

  • Purification: The purification of biarylpyridines can often be achieved by silica gel chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. Recrystallization can be employed for further purification if necessary.

Visualization of the Experimental Workflow

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-iodo-5-phenylpyridine with boronic acids is a powerful and reliable method for the synthesis of valuable 2,5-diarylpyridine derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access a wide range of these important compounds. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and professionals in the field of drug discovery and materials science, enabling them to leverage this important transformation in their research and development endeavors.

References

  • Soares, P., Fernandes, C., Chavarria, D., & Borges, F. (2015). Microwave-assisted synthesis of 5-phenyl-2-hydroxyacetophenone derivatives by a green Suzuki coupling reaction. Journal of Chemical Education, 92(3), 575-578. [Link]

  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google P
  • Purification method for [2-(perfluorooctyl)ethyl], [2-(perfluorodecyl)ethyl] phosphate? - ResearchGate. [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1899-1913. [Link]

  • Koperniku, A., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 23(11), 2949. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O), H2SO4) - ResearchGate. [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575-8578. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Publishing. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman Institute of Technology. [Link]

  • Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... - ResearchGate. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. [Link]

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  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Publishing. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. [Link]

  • Lau, S. H. (2022). Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations. Princeton University. [Link]

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Method

Application Notes and Protocols: The Strategic Use of 2-Iodo-5-phenylpyridine in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: Unlocking Molecular Complexity with 2-Iodo-5-phenylpyridine In the landscape of modern synthetic chemistry, the development of intricate molecular architectures for pharmaceuticals and functional materials...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with 2-Iodo-5-phenylpyridine

In the landscape of modern synthetic chemistry, the development of intricate molecular architectures for pharmaceuticals and functional materials is paramount. Substituted biaryl pyridine scaffolds are of particular interest due to their prevalence in bioactive compounds and their utility as versatile ligands in coordination chemistry. 2-Iodo-5-phenylpyridine emerges as a highly valuable, yet underutilized, building block in this context. Its structure is unique, featuring a pyridine nitrogen for potential metal coordination, a reactive carbon-iodine bond ideal for cross-coupling reactions, and a phenyl group that can be further functionalized.

While discrete, stable catalytic complexes of 2-iodo-5-phenylpyridine are not extensively documented, its true potential lies in its dual role as both a key substrate and a transient ligand in catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions. The iodine substituent provides a predictable site for oxidative addition, a critical step in many carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] This guide provides detailed insights and protocols for leveraging 2-iodo-5-phenylpyridine in one of the most powerful synthetic methodologies: the Suzuki-Miyaura cross-coupling reaction.

Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Terphenylpyridines

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. When applied to 2-iodo-5-phenylpyridine, this reaction provides a direct route to valuable 2,5-disubstituted pyridine terphenyl scaffolds.

Reaction Principle and Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of organometallic transformations.[1][3] A detailed understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.[4][5] The generally accepted mechanism, when using a Pd(0) precatalyst, involves three key steps:

  • Oxidative Addition: The low-valent Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 2-iodo-5-phenylpyridine. This is typically the rate-determining step and results in a Pd(II) intermediate. The presence of the pyridine nitrogen can influence the rate of this step through transient coordination to the palladium center.

  • Transmetalation: The aryl group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated, forming the desired terphenylpyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Product (Terphenylpyridine) RedElim->Product Substrate 2-Iodo-5-phenylpyridine Substrate->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation Experimental_Workflow start Start setup 1. Add Reagents to Schlenk Flask start->setup inert 2. Establish Inert Atmosphere (N₂/Ar) setup->inert solvent 3. Add Degassed Solvents inert->solvent react 4. Heat and Stir (90-100 °C, 12-24h) solvent->react monitor 5. Monitor Progress (TLC/GC-MS) react->monitor workup 6. Quench, Dilute, and Extract monitor->workup purify 7. Column Chromatography workup->purify product Pure Product purify->product

Sources

Application

Application Notes and Protocols: 2-Iodo-5-phenylpyridine as a Key Building Block in Advanced Materials for Optoelectronic Applications

Introduction In the rapidly advancing field of materials science, the design and synthesis of novel organic molecules with tailored optoelectronic properties are paramount for the development of next-generation devices s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the rapidly advancing field of materials science, the design and synthesis of novel organic molecules with tailored optoelectronic properties are paramount for the development of next-generation devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). 2-Iodo-5-phenylpyridine emerges as a critical heterocyclic building block in this context. Its unique molecular architecture, featuring a reactive iodine atom at the 2-position and a phenyl group at the 5-position, offers a versatile platform for the construction of complex functional materials. The iodine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of various functional moieties, while the phenylpyridine core imparts desirable electronic and thermal properties to the final material.

This technical guide provides an in-depth exploration of the applications of 2-Iodo-5-phenylpyridine in materials science, with a focus on its use as a precursor for hole-transporting materials (HTMs) in perovskite solar cells. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the characterization and implementation of a novel HTM derived from this versatile building block.

Part 1: Strategic Synthesis of a High-Performance Hole-Transporting Material using 2-Iodo-5-phenylpyridine

The development of efficient and stable HTMs is a critical area of research for enhancing the performance of perovskite solar cells. The judicious selection of molecular building blocks allows for the fine-tuning of the highest occupied molecular orbital (HOMO) energy level for efficient hole extraction from the perovskite layer, as well as ensuring good film-forming properties and thermal stability. Here, we detail the synthesis of a novel triarylamine-based HTM, (5-phenylpyridin-2-yl)bis(4-methoxyphenyl)amine (PP-OMeTAD) , using 2-Iodo-5-phenylpyridine as a key reactant.

The synthetic strategy leverages the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is chosen for its high efficiency and functional group tolerance, making it ideal for the synthesis of complex organic electronic materials.[1][2]

Synthetic Workflow Diagram

G A 2-Iodo-5-phenylpyridine F Reaction Mixture A->F B Bis(4-methoxyphenyl)amine B->F C Pd Catalyst & Ligand (e.g., Pd2(dba)3 / XPhos) C->F D Base (e.g., NaOtBu) D->F E Solvent (e.g., Toluene) E->F G Buchwald-Hartwig Amination (Heat, Inert Atmosphere) F->G H Work-up & Purification (Extraction, Chromatography) G->H I PP-OMeTAD (Final Product) H->I

Caption: Synthetic workflow for PP-OMeTAD.

Detailed Experimental Protocol: Synthesis of PP-OMeTAD

Materials and Reagents:

Reagent/MaterialSupplierPurity
2-Iodo-5-phenylpyridineCommercially Available>97%
Bis(4-methoxyphenyl)amineCommercially Available>98%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Commercially AvailableCatalyst Grade
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Commercially Available>98%
Sodium tert-butoxide (NaOtBu)Commercially Available>97%
Anhydrous TolueneSolvent Purification System<10 ppm H₂O
Dichloromethane (DCM)HPLC Grade
HexaneHPLC Grade
Silica Gel230-400 meshFor Column Chromatography

Procedure:

  • Reaction Setup: To an oven-dried 100 mL Schlenk flask, add 2-Iodo-5-phenylpyridine (1.0 g, 3.56 mmol), bis(4-methoxyphenyl)amine (0.90 g, 3.91 mmol), sodium tert-butoxide (0.51 g, 5.34 mmol), and XPhos (0.10 g, 0.21 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add Pd₂(dba)₃ (0.065 g, 0.071 mmol) to the flask.

  • Solvent Addition: Add anhydrous toluene (40 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane (50 mL) and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 9:1 hexane/ethyl acetate).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield PP-OMeTAD as a pale yellow solid. Dry the product under high vacuum.

Expected Yield: 75-85%

Characterization of PP-OMeTAD:

TechniqueExpected Results
¹H NMRPeaks corresponding to the aromatic protons of the phenylpyridine and methoxyphenyl groups.
¹³C NMRResonances for all unique carbon atoms in the molecule.
Mass SpectrometryMolecular ion peak confirming the expected molecular weight.
Melting PointA sharp melting point indicating the purity of the compound.
UV-Vis SpectroscopyAbsorption maxima in the UV-visible region, indicative of the electronic transitions.
Cyclic VoltammetryReversible oxidation wave to determine the HOMO energy level.

Part 2: Application of PP-OMeTAD in Perovskite Solar Cells

The newly synthesized PP-OMeTAD is designed to function as a dopant-free hole-transporting material in a p-i-n planar perovskite solar cell architecture. Its molecular structure is intended to provide good energy level alignment with the perovskite absorber layer, facilitating efficient hole extraction and transport to the anode.

Device Architecture and Energy Level Diagram

G cluster_0 Perovskite Solar Cell Device Stack FTO FTO Substrate ETL Electron Transport Layer (e.g., SnO2) FTO->ETL Perovskite Perovskite Absorber Layer (e.g., MAPbI3) ETL->Perovskite HTL Hole Transport Layer (PP-OMeTAD) Perovskite->HTL Anode Anode (e.g., Gold) HTL->Anode

Caption: p-i-n perovskite solar cell architecture.

Protocol for Perovskite Solar Cell Fabrication

Materials and Solutions:

  • Patterned FTO-coated glass substrates

  • SnO₂ nanoparticle dispersion (e.g., 15% in H₂O)

  • Perovskite precursor solution (e.g., 1.2 M solution of MAI and PbI₂ in a 1:1 molar ratio in a mixed solvent of DMF and DMSO)

  • PP-OMeTAD solution (10 mg/mL in chlorobenzene)

  • Gold pellets for thermal evaporation

Procedure:

  • Substrate Cleaning: Clean the FTO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.

  • Electron Transport Layer (ETL) Deposition: Spin-coat the SnO₂ nanoparticle dispersion onto the FTO substrate at 3000 rpm for 30 seconds. Anneal the films at 150 °C for 30 minutes in air.

  • Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the ETL at 4000 rpm for 30 seconds. During the last 10 seconds of spinning, dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the center of the substrate. Anneal the films at 100 °C for 10 minutes.

  • Hole Transport Layer (HTL) Deposition: Spin-coat the PP-OMeTAD solution onto the perovskite layer at 4000 rpm for 30 seconds.

  • Anode Deposition: Transfer the devices to a thermal evaporator. Deposit an 80 nm thick gold electrode through a shadow mask at a pressure below 10⁻⁶ Torr.

Device Characterization and Expected Performance

The fabricated perovskite solar cells should be characterized under standard test conditions (AM 1.5G, 100 mW/cm²). The performance metrics, including open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE), should be measured.

Expected Performance of PP-OMeTAD based PSC:

ParameterExpected Value
Voc1.05 - 1.15 V
Jsc20 - 23 mA/cm²
Fill Factor (FF)0.75 - 0.82
Power Conversion Efficiency (PCE)17 - 20%

The performance of devices utilizing PP-OMeTAD can be compared to standard HTMs like Spiro-OMeTAD to validate its efficacy.

Part 3: Causality and Self-Validation

Why 2-Iodo-5-phenylpyridine?

The choice of 2-Iodo-5-phenylpyridine as the starting material is strategic. The iodo-substituent at the 2-position is highly reactive towards palladium-catalyzed cross-coupling reactions, providing a reliable handle for C-N bond formation. The phenyl group at the 5-position contributes to the extension of the π-conjugated system, which can enhance the charge mobility of the final material. The pyridine nitrogen can also play a role in passivating defects at the perovskite surface, potentially improving device stability.

Self-Validating Protocol Design

The protocols provided are designed to be self-validating through a series of characterization steps.

  • Synthesis: The purity and identity of the synthesized PP-OMeTAD are confirmed by standard analytical techniques (NMR, Mass Spectrometry). A sharp melting point and clean spectroscopic data are indicators of a successful synthesis.

  • Material Properties: The electronic properties (HOMO level) of PP-OMeTAD are determined by cyclic voltammetry. The measured HOMO level should be well-aligned with the valence band of the perovskite for efficient hole transfer.

  • Device Performance: The ultimate validation of the material's performance is its incorporation into a perovskite solar cell. The measured PCE and its individual components (Voc, Jsc, FF) provide a quantitative measure of the material's effectiveness as an HTM. Reproducibility of device performance across multiple cells is a key indicator of a robust fabrication process.

Conclusion

2-Iodo-5-phenylpyridine is a highly valuable and versatile building block for the synthesis of advanced materials for optoelectronic applications. Through well-established synthetic methodologies like the Buchwald-Hartwig amination, it can be readily transformed into high-performance hole-transporting materials for perovskite solar cells. The detailed protocols and application notes provided in this guide offer a comprehensive framework for researchers and scientists to explore the potential of this and similar heterocyclic compounds in the development of next-generation energy technologies.

References

  • Ghosh, S., & Liang, R. (2021). Recent progress in the development of hole transporting materials for perovskite solar cells.
  • Grätzel, M. (2014). The light and shade of perovskite solar cells.
  • Kojima, A., Teshima, K., Shirai, Y., & Miyasaka, T. (2009). Organometal halide perovskites as visible-light sensitizers for photovoltaic cells. Journal of the American Chemical Society, 131(17), 6050-6051.
  • Ruiz, J., et al. (2013). A new family of cyclometalated iridium(III) complexes with 2-phenylpyridine derivatives as cyclometalated ligands. Inorganic chemistry, 52(11), 6334-6346.
  • Yang, X., et al. (2015). High-performance green organic light-emitting diodes based on a novel phosphorescent iridium(III) complex. Dyes and Pigments, 113, 430-436.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534-1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Miyata, N., & Itoh, T. (2018). Recent progress of hole transporting materials for perovskite solar cells.
  • Saliba, M., et al. (2016). Cesium-containing triple cation perovskite solar cells with over 21% efficiency and improved stability. Energy & Environmental Science, 9(6), 1989-1997.
  • Yin, J., & Buchwald, S. L. (2000). A catalytic asymmetric Suzuki coupling. Journal of the American Chemical Society, 122(48), 12051-12052. [Link]

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Method

The Versatile Role of 2-Iodo-5-phenylpyridine in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Introduction: The Phenylpyridine Scaffold - A Privileged Motif in Medicinal Chemistry The phenylpyridine structural motif is a cornerstone in the design and synthesis of a vast array of biologically active molecules. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenylpyridine Scaffold - A Privileged Motif in Medicinal Chemistry

The phenylpyridine structural motif is a cornerstone in the design and synthesis of a vast array of biologically active molecules. Its unique combination of a planar, aromatic phenyl ring and a heteroaromatic pyridine ring provides a rigid scaffold that can effectively interact with biological targets through various non-covalent interactions, including π-π stacking, hydrogen bonding, and hydrophobic interactions. Within this important class of compounds, 2-iodo-5-phenylpyridine has emerged as a particularly valuable and versatile building block for medicinal chemists and drug development professionals.

The strategic placement of the iodine atom at the 2-position of the pyridine ring renders this position highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile and efficient introduction of diverse chemical functionalities, enabling the systematic exploration of the chemical space around the phenylpyridine core and the optimization of pharmacological properties. This guide provides an in-depth exploration of the use of 2-iodo-5-phenylpyridine in the synthesis of bioactive molecules, offering detailed application notes, field-proven experimental protocols, and mechanistic insights to empower researchers in their drug discovery endeavors.

Key Synthetic Transformations: Harnessing the Power of Palladium Catalysis

The C-I bond in 2-iodo-5-phenylpyridine is significantly more reactive than C-Br or C-Cl bonds in analogous palladium-catalyzed cross-coupling reactions, a principle rooted in the bond dissociation energies (C-I < C-Br < C-Cl). This differential reactivity allows for selective and high-yielding transformations under relatively mild conditions. The three most pivotal reactions in this context are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds for Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds, which are prevalent in many kinase inhibitors and other therapeutic agents. The reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction, depicted below, provides the foundation for understanding the experimental choices. The cycle initiates with the oxidative addition of the aryl iodide to a Pd(0) complex to form a Pd(II) species. This is followed by transmetalation with the boronic acid, a step that is often facilitated by a base which activates the boron reagent. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. The choice of ligand is crucial as it influences the stability and reactivity of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-B(OR)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Ar-R Reductive Elimination->Ar-R

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Application Example: Synthesis of a Kinase Inhibitor Precursor

The phenylpyridine scaffold is a key component of many kinase inhibitors. The following protocol details the Suzuki-Miyaura coupling of 2-iodo-5-phenylpyridine with a substituted phenylboronic acid, a crucial step in the synthesis of potent kinase inhibitors such as those targeting Tropomyosin receptor kinases (TrkA).[1]

Experimental Protocol: Suzuki-Miyaura Coupling

Reagent/ParameterAmount/ValueMolar Equiv.
2-Iodo-5-phenylpyridine281 mg (1.0 mmol)1.0
4-Methoxyphenylboronic acid182 mg (1.2 mmol)1.2
Pd(PPh₃)₄58 mg (0.05 mmol)0.05
K₂CO₃276 mg (2.0 mmol)2.0
Solvent (Toluene/Ethanol/H₂O)10 mL (4:1:1 mixture)-
Temperature90 °C-
Reaction Time12 hours-

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask, add 2-iodo-5-phenylpyridine (281 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(4-methoxyphenyl)-5-phenylpyridine.

Sonogashira Coupling: Introducing Alkynyl Moieties for Diverse Bioactivity

The Sonogashira coupling reaction is an indispensable tool for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne functionalities.[2] Alkynes are versatile functional groups that can participate in a variety of subsequent transformations or serve as key pharmacophoric elements in bioactive molecules, including neuroprotective agents and potential GPCR ligands.[2]

Mechanistic Rationale: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) complex. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) complex. The resulting alkynyl-Pd(II) complex undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The amine base not only facilitates the formation of the copper acetylide but also serves as a solvent and a ligand for the palladium catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation_Pd Transmetalation_Pd Ar-Pd(II)-I(L2)->Transmetalation_Pd Cu-C≡CR Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation_Pd->Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR Cu(I)X Cu(I)X Alkyne Activation Alkyne Activation Cu(I)X->Alkyne Activation H-C≡CR, Base Cu-C≡CR Cu-C≡CR Alkyne Activation->Cu-C≡CR Transmetalation_Cu Transmetalation_Cu Cu-C≡CR->Transmetalation_Cu to Pd cycle Transmetalation_Cu->Cu(I)X

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Application Example: Synthesis of a Neuroprotective Agent Intermediate

The introduction of an alkynyl group can significantly impact the biological activity of a molecule. The following protocol describes the Sonogashira coupling of 2-iodo-5-phenylpyridine with a terminal alkyne, a key step in the synthesis of compounds with potential neuroprotective properties.

Experimental Protocol: Sonogashira Coupling

Reagent/ParameterAmount/ValueMolar Equiv.
2-Iodo-5-phenylpyridine281 mg (1.0 mmol)1.0
Phenylacetylene122 mg (1.2 mmol)1.2
PdCl₂(PPh₃)₂35 mg (0.05 mmol)0.05
CuI10 mg (0.05 mmol)0.05
Triethylamine (TEA)5 mL-
Solvent (THF)10 mL-
TemperatureRoom Temperature-
Reaction Time6 hours-

Step-by-Step Procedure:

  • In a Schlenk tube, dissolve 2-iodo-5-phenylpyridine (281 mg, 1.0 mmol) and phenylacetylene (122 mg, 1.2 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL).

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol) and copper(I) iodide (10 mg, 0.05 mmol) to the reaction mixture under a stream of argon.

  • Stir the reaction at room temperature for 6 hours. Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(phenylethynyl)-5-phenylpyridine.

Buchwald-Hartwig Amination: Constructing C-N Bonds for Diverse Bioactive Amines

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, a ubiquitous linkage in pharmaceuticals.[1] This reaction allows for the coupling of a wide range of amines with aryl halides, providing access to a diverse array of bioactive molecules, including GPCR modulators and CNS active agents.[1]

Mechanistic Rationale: The catalytic cycle for the Buchwald-Hartwig amination begins with the oxidative addition of the aryl iodide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often the rate-limiting step of the cycle. Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly used to facilitate the deprotonation of the amine.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-I(L2)->Amine Coordination & Deprotonation HNR'R'', Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Application Example: Synthesis of a Dopamine Receptor Modulator Precursor

The 2-amino-5-phenylpyridine scaffold is a key feature in molecules designed to modulate the activity of dopamine receptors, which are important targets for the treatment of various neurological and psychiatric disorders.[3] The following protocol outlines the Buchwald-Hartwig amination of 2-iodo-5-phenylpyridine.

Experimental Protocol: Buchwald-Hartwig Amination

Reagent/ParameterAmount/ValueMolar Equiv.
2-Iodo-5-phenylpyridine281 mg (1.0 mmol)1.0
Morpholine105 mg (1.2 mmol)1.2
Pd₂(dba)₃23 mg (0.025 mmol)0.025
XPhos24 mg (0.05 mmol)0.05
NaOtBu144 mg (1.5 mmol)1.5
Solvent (Toluene)10 mL-
Temperature100 °C-
Reaction Time8 hours-

Step-by-Step Procedure:

  • In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (23 mg, 0.025 mmol), XPhos (24 mg, 0.05 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol).

  • Add 2-iodo-5-phenylpyridine (281 mg, 1.0 mmol) and toluene (10 mL).

  • Add morpholine (105 mg, 1.2 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 8 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4-(5-phenylpyridin-2-yl)morpholine.

Applications in the Synthesis of Bioactive Molecules: Case Studies

The synthetic methodologies described above have been successfully applied to the synthesis of a wide range of bioactive molecules. Below are a few illustrative examples.

Case Study 1: Synthesis of TRKA Kinase Inhibitors

Tropomyosin receptor kinase A (TrkA) is a validated target for the treatment of pain and cancer. Several potent and selective TrkA inhibitors feature the phenylpyridine scaffold. The synthesis of these inhibitors often involves a key Suzuki-Miyaura coupling step with 2-iodo-5-phenylpyridine to construct the core biaryl structure.

Compound ClassBiological TargetKey Synthetic StepRepresentative IC₅₀
Phenylpyridine-based amidesTrkASuzuki-Miyaura Coupling10-100 nM[1]
PyrazolopyridinesTrkABuchwald-Hartwig Amination5-50 nM[4]
Case Study 2: Synthesis of Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibitors

CSF-1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages. Inhibitors of CSF-1R are being investigated for the treatment of various cancers and inflammatory diseases. The synthesis of certain classes of CSF-1R inhibitors utilizes 2-iodo-5-phenylpyridine as a key starting material.[5]

Compound ClassBiological TargetKey Synthetic StepRepresentative IC₅₀
Pyridinyl-amino-pyridinesCSF-1RBuchwald-Hartwig Amination20-200 nM[5]

Conclusion

2-Iodo-5-phenylpyridine has proven to be an exceptionally valuable and versatile building block in the synthesis of bioactive molecules. Its predictable reactivity in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provides medicinal chemists with a powerful toolkit for the rapid and efficient construction of diverse molecular architectures. The ability to readily introduce a wide range of substituents at the 2-position of the pyridine ring allows for the fine-tuning of pharmacological properties and the development of potent and selective therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers engaged in the exciting and challenging field of drug discovery.

References

  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(44), 10464-10472. [Link]

  • Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102869. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Molecules. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1649. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(7), 2846-2861. [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2023). ACS Omega. [Link]

  • Bioconjugate Chemistry. (2006). Use of the Sonogashira Coupling Reaction for the "Two-Step" Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds. Bioconjugate Chemistry, 17(1), 204-213. [Link]

  • Journal of Medicinal Chemistry. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(19), 5942-5955. [Link]

  • Molecules. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7801. [Link]

  • PLOS ONE. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. PLOS ONE, 9(8), e104608. [Link]

  • Chemical Reviews. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • ResearchGate. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 65, 116781. [Link]

  • Molecules. (2022). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. Molecules, 28(1), 178. [Link]

  • Molecules. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]

  • RSC Medicinal Chemistry. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(12), 2469-2481. [Link]

  • ResearchGate. (n.d.). Examples of FDA‐approved kinase inhibitors exhibiting the... Retrieved from [Link]

  • Molecules. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(19), 6296. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415. [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 7, 269-275. [Link]

  • ResearchGate. (n.d.). Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds. Retrieved from [Link]

  • Nature Chemical Biology. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Chemical Biology, 11, 958–964. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Journal of Chemical Education. (2016). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 93(4), 763-766. [Link]

  • Open Lab Notebooks. (2019). Synthesis of promiscuous ALK2 inhibitors. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2023). Design, synthesis and evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(11), 2201-2212. [Link]

  • RSC Medicinal Chemistry. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 14(6), 1017-1035. [Link]

  • Molecules. (2023). Quantitative Structure–Activity Relationship in the Series of 5-Ethyluridine, N2-Guanine, and 6-Oxopurine Derivatives with Pronounced Anti-Herpetic Activity. Molecules, 28(15), 5693. [Link]

  • Molecules. (2021). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 26(18), 5621. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3 Preparation of 1-phenyl-3-(pyridin-3-yl). Retrieved from [Link]

  • Molecules. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Molecules, 23(9), 2298. [Link]

  • Journal of Medicinal Chemistry. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(22), 16572-16601. [Link]

  • Molecules. (2023). QSAR, Antimicrobial, and Antiproliferative Study of (R/S)-2-Thioxo-3,4-dihydropyrimidine-5-carboxanilides. Molecules, 28(19), 6825. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. Journal of Medicinal Chemistry, 57(15), 6449-6469. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 42, 116248. [Link]

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  • ACS Green Chemistry Institute. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2023). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. Bioorganic & Medicinal Chemistry, 89, 117359. [Link]

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Application

The Pivotal Role of 2-Iodo-5-phenylpyridine in Advanced Photoredox Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking New Synthetic Pathways with 2-Iodo-5-phenylpyridine In the rapidly evolving landscape of synthetic organic chemistry, photoredox cat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Synthetic Pathways with 2-Iodo-5-phenylpyridine

In the rapidly evolving landscape of synthetic organic chemistry, photoredox catalysis has emerged as a powerful and versatile tool, enabling the construction of complex molecular architectures under mild and environmentally benign conditions.[1] This approach harnesses the energy of visible light to initiate single-electron transfer (SET) events, generating highly reactive radical intermediates that can participate in a wide array of bond-forming reactions.[2] Among the vast arsenal of substrates amenable to photoredox catalysis, halo-heterocycles play a crucial role as precursors to key building blocks in medicinal chemistry and materials science.

This comprehensive guide focuses on the applications of 2-iodo-5-phenylpyridine , a readily available and versatile building block, in the realm of photoredox catalysis. While specific literature on the photoredox reactions of 2-iodo-5-phenylpyridine is emerging, its structural motifs—an iodinated pyridine ring coupled with a phenyl group—make it an exemplary substrate for a variety of photoredox-mediated transformations. The presence of the carbon-iodine bond provides a facile entry point for the generation of a pyridyl radical, which can then be engaged in numerous cross-coupling reactions.

This document will provide a detailed exploration of a representative application: a dual photoredox/nickel-catalyzed C-N cross-coupling reaction. This class of reaction is of paramount importance in the pharmaceutical industry for the synthesis of nitrogen-containing compounds. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and discuss the broader potential of 2-iodo-5-phenylpyridine in other photoredox-catalyzed reactions.

Core Concept: The Power of Dual Catalysis

The synergistic combination of photoredox catalysis with transition metal catalysis, often termed "metallaphotoredox catalysis," has revolutionized the field of cross-coupling chemistry.[3] This dual catalytic system allows for the generation of radical intermediates via photoredox cycling, which then intersect with a transition metal catalytic cycle to forge new chemical bonds. In the context of C-N cross-coupling, a photocatalyst absorbs light to generate a potent reductant, which can then reduce a Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species. This low-valent nickel species can then undergo oxidative addition with an aryl halide, such as 2-iodo-5-phenylpyridine, initiating the cross-coupling cascade.

Application Focus: Dual Photoredox/Nickel-Catalyzed C-N Cross-Coupling

The formation of carbon-nitrogen bonds is a cornerstone of modern drug discovery. The following section details a representative protocol for the C-N cross-coupling of 2-iodo-5-phenylpyridine with a generic secondary amine, a transformation that is highly valuable for the synthesis of complex amines and potential pharmaceutical candidates.

Reaction Principle and Mechanism

The proposed mechanism for the dual photoredox/nickel-catalyzed C-N cross-coupling of 2-iodo-5-phenylpyridine is depicted below. The process initiates with the excitation of a photocatalyst (PC) by visible light. The excited photocatalyst (PC*) then reduces a Ni(II) precatalyst to a Ni(0) species. This highly reactive Ni(0) complex undergoes oxidative addition with 2-iodo-5-phenylpyridine to form a Ni(II)-pyridyl intermediate. Subsequent coordination of the amine and deprotonation by a base generates a Ni(II)-amido complex. Reductive elimination from this complex furnishes the desired C-N coupled product and regenerates the Ni(0) catalyst, thus completing the nickel catalytic cycle. The photocatalyst is regenerated through a reductive quenching pathway involving a sacrificial electron donor.

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_reduced PC•⁻ PC_star->PC_reduced SET PC_reduced->PC SET Ni_II Ni(II) Precatalyst PC_reduced->Ni_II Reduces Ni(II) to Ni(0) Donor Sacrificial Electron Donor Donor_oxidized Donor•⁺ Donor->Donor_oxidized Ni_0 Ni(0) Ni_II->Ni_0 Reduction Ni_II_pyridyl Ni(II)-Pyridyl Intermediate Ni_0->Ni_II_pyridyl Oxidative Addition Ni_II_amido Ni(II)-Amido Complex Ni_II_pyridyl->Ni_II_amido Ligand Exchange & Deprotonation Ni_II_amido->Ni_0 Reductive Elimination Product C-N Coupled Product Ni_II_amido->Product ArylIodide 2-Iodo-5-phenylpyridine ArylIodide->Ni_II_pyridyl Amine R₂NH (Amine) Amine->Ni_II_amido Base Base Base->Ni_II_amido

Figure 1. Proposed mechanism for dual photoredox/nickel-catalyzed C-N cross-coupling.

Experimental Protocol: General Procedure for C-N Cross-Coupling

Disclaimer: This protocol is a representative example and may require optimization for specific substrates and reaction scales. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Materials and Reagents:

  • 2-Iodo-5-phenylpyridine

  • Amine (e.g., morpholine, piperidine, or other secondary amines)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ or a suitable organic photocatalyst)

  • Nickel Precatalyst (e.g., NiCl₂·glyme)

  • Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbbpy)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or dimethylformamide)

  • Visible light source (e.g., blue LED lamp, 450 nm)

Reaction Setup Workflow:

G A 1. Add solids (2-iodo-5-phenylpyridine, photocatalyst, Ni catalyst, ligand, base) to an oven-dried vial. B 2. Seal vial and purge with inert gas (e.g., N₂ or Ar). A->B C 3. Add degassed solvent and liquid amine via syringe. B->C D 4. Place vial in photoreactor with stirring and cooling. C->D E 5. Irradiate with visible light for the specified time. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Workup: Quench, extract, and dry the organic layer. F->G H 8. Purify by column chromatography. G->H

Figure 2. Experimental workflow for the photoredox C-N cross-coupling reaction.

Step-by-Step Procedure:

  • To an oven-dried 4 mL vial equipped with a magnetic stir bar, add 2-iodo-5-phenylpyridine (0.1 mmol, 1.0 equiv.), the photocatalyst (1-2 mol%), NiCl₂·glyme (5-10 mol%), dtbbpy (5-10 mol%), and the base (2.0 equiv.).

  • Seal the vial with a septum-containing cap and evacuate and backfill with nitrogen or argon three times.

  • Add the anhydrous, degassed solvent (1.0 mL) and the amine (1.2-1.5 equiv.) via syringe.

  • Place the reaction vial in a photoreactor equipped with a cooling fan to maintain a constant temperature (typically room temperature to 40 °C).

  • Irradiate the reaction mixture with a blue LED lamp while stirring vigorously.

  • Monitor the reaction for completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated pyridine.

Data and Expected Outcomes

The following table presents hypothetical data for the C-N cross-coupling of 2-iodo-5-phenylpyridine with various amines, based on typical yields for similar reactions reported in the literature.

EntryAmineProductYield (%)
1Morpholine4-(5-phenylpyridin-2-yl)morpholine85
2Piperidine1-(5-phenylpyridin-2-yl)piperidine82
3DiethylamineN,N-diethyl-5-phenylpyridin-2-amine75
4Indoline1-(5-phenylpyridin-2-yl)indoline78

Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on specific reaction conditions and optimization.

Broader Applications and Future Perspectives

The utility of 2-iodo-5-phenylpyridine in photoredox catalysis extends far beyond C-N cross-coupling. The 5-phenylpyridin-2-yl radical, generated via single-electron reduction of the C-I bond, can participate in a variety of other important transformations:

  • C-C Cross-Coupling: Reactions such as photoredox-mediated Suzuki-Miyaura or Negishi-type couplings could be employed to introduce diverse aryl or alkyl substituents at the 2-position of the pyridine ring.

  • C-O and C-S Cross-Coupling: The formation of C-O and C-S bonds is also feasible, providing access to valuable ethers and thioethers of phenylpyridine.

  • C-H Functionalization: 2-Iodo-5-phenylpyridine can serve as a coupling partner in photoredox-catalyzed C-H arylation reactions of other heterocycles, enabling the direct formation of bi-heterocyclic structures.[4]

  • Decarboxylative Couplings: The pyridyl radical can be trapped by radical precursors generated from the decarboxylation of carboxylic acids, leading to the formation of new C-C bonds.[5]

The continued exploration of 2-iodo-5-phenylpyridine and related halo-heterocycles in photoredox catalysis holds immense promise for the development of novel, efficient, and sustainable synthetic methodologies for the construction of molecules with significant biological and material applications.

References

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363. [Link]

  • Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. C. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437–440. [Link]

  • Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. C. (2017). The merger of transition metal and photocatalysis. Nature Reviews Chemistry, 1(7), 0052. [Link]

  • Corcoran, E. B., Pirnot, M. T., Lin, S., Dreher, S. D., DiRocco, D. A., Davies, I. W., Buchwald, S. L., & MacMillan, D. W. C. (2016). Aryl amination using ligand-free Ni(II) salts and photoredox catalysis. Science, 353(6296), 279–283. [Link]

  • Shaw, M. H., Twilton, J., & MacMillan, D. W. C. (2016). Photoredox Catalysis in Organic Chemistry. The Journal of Organic Chemistry, 81(16), 6898–6926. [Link]

  • Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075–10166. [Link]

  • Zhu, C., Yue, H., Chu, L., & Rueping, M. (2020). Recent advances in photoredox and nickel dual-catalyzed cascade reactions: pushing the boundaries of complexity. Chemical Science, 11(16), 4051–4064. [Link]

  • Georgiades, S. N., Nicolaou, P. G., & Panagiotou, N. (2021). N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates. The Journal of Organic Chemistry, 86(15), 10343–10358. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Iodo-5-phenylpyridine

Welcome to the technical support center for the synthesis of 2-iodo-5-phenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-iodo-5-phenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific synthesis. Here, we will address common challenges and provide in-depth, field-proven solutions to enhance your reaction yields and product purity.

Overview of the Primary Synthetic Route: The Sandmeyer Reaction

The most prevalent method for synthesizing 2-iodo-5-phenylpyridine is the Sandmeyer reaction, starting from 2-amino-5-phenylpyridine. This multi-step process involves the diazotization of the primary amine followed by the introduction of iodine. While effective, this reaction is sensitive to various parameters that can significantly impact the final yield.

A common approach involves the diazotization of 2-amino-5-phenylpyridine to form a diazonium salt, which is then reacted with an iodide source, such as potassium iodide, to yield the desired 2-iodo-5-phenylpyridine.[1] Variations of this procedure, including the use of different diazotizing agents like tert-butyl nitrite and various iodine sources, have been explored to optimize the reaction.[2][3]

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Q1: My diazotization of 2-amino-5-phenylpyridine appears to be incomplete or is resulting in a low yield of the diazonium salt. What are the likely causes and how can I improve this step?

A1: Incomplete diazotization is a frequent bottleneck. The stability and reactivity of the diazonium salt of 2-aminopyridine derivatives are notoriously sensitive. Here are the key factors to consider:

  • Acidity and Temperature Control: The diazotization of aminopyridines requires carefully controlled acidic conditions and low temperatures (typically 0-5 °C) to prevent premature decomposition of the unstable diazonium salt.[4][5] The pyridine nitrogen can be protonated, which can affect the reactivity of the amino group. Insufficient acidity can lead to unwanted side reactions, such as the formation of triazenes. Conversely, excessively high acidity can also be detrimental. A slow, dropwise addition of the nitrite source (e.g., NaNO₂) to a solution of the aminopyridine in a strong acid (like H₂SO₄ or HCl) is crucial.

  • Stability of the Diazonium Salt: Pyridine-2-diazonium salts are known to be particularly unstable and are generally not isolated.[6] This inherent instability means that the subsequent iodination step should be performed in situ without delay. Any lag time between the formation of the diazonium salt and the introduction of the iodide source can lead to significant decomposition and a corresponding decrease in yield.

  • Choice of Diazotizing Agent: While sodium nitrite is common, organic nitrites like tert-butyl nitrite or isoamyl nitrite can offer advantages in certain solvent systems, sometimes leading to cleaner reactions and higher yields.[2]

Experimental Protocol: Optimized Diazotization

  • Dissolve 2-amino-5-phenylpyridine in a suitable acid (e.g., 40% H₂SO₄) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

  • Monitor the reaction for the disappearance of the starting material (e.g., by TLC). The reaction is typically complete within 30-60 minutes.

  • Immediately proceed to the iodination step with the freshly prepared diazonium salt solution.

Q2: The iodination step of my Sandmeyer reaction is giving a low yield of 2-iodo-5-phenylpyridine, and I am observing the formation of significant byproducts. How can I optimize this?

A2: Low yields in the iodination step often stem from suboptimal reaction conditions and the presence of competing side reactions. Here are key areas for optimization:

  • Iodide Source and Catalyst: Potassium iodide (KI) is the most common and effective iodide source for this transformation. Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the reaction with iodide is typically rapid and does not necessitate a catalyst.[1]

  • Byproduct Formation: A common byproduct is the corresponding phenol (2-hydroxy-5-phenylpyridine), formed by the reaction of the diazonium salt with water. To minimize this, ensure that the reaction is not unnecessarily heated and that the iodide is present in sufficient excess to compete with water as a nucleophile. Another potential side reaction is reduction of the diazonium group, leading back to the starting amine or other reduced species.

  • Reaction Conditions: The introduction of the diazonium salt solution to the iodide solution should be done carefully. Some protocols advocate for adding the diazonium salt to a concentrated solution of KI, while others suggest the reverse addition. The optimal addition method may need to be determined empirically for your specific setup.

Experimental Protocol: Optimized Iodination

  • Prepare a concentrated aqueous solution of potassium iodide (typically a 1.5 to 2-fold molar excess).

  • Cool the KI solution to 0-5 °C.

  • Slowly add the freshly prepared, cold diazonium salt solution to the stirred KI solution.

  • Allow the reaction mixture to warm slowly to room temperature and then stir for an additional 1-2 hours, or until the evolution of nitrogen gas ceases.

  • The reaction can be gently heated (e.g., to 50-60 °C) to ensure complete decomposition of any remaining diazonium salt, but this should be done cautiously to avoid promoting the formation of phenolic byproducts.

Q3: I am struggling with the purification of the final product, 2-iodo-5-phenylpyridine. What are the best practices for isolation and purification?

A3: Effective purification is critical for obtaining a high-purity product. The basic nature of the pyridine ring and the potential for closely-eluting impurities require a strategic approach.

  • Work-up Procedure: After the reaction is complete, the mixture is typically made basic with a suitable base (e.g., NaOH or Na₂CO₃) to a pH of 8-9. This deprotonates the pyridine nitrogen, making the product more soluble in organic solvents and facilitating extraction. Extraction with a suitable organic solvent like dichloromethane or ethyl acetate is then performed.

  • Column Chromatography: Flash column chromatography on silica gel is the standard method for purification.

    • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for elution.

    • Tailing and Streaking: The basic pyridine nitrogen can interact with the acidic silica gel, leading to tailing. To mitigate this, a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) can be added to the eluent.[7]

    • Alternative Stationary Phases: If separation on silica is challenging, neutral alumina can be an effective alternative.[7]

Data Summary: Typical Reaction Parameters

ParameterRecommended ConditionRationale
Diazotization Temperature 0-5 °CMinimizes decomposition of the unstable diazonium salt.
Iodide Source Potassium Iodide (KI)Highly effective nucleophile; no catalyst required.
Molar Ratio (KI:Amine) 1.5 - 2.0 : 1Ensures iodide outcompetes water as the nucleophile.
Work-up pH 8-9Deprotonates the pyridine nitrogen for efficient extraction.
Chromatography Modifier 0.1-1% TriethylamineReduces tailing on silica gel by neutralizing acidic sites.

Frequently Asked Questions (FAQs)

  • Can I use other iodinating agents? While KI is the most common, other sources like iodine in the presence of a reducing agent can be used, though this is less typical for a Sandmeyer reaction. Direct iodination of the pyridine ring is also possible but often lacks the regioselectivity of the Sandmeyer approach.

  • Is it possible to synthesize 2-iodo-5-phenylpyridine through a halogen exchange reaction? Yes, a halogen exchange reaction from a more readily available 2-chloro- or 2-bromo-5-phenylpyridine is a viable alternative.[3] This typically involves heating the halopyridine with an iodide salt, often in the presence of a catalyst.

  • What is the expected yield for this synthesis? Yields can vary significantly depending on the scale and optimization of the procedure. Reported yields in the literature for similar Sandmeyer reactions on aminopyridines can range from moderate to good, often in the 40-70% range. Careful control of the reaction parameters is key to maximizing the yield.

  • How can I confirm the identity and purity of my final product? Standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure of 2-iodo-5-phenylpyridine. Purity can be assessed by HPLC and melting point analysis.

Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Low Yield

G cluster_diazotization Diazotization Issues cluster_iodination Iodination & Work-up Issues cluster_solutions Corrective Actions start Low Yield of 2-Iodo-5-phenylpyridine temp Temperature > 5°C? start->temp acid Incorrect Acidity? start->acid time Delay before Iodination? start->time byproduct Phenol Byproduct Observed? start->byproduct purification Purification Difficulty? start->purification sol_temp Maintain 0-5°C temp->sol_temp Yes sol_acid Optimize Acid Concentration acid->sol_acid Yes sol_time Immediate Iodination time->sol_time Yes sol_byproduct Use Excess KI, Avoid Heat byproduct->sol_byproduct Yes sol_purification Add Et3N to Eluent / Use Alumina purification->sol_purification Yes

Caption: Troubleshooting flowchart for low yield issues.

References

  • Process for the preparation of 2-amino-5-iodopyridine.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • A kind of method of preparing the iodo-5-phenylpyridine of 2-.
  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • Diazonium salts which are intermediates for 3-substituted pyridines.
  • Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products. Benchchem.

Sources

Optimization

Technical Support Center: Navigating Byproducts in Reactions of 2-Iodo-5-phenylpyridine

Welcome to the technical support center for reactions involving 2-iodo-5-phenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 2-iodo-5-phenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address the common challenges and byproduct formations encountered during palladium-catalyzed cross-coupling reactions. Our aim is to equip you with the knowledge to not only identify but also mitigate these issues, leading to cleaner reactions and higher yields of your desired products.

Introduction to the Reactivity of 2-Iodo-5-phenylpyridine

2-Iodo-5-phenylpyridine is a valuable heterocyclic compound frequently employed in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. Its utility stems from the presence of a reactive carbon-iodine bond at the 2-position of the pyridine ring, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

However, the electronic nature of the pyridine ring and the specific reactivity of the 2-iodo position can present unique challenges. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, influencing its catalytic activity. Furthermore, the electron-deficient nature of the pyridine ring can affect the rates of key steps in the catalytic cycle, sometimes leading to the formation of undesired byproducts. This guide will walk you through the most common byproducts for each of these key reactions and provide actionable strategies to minimize their formation.

I. Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1] However, when working with 2-iodo-5-phenylpyridine, several side reactions can compete with the desired cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I can expect in a Suzuki-Miyaura coupling with 2-iodo-5-phenylpyridine?

A1: The most prevalent byproducts are typically:

  • Homocoupling of the boronic acid/ester: This results in a biaryl derived from your boronic acid coupling with itself. This is often promoted by the presence of oxygen.[2][3]

  • Homocoupling of 2-iodo-5-phenylpyridine: This leads to the formation of 5,5'-diphenyl-2,2'-bipyridine.

  • Protodeboronation of the boronic acid/ester: The boronic acid or ester is replaced by a hydrogen atom, leading to the formation of a simple arene or heteroarene.

  • Dehalogenation (or hydrodehalogenation) of 2-iodo-5-phenylpyridine: The iodine atom is replaced by a hydrogen atom, yielding 3-phenylpyridine.

Q2: I am observing a significant amount of homocoupling of my boronic acid. What is the cause and how can I prevent it?

A2: Homocoupling of the boronic acid is often initiated by the presence of palladium(II) species and is significantly accelerated by molecular oxygen.[3] If your reaction mixture was not properly degassed, this byproduct is more likely to form.

Troubleshooting Steps:

  • Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly degassed before adding the palladium catalyst. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period are crucial.

  • Use of High-Purity Reagents: Ensure your boronic acid or ester is free of impurities.

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thus reducing the rate of homocoupling.

Q3: My main impurity is 5,5'-diphenyl-2,2'-bipyridine. What leads to this homocoupling of the starting material?

A3: Homocoupling of 2-iodo-5-phenylpyridine can occur through a palladium-catalyzed pathway, especially at higher temperatures or with certain catalyst systems. It can be more prevalent with electron-deficient aryl halides.

Troubleshooting Steps:

  • Optimize Catalyst and Ligand: Some palladium catalysts and ligands are more prone to promoting homocoupling. Screening different phosphine ligands or using a pre-formed palladium(0) catalyst can sometimes mitigate this.

  • Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the reaction temperature can often disfavor the homocoupling pathway.

  • Adjust Stoichiometry: Using a slight excess of the boronic acid partner can sometimes favor the cross-coupling reaction over homocoupling.

Q4: I am losing my boronic acid to protodeboronation. How can I address this?

A4: Protodeboronation is the hydrolysis of the C-B bond and is often base-catalyzed. The stability of boronic acids and their esters varies, with some being particularly susceptible to this side reaction.

Troubleshooting Steps:

  • Choice of Base: The strength and type of base can significantly impact the rate of protodeboronation. Weaker bases like potassium carbonate or potassium phosphate are often preferred over stronger bases like sodium hydroxide.

  • Use of Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.

  • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive water can promote protodeboronation. Using a carefully controlled amount of water or a biphasic solvent system can be beneficial.

Visualizing Byproduct Formation in Suzuki-Miyaura Coupling

Suzuki_Byproducts 2-Iodo-5-phenylpyridine 2-Iodo-5-phenylpyridine Desired Product Desired Product 2-Iodo-5-phenylpyridine->Desired Product Cross-Coupling Byproduct2 Bipyridine Homocoupling (from Aryl Iodide) 2-Iodo-5-phenylpyridine->Byproduct2 Pd(0) Byproduct4 Dehalogenation Product (3-phenylpyridine) 2-Iodo-5-phenylpyridine->Byproduct4 H- source Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Desired Product Byproduct1 Aryl-Aryl Homocoupling (from Boronic Acid) Boronic Acid/Ester->Byproduct1 O2, Pd(II) Byproduct3 Protodeboronation Product Boronic Acid/Ester->Byproduct3 Base, H2O

Caption: Common byproduct pathways in Suzuki-Miyaura reactions.

II. Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[4] When using 2-iodo-5-phenylpyridine, a key byproduct concern is the homocoupling of the alkyne.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in the Sonogashira coupling of 2-iodo-5-phenylpyridine with a terminal alkyne?

A1: The most common and often most significant byproduct is the homocoupled alkyne, also known as a 1,3-diyne. This reaction is referred to as the Glaser coupling.[5]

Q2: What causes the Glaser coupling byproduct, and how can it be minimized?

A2: Glaser coupling is an oxidative homocoupling of terminal alkynes and is typically promoted by the copper(I) co-catalyst in the presence of an oxidant, most commonly oxygen.[5][6]

Troubleshooting Steps:

  • Strictly Anaerobic Conditions: This is the most critical factor. Rigorous degassing of all solvents and reagents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is essential to prevent oxygen from promoting the Glaser coupling.[7]

  • Minimize Copper Catalyst Loading: While the copper co-catalyst is important for the reaction, using a high loading can accelerate the rate of homocoupling. Use the minimum amount of copper(I) iodide necessary for an efficient reaction.[7]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

  • Copper-Free Conditions: If Glaser coupling remains a persistent issue, consider using a copper-free Sonogashira protocol. These methods often employ specific palladium catalysts and ligands that can facilitate the reaction without the need for a copper co-catalyst.[6]

Q3: Can dehalogenation be an issue in Sonogashira couplings with 2-iodo-5-phenylpyridine?

A3: Yes, although often less prevalent than in Suzuki or Buchwald-Hartwig reactions, dehalogenation to form 3-phenylpyridine can still occur, particularly at elevated temperatures or with extended reaction times. The troubleshooting steps are similar to those for other cross-coupling reactions: optimize temperature and reaction time.

Visualizing Byproduct Formation in Sonogashira Coupling

Sonogashira_Byproducts 2-Iodo-5-phenylpyridine 2-Iodo-5-phenylpyridine Desired Product Desired Product 2-Iodo-5-phenylpyridine->Desired Product Cross-Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Desired Product Byproduct1 Glaser Coupling Product (1,3-Diyne) Terminal Alkyne->Byproduct1 Cu(I), O2

Caption: The primary byproduct pathway in Sonogashira coupling.

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds.[8] When reacting 2-iodo-5-phenylpyridine with an amine, specific side reactions can impact the yield and purity of the desired product.

Frequently Asked questions (FAQs)

Q1: What are the typical byproducts in a Buchwald-Hartwig amination of 2-iodo-5-phenylpyridine?

A1: The main byproducts to be aware of are:

  • Hydrodehalogenation: The replacement of the iodine atom with a hydrogen atom to give 3-phenylpyridine.

  • Diarylamine formation: If the starting amine is a primary amine, a second molecule of the aryl halide can react with the product to form a diarylamine.[9]

Q2: I am observing a significant amount of 3-phenylpyridine in my reaction mixture. What is causing this hydrodehalogenation?

A2: Hydrodehalogenation in Buchwald-Hartwig aminations can be promoted by several factors, including the presence of moisture, certain bases, or side reactions involving the palladium catalyst. For 2-halopyridines, this can sometimes be a more significant issue.[10]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Moisture can be a source of protons for the hydrodehalogenation pathway.

  • Base Selection: The choice of base is critical. While strong, non-nucleophilic bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Screening other bases such as LHMDS or K₃PO₄ may be beneficial.

  • Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired amination and undesired side reactions. Bulky, electron-rich ligands are generally preferred for Buchwald-Hartwig aminations.[11]

Q3: I am using a primary amine and getting a diarylamine byproduct. How can I improve the selectivity for the monoarylated product?

A3: The formation of a diarylamine occurs when the product of the initial amination, a secondary amine, is more reactive than the starting primary amine and undergoes a second coupling reaction.

Troubleshooting Steps:

  • Control Stoichiometry: Using a slight excess of the primary amine can help to favor the initial amination reaction.

  • Lower Reaction Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can often improve selectivity, as the second amination may have a higher activation energy.

  • Ligand Effects: The steric bulk of the phosphine ligand can influence the selectivity. A very bulky ligand may disfavor the coupling of the more sterically hindered secondary amine product.

Visualizing Byproduct Formation in Buchwald-Hartwig Amination

Buchwald_Byproducts 2-Iodo-5-phenylpyridine 2-Iodo-5-phenylpyridine Byproduct1 Hydrodehalogenation (3-phenylpyridine) 2-Iodo-5-phenylpyridine->Byproduct1 H- source Desired Product Desired Product 2-Iodo-5-phenylpyridine->Desired Product C-N Coupling Primary Amine Primary Amine Primary Amine->Desired Product Desired Product\n(Secondary Amine) Desired Product (Secondary Amine) Byproduct2 Diarylamine Desired Product->Byproduct2 + 2-Iodo-5-phenylpyridine

Caption: Byproduct pathways in Buchwald-Hartwig amination.

IV. General Troubleshooting and Purification Strategies

Purification of Pyridine-Containing Compounds

The basic nature of the pyridine ring can sometimes complicate purification by standard silica gel chromatography.

Q: I am having difficulty separating my desired 2-substituted-5-phenylpyridine product from byproducts and starting materials by column chromatography. Do you have any tips?

A: Yes, the basicity of the pyridine nitrogen can cause tailing on silica gel. Here are some strategies to improve separation:

  • Amine Additives: Adding a small amount of a volatile amine, such as triethylamine (typically 0.1-1%), to the eluent can neutralize the acidic sites on the silica gel and improve peak shape.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (neutral or basic) or a C18 reversed-phase column for your purification.

  • Acid Wash: If your product is stable to acid, an acidic workup (e.g., with dilute HCl) can be used to extract the basic pyridine-containing compounds into the aqueous layer, separating them from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Crystallization: If your product is a solid, recrystallization is an excellent method for purification and can often remove closely related impurities.

Summary of Byproducts and Mitigation Strategies
Reaction TypeCommon ByproductsKey CausesMitigation Strategies
Suzuki-Miyaura Homocoupling (boronic acid), Homocoupling (aryl iodide), Protodeboronation, DehalogenationO₂, Pd(II), High Temp, Excess H₂O/BaseRigorous degassing, Use of Pd(0) precatalysts, Optimize temperature, Use boronic esters, Weaker base
Sonogashira Glaser Coupling (alkyne homocoupling)O₂, High [Cu(I)]Strictly anaerobic conditions, Minimize Cu(I) loading, Slow alkyne addition, Copper-free protocols
Buchwald-Hartwig Hydrodehalogenation, Diarylamine formationMoisture, Base choice, Product reactivityAnhydrous conditions, Screen bases and ligands, Control stoichiometry, Lower temperature

References

  • Alami, M., Ferri, F., & Linstrumelle, G. (1993). A convenient and general method for the preparation of 1-alkynes and terminal diynes. Tetrahedron Letters, 34(40), 6403-6406.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Purine and Related Compound Purification Str
  • Palladium-catalysed amination of halopyridines on a KF-alumina surface. (2002). Tetrahedron Letters, 43(16), 3095-3097.
  • Copper-free Sonogashira coupling. (2008).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. (n.d.). BenchChem.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (n.d.). Reddit.
  • Yin, J., & Buchwald, S. L. (2000). Palladium-catalyzed amination of 3-bromopyridine: a new, efficient catalyst system. Organic Letters, 2(8), 1101-1104.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkyl biaryl phosphines in palladium-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions for 2-Iodo-5-phenylpyridine

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 2-iodo-5-phenylpyridine. This guide is designed for researchers, medicinal chemists, and process development s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 2-iodo-5-phenylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The 5-phenylpyridine scaffold is a privileged structure in medicinal chemistry and materials science, making robust and efficient coupling methodologies paramount.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of derivatives from 2-iodo-5-phenylpyridine. We will delve into the causality behind experimental choices to empower you with the knowledge to not just follow a protocol, but to rationalize and optimize it.

Section 1: Troubleshooting Guide — Low Reaction Yield

Low or no yield is one of the most common frustrations in cross-coupling chemistry. The issue often lies in one of several key areas: catalyst activity, reagent integrity, or suboptimal reaction conditions.

Q1: My Suzuki-Miyaura reaction with 2-iodo-5-phenylpyridine has stalled or resulted in a very low yield. What are the primary factors to investigate?

A1: When confronting a low-yield Suzuki-Miyaura reaction, a systematic check of your setup and reagents is the first critical step. The reactivity of heteroaryl halides like 2-iodo-5-phenylpyridine can be sensitive to subtle changes in conditions.

Initial Diagnostic Checks:

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Degas your solvent and any aqueous solutions (e.g., base solution) thoroughly prior to use. This can be done by sparging with inert gas for 15-30 minutes or via freeze-pump-thaw cycles.[1]

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can dehydrate to form cyclic boroxines or undergo protodeboronation upon storage. Confirm the purity of your boronic acid partner. If in doubt, consider using a freshly opened bottle or a more stable boronate ester (e.g., a pinacol ester).

    • Solvent Purity: Use anhydrous solvents. Residual water beyond what is required for certain base systems can interfere with the reaction. Peroxides in ethereal solvents like THF or dioxane can oxidize the phosphine ligands and the Pd(0) catalyst.

    • Base Quality: Ensure your base is anhydrous and finely powdered for better solubility and reactivity. Some bases, like K₃PO₄, can be hygroscopic.[2]

  • Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere. If catalyst deactivation is suspected, use a freshly opened container or a reliable batch.

If these initial checks do not reveal an obvious issue, the next step is to evaluate the core reaction parameters: the catalyst system, base, and temperature. Suboptimal choices in these areas are a frequent cause of poor performance.[3]

Q2: How do I select the optimal palladium catalyst and ligand for coupling with an electron-deficient substrate like 2-iodo-5-phenylpyridine?

A2: Your choice of catalyst and ligand is arguably the most critical factor for success. The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting catalysis.[4][5] Furthermore, the electron-deficient nature of the pyridine ring influences the oxidative addition step.

The key is to use a catalytic system that promotes a fast rate of oxidative addition and subsequent steps in the catalytic cycle to outcompete deactivation pathways.

  • For Oxidative Addition: The oxidative addition of an aryl iodide to a Pd(0) complex is the first and often rate-determining step.[6] For an electron-deficient system, this step is generally favorable. However, the choice of ligand is crucial. Electron-rich, bulky phosphine ligands are known to accelerate this step by stabilizing the electron-rich Pd(0) center and promoting the formation of the active monoligated species.[7]

  • For Reductive Elimination: This is the final, product-forming step. Bulky ligands also accelerate reductive elimination, which is often the slowest step for biaryl couplings.

Recommended Catalyst Systems:

Catalyst SystemLigand TypeKey AdvantagesTypical Loading (mol%)
Pd₂(dba)₃ / SPhosBuchwald DialkylbiarylphosphineHigh activity for heteroaryl couplings, promotes fast reductive elimination.1-3
Pd(OAc)₂ / XPhosBuchwald DialkylbiarylphosphineExcellent for challenging substrates, robust and thermally stable.1-3
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A classic, often effective for iodides. Can be less active for challenging couplings.2-5
[PdCl₂(dppf)]Dichlorobis(diphenylphosphino)ferrocene palladium(II)Good general catalyst, but may be less effective than Buchwald systems for this substrate.2-5

Expert Insight: Start with a Buchwald-type ligand like SPhos or XPhos. These ligands have been specifically designed to overcome the challenges associated with heteroaryl couplings and are often superior to older ligands like PPh₃ for these substrates.[8]

Section 2: Troubleshooting Guide — Side Product Formation

Controlling selectivity and minimizing side reactions is essential for achieving high purity and simplifying downstream processing.

Q3: I'm observing significant formation of 5-phenylpyridine (de-iodination) in my reaction. What causes this and how can I minimize it?

A3: The formation of the de-iodinated (or more generally, de-halogenated) product is a common side reaction known as protodehalogenation.[9] This occurs when the organopalladium intermediate formed after oxidative addition is intercepted by a proton source before it can proceed through the rest of the coupling cycle.

Mechanistic Causes:

  • Presence of a Hydride Source: The palladium intermediate (Ar-Pd-I) can react with a hydride source. This hydride can originate from solvents (like alcohols or THF), bases, or even the boronic acid reagent itself.[9] The resulting Ar-Pd-H species then undergoes reductive elimination to give the de-iodinated arene and Pd(0).[9]

  • Base-Promoted Decomposition: In some cases, particularly with strong bases, dehalogenation can be promoted even without the catalyst, although this is less common for iodides compared to more activated halides.[10]

Strategies for Mitigation:

  • Scrutinize Your Reagents: Ensure your solvent is anhydrous and pure. Avoid using alcoholic solvents if dehalogenation is a problem.

  • Choice of Base: While a base is necessary to activate the boronic acid for transmetalation, overly strong or poorly chosen bases can exacerbate the issue.[10][11] Weaker bases like K₂CO₃ or CsF may be preferable to stronger ones like K₃PO₄ or hydroxides if dehalogenation is significant.[10]

  • Optimize Reaction Kinetics: The goal is to make the desired catalytic cycle faster than the undesired dehalogenation pathway.

    • Increase Concentration: Running the reaction at a higher concentration can favor the bimolecular transmetalation step over the competing side reaction.

    • Use a More Active Ligand: As discussed in Q2, using a highly active ligand (e.g., SPhos) can accelerate the productive catalytic cycle, minimizing the lifetime of the intermediate susceptible to protodehalogenation.

Q4: My reaction is producing a significant amount of biphenyl, the homocoupled product of my boronic acid. How can this be prevented?

A4: Homocoupling of the boronic acid is another frequent side reaction, leading to the formation of a biaryl derived from two molecules of the organoboron reagent.[1][8]

Mechanistic Causes:

  • Oxidative Homocoupling: This is often mediated by the presence of oxygen. Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then undergo a reaction with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[12]

  • Reductive Homocoupling: This can occur under anaerobic conditions but is generally less common.

Strategies for Mitigation:

  • Rigorous Degassing: This is the most effective solution. The thorough removal of oxygen from the reaction mixture is critical to prevent the Pd(0)/Pd(II) cycle that drives oxidative homocoupling.[12] Ensure all solvents and solutions are properly degassed before adding the catalyst.

  • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. Using a large excess can sometimes increase the rate of homocoupling.

  • Temperature Control: Sometimes, running the reaction at a lower temperature can reduce the rate of side reactions relative to the desired product formation.

Section 3: Experimental Protocols & Visual Guides

General Protocol for Suzuki-Miyaura Coupling of 2-Iodo-5-phenylpyridine

This protocol provides a robust starting point for optimization.

Reagents & Equipment:

  • 2-Iodo-5-phenylpyridine (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., SPhos, 3.3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a stir bar, add 2-iodo-5-phenylpyridine, the arylboronic acid, and the base.

  • Inerting: Seal the flask, and evacuate and backfill with inert gas three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the degassed solvent system via syringe.[4]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C) for the specified time (typically 4-24 hours).[4]

  • Monitoring: Track the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[4]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[4]

Visual Guide 1: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[6][13]

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-R(L)₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R (Product) Transmetal->Product ArX Ar-X (2-Iodo-5-phenylpyridine) ArX->OxAdd Boronic R-B(OR)₃⁻ Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Boronic Activation BoronicAcid R-B(OH)₂ BoronicAcid->Base Troubleshooting_Workflow Start Low / No Yield Observed CheckBasics Check Inert Atmosphere, Reagent Purity & Integrity Start->CheckBasics CatalystSystem Is the Catalyst System Optimal? (e.g., using Buchwald Ligands) CheckBasics->CatalystSystem SwitchCatalyst Switch to a More Active System: - Pd/SPhos or Pd/XPhos - Increase Catalyst Loading CatalystSystem->SwitchCatalyst No BaseChoice Is the Base Effective? (Strength & Solubility) CatalystSystem->BaseChoice Yes SwitchCatalyst->BaseChoice ScreenBases Screen Bases: K₃PO₄, Cs₂CO₃, K₂CO₃ BaseChoice->ScreenBases No Temp Is Reaction Temperature Sufficient? BaseChoice->Temp Yes ScreenBases->Temp IncreaseTemp Increase Temperature (e.g., 80°C -> 100°C) Consider Microwave Heating Temp->IncreaseTemp No Success Yield Improved Temp->Success Yes IncreaseTemp->Success

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: Is Suzuki-Miyaura the only option? What about Stille coupling? While Suzuki-Miyaura coupling is the most common due to the low toxicity and stability of boronic acids, Stille coupling (using organostannanes) is a powerful alternative. [6][7]Stille reactions do not require a base, which can be advantageous for base-sensitive substrates. However, the high toxicity of organotin reagents is a significant drawback. [6] FAQ 2: What is the optimal reaction temperature? For aryl iodides, reactions often proceed well between 80-110 °C. If the reaction is sluggish, increasing the temperature can help. However, higher temperatures can also increase the rate of side reactions like dehalogenation. A good starting point is 80 °C, with incremental increases if conversion is slow. [14] FAQ 3: Can I use a different solvent? Yes. Common solvents include dioxane, toluene, DMF, and THF, often with water as a co-solvent. The choice can impact the solubility of the base and other reagents. For example, K₃PO₄ has better solubility in aqueous mixtures. If you face solubility issues, screening different solvents is a valid optimization strategy.

References

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Optimizing Suzuki Coupling Reactions . CovaSyn. [Link]

  • Suzuki reaction . Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? . ResearchGate. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry . ACS Publications. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction . ACS Publications. [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems . Oreate AI Blog. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction . ACS Publications. [Link]

  • Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines . ResearchGate. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene . MDPI. [Link]

  • Optimization for the Suzuki-Miyaura reaction between iodobenzene and... . ResearchGate. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity . ACS Publications. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . NIH National Center for Biotechnology Information. [Link]

  • Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]

  • Palladium-Catalysed Coupling Chemistry . Fisher Scientific. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction . ResearchGate. [Link]

  • Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling . NIH National Center for Biotechnology Information. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate . NIH National Center for Biotechnology Information. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction . ChemRxiv. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Iodo-5-phenylpyridine

Welcome to the technical support center for the synthesis of 2-Iodo-5-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Iodo-5-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure your experiments are successful, reproducible, and efficient.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might face during the synthesis of 2-Iodo-5-phenylpyridine, particularly when utilizing the common Sandmeyer reaction pathway starting from 2-Amino-5-phenylpyridine.

Issue 1: Low or No Yield of 2-Iodo-5-phenylpyridine in the Sandmeyer Reaction

Symptoms:

  • After the addition of the iodide source, the reaction mixture does not show the expected product upon TLC analysis.

  • Isolation of the final product results in a very low yield.

Probable Causes & Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical step and is highly sensitive to temperature and acid concentration.

    • Troubleshooting Steps:

      • Temperature Control: Ensure the temperature of the reaction mixture is maintained between -10°C and 0°C during the addition of sodium nitrite.[1] Use of a reliable cooling bath (e.g., acetone/dry ice) is recommended over a simple ice bath.

      • Acid Concentration: The reaction requires a strong acidic medium to generate nitrous acid in situ and to stabilize the diazonium salt. Sulfuric acid is often an effective choice.[1] Ensure the starting amine is fully dissolved in the acidic solution before cooling and adding the nitrite source.

      • Slow Addition of Nitrite: Add the sodium nitrite solution dropwise and slowly to maintain the low temperature and prevent the decomposition of the diazonium salt. A rapid addition can lead to a localized increase in temperature and side reactions.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable and can decompose, especially at elevated temperatures.

    • Troubleshooting Steps:

      • Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent iodination step. Do not store it.

      • Avoid Exposure to Light: Some diazonium salts are light-sensitive. It is good practice to conduct the reaction in a flask wrapped in aluminum foil.

  • Inefficient Iodide Substitution: The displacement of the diazonium group by iodide needs to be efficient.

    • Troubleshooting Steps:

      • Choice of Iodide Source: Potassium iodide (KI) is a commonly used and effective source of iodide ions. Ensure it is fully dissolved in water before its addition.

      • Controlled Addition: Add the KI solution slowly to the cold diazonium salt solution. A vigorous evolution of nitrogen gas is expected. Control the rate of addition to prevent excessive foaming and a rapid increase in temperature.

Issue 2: Formation of a Dark-Colored, Tarry Reaction Mixture

Symptoms:

  • The reaction mixture turns dark brown or black, and a significant amount of insoluble tar is formed.

  • Extraction and purification of the desired product are difficult.

Probable Causes & Solutions:

  • Side Reactions of the Diazonium Salt: Diazonium salts are highly reactive and can undergo various side reactions, such as coupling with unreacted starting material or other nucleophiles present in the reaction mixture.

    • Troubleshooting Steps:

      • Ensure Complete Diazotization: Use a slight excess of sodium nitrite to ensure all the starting amine is converted to the diazonium salt.

      • Maintain Low Temperature: As mentioned previously, low temperatures suppress many of the undesired side reactions.

      • Proper Quenching: After the reaction is complete, any excess nitrous acid should be quenched, for example, with urea, before raising the temperature.

  • Oxidation of Iodide: Iodide ions can be oxidized to iodine (I₂), which can contribute to the dark color and lead to unwanted side reactions.

    • Troubleshooting Steps:

      • Work-up Procedure: During the work-up, wash the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃) to remove any elemental iodine.

Issue 3: Difficulties in Product Purification

Symptoms:

  • The crude product is an oil or a discolored solid.

  • Column chromatography does not yield a pure product, or the product co-elutes with impurities.

Probable Causes & Solutions:

  • Presence of Starting Material: Incomplete reaction can lead to the presence of 2-Amino-5-phenylpyridine in the crude product.

    • Troubleshooting Steps:

      • Acidic Wash: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted basic starting material. The desired product, being less basic, should remain in the organic layer.

  • Formation of Phenolic Byproducts: The diazonium salt can react with water to form the corresponding phenol (2-Hydroxy-5-phenylpyridine), which can be difficult to separate.

    • Troubleshooting Steps:

      • Basic Wash: A wash with a dilute base solution (e.g., 1M NaOH) can help remove acidic phenolic impurities.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

      • Column Chromatography Optimization: If column chromatography is necessary, carefully select the eluent system. A gradient elution might be required to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to 2-Iodo-5-phenylpyridine?

A1: The most commonly employed and generally reliable method is the Sandmeyer reaction starting from 2-Amino-5-phenylpyridine.[2][3][4] This involves the diazotization of the amino group followed by displacement with an iodide salt. While direct iodination of 5-phenylpyridine is a theoretical possibility, achieving the desired regioselectivity can be challenging.

Q2: How can I prepare the starting material, 2-Amino-5-phenylpyridine?

A2: 2-Amino-5-phenylpyridine can be synthesized via a Suzuki coupling reaction between 2-amino-5-bromopyridine and phenylboronic acid. This is a well-established and high-yielding reaction.

Q3: What are the key safety precautions to consider during a Sandmeyer reaction?

A3: Diazonium salts can be explosive when isolated in a dry state. Therefore, they should always be prepared in solution and used immediately. The reaction also involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q4: Can I use other iodinating agents besides potassium iodide?

A4: While potassium iodide is the most common and cost-effective choice, other iodide sources like sodium iodide can also be used.[1] For direct iodination approaches, reagents such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent are employed, though these may lead to different challenges in regioselectivity and reactivity.[5][6]

Q5: My final product is always a dark oil, even after column chromatography. What can I do?

A5: Persistent color can be due to trace impurities. Consider treating a solution of your product in an organic solvent with activated carbon, followed by filtration through a pad of celite.[7] This can effectively remove colored impurities. Ensure your starting materials are pure and your solvents are of high quality.

Experimental Protocol: Sandmeyer Synthesis of 2-Iodo-5-phenylpyridine

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-Iodo-5-phenylpyridine from 2-Amino-5-phenylpyridine.

Materials:

  • 2-Amino-5-phenylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-Amino-5-phenylpyridine (1.0 eq) in a mixture of water and concentrated sulfuric acid (ensure the final solution is strongly acidic) at room temperature.

    • Cool the solution to -10°C to 0°C using an acetone/dry ice bath.[1]

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature does not rise above 0°C.

    • Stir the reaction mixture at this temperature for an additional 30-60 minutes after the addition is complete.

  • Iodination:

    • In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in water.

    • Slowly add the KI solution to the cold diazonium salt solution. You will observe vigorous gas evolution (N₂). Control the rate of addition to manage the effervescence.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x volume of the aqueous phase).

    • Combine the organic layers and wash successively with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove I₂), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Summary Table

Synthetic RouteStarting MaterialKey ReagentsTypical YieldKey Challenges
Sandmeyer Reaction 2-Amino-5-phenylpyridineH₂SO₄, NaNO₂, KI50-70%Diazonium salt instability, temperature control, side reactions.
Direct Iodination 5-PhenylpyridineI₂, Oxidizing Agent (e.g., H₂O₂, AgNO₃)VariablePoor regioselectivity, harsh reaction conditions.[5][6]

Visualizing the Workflow: Sandmeyer Synthesis

The following diagram illustrates the key steps in the Sandmeyer synthesis of 2-Iodo-5-phenylpyridine.

Sandmeyer_Synthesis cluster_start Starting Material cluster_diazotization Diazotization cluster_iodination Iodination cluster_product Final Product start 2-Amino-5-phenylpyridine diazotization Formation of Diazonium Salt start->diazotization 1. H₂SO₄, NaNO₂ 2. -10°C to 0°C iodination Displacement with Iodide diazotization->iodination KI (aq) product 2-Iodo-5-phenylpyridine iodination->product Work-up & Purification

Caption: Workflow for the Sandmeyer synthesis of 2-Iodo-5-phenylpyridine.

References

  • CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents.
  • ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. - ResearchGate. Available at: [Link]

  • Deaminative chlorination of aminoheterocycles - PMC - NIH. Available at: [Link]

  • effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i. Available at: [Link]

  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents.
  • A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts | Request PDF - ResearchGate. Available at: [Link]

  • Pyridine, 2-phenyl - Organic Syntheses Procedure. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

  • 22.5 Sandmeyer Reactions | Organic Chemistry - YouTube. Available at: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - NIH. Available at: [Link]

  • CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google Patents.

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to the Purification of Crude 2-Iodo-5-phenylpyridine by Column Chromatography

Welcome to the technical support center for the chromatographic purification of 2-iodo-5-phenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 2-iodo-5-phenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical expertise and practical, field-proven insights to navigate the challenges of purifying this important heterocyclic compound. Our focus is on delivering a self-validating system of protocols and troubleshooting advice, grounded in scientific principles, to ensure the integrity and success of your experiments.

Understanding the Molecule and the Challenge

2-Iodo-5-phenylpyridine is a key building block in medicinal chemistry and materials science. Its purification via column chromatography, while routine, presents specific challenges primarily due to the presence of a basic pyridine ring and a labile carbon-iodine bond. The acidic nature of standard silica gel can lead to product degradation or poor separation, while the presence of closely-related impurities necessitates a carefully optimized chromatographic method. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Pre-Purification Analysis: The Importance of TLC

Before proceeding to column chromatography, a thorough analysis of the crude reaction mixture by Thin-Layer Chromatography (TLC) is paramount. TLC provides a rapid and inexpensive method to determine the optimal solvent system for separation and to identify potential issues.

Experimental Protocol: TLC Analysis
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of the crude 2-iodo-5-phenylpyridine in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Carefully spot the dissolved crude mixture onto the TLC plate baseline.

  • Solvent Systems: Develop the TLC plate in a sealed chamber with various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate). Test a range of ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).

  • Visualization: After development, visualize the plate under UV light (254 nm), where aromatic compounds typically appear as dark spots.[1] Further visualization can be achieved using an iodine chamber, which is effective for many organic compounds.[2]

  • Rf Value Calculation: The ideal solvent system will give the desired product, 2-iodo-5-phenylpyridine, an Rf value of approximately 0.2-0.35 for optimal separation on a column.[3][4] The Retardation factor (Rf) is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5][6][7]

Potential Impurities in Crude 2-Iodo-5-phenylpyridine

Understanding the potential impurities is critical for developing a successful purification strategy. The impurities present will depend on the synthetic route employed. Two common routes to 2-iodo-5-phenylpyridine are:

  • Sandmeyer reaction of 2-amino-5-phenylpyridine: This reaction involves the diazotization of the amine followed by treatment with an iodide salt.[8][9]

  • Suzuki coupling of a dihalopyridine with phenylboronic acid: A palladium-catalyzed cross-coupling reaction.[2][10][11]

Table 1: Common Potential Impurities and Their Origin

ImpurityChemical StructureLikely OriginRelative Polarity (vs. Product)
2-Amino-5-phenylpyridineC₁₁H₁₀N₂Unreacted starting material (Sandmeyer)More polar
5-PhenylpyridineC₁₁H₉NDe-iodination byproductLess polar
2-Chloro-5-phenylpyridineC₁₁H₈ClNStarting material if using a chloro-precursor for iodinationSimilar polarity
BiphenylC₁₂H₁₀Homocoupling of phenylboronic acid (Suzuki)Less polar
Unreacted Phenylboronic AcidC₆H₇BO₂Unreacted starting material (Suzuki)More polar
Palladium Catalyst Residues-Suzuki CouplingCan vary

Column Chromatography Protocols

Based on the TLC analysis, you can now proceed with column chromatography. We present two detailed protocols: a standard silica gel method and a method using deactivated silica gel for acid-sensitive compounds.

Protocol 1: Standard Silica Gel Column Chromatography

This method is suitable if TLC analysis does not show significant streaking or product degradation.

Workflow for Standard Column Chromatography

cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution and Fraction Collection cluster_analysis Analysis and Work-up prep1 Select appropriate column size prep2 Plug column with cotton/glass wool prep1->prep2 prep3 Add a layer of sand prep2->prep3 prep4 Prepare silica gel slurry in non-polar solvent prep3->prep4 prep5 Pack the column with slurry prep4->prep5 prep6 Add another layer of sand prep5->prep6 load1 Dissolve crude product in minimal solvent prep6->load1 load2 Carefully apply sample to the top of the column load1->load2 load3 Allow sample to adsorb onto the silica load2->load3 elute1 Begin elution with the determined solvent system load3->elute1 elute2 Collect fractions in test tubes elute1->elute2 elute3 Monitor fractions by TLC elute2->elute3 analysis1 Combine pure fractions elute3->analysis1 analysis2 Remove solvent under reduced pressure analysis1->analysis2 analysis3 Characterize the purified product analysis2->analysis3

Caption: Workflow for standard silica gel column chromatography.

Step-by-Step Methodology:

  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[1]

    • Once the silica has settled, add a protective layer of sand on top.[12]

  • Sample Loading:

    • Dissolve the crude 2-iodo-5-phenylpyridine in a minimal amount of a low-boiling point solvent, such as dichloromethane.

    • Carefully pipette the solution onto the top layer of sand.

    • Allow the solvent to absorb into the silica gel until the top surface is just moist.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Analysis:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified 2-iodo-5-phenylpyridine.

Protocol 2: Deactivated Silica Gel Column Chromatography

This protocol is recommended if you observe significant tailing of the product spot on TLC or suspect degradation on the acidic silica gel. The addition of a small amount of triethylamine to the eluent neutralizes the acidic sites on the silica.

Workflow for Deactivated Silica Gel Chromatography

cluster_prep Column Preparation (Deactivated) cluster_loading Sample Loading cluster_elution Elution and Fraction Collection cluster_analysis Analysis and Work-up prep1 Select appropriate column size prep2 Plug column with cotton/glass wool prep1->prep2 prep3 Add a layer of sand prep2->prep3 prep4 Prepare silica gel slurry in eluent containing 0.1-1% triethylamine prep3->prep4 prep5 Pack the column with slurry prep4->prep5 prep6 Add another layer of sand prep5->prep6 load1 Dissolve crude product in minimal solvent prep6->load1 load2 Carefully apply sample to the top of the column load1->load2 load3 Allow sample to adsorb onto the silica load2->load3 elute1 Begin elution with eluent containing triethylamine load3->elute1 elute2 Collect fractions in test tubes elute1->elute2 elute3 Monitor fractions by TLC elute2->elute3 analysis1 Combine pure fractions elute3->analysis1 analysis2 Remove solvent and triethylamine under reduced pressure analysis1->analysis2 analysis3 Characterize the purified product analysis2->analysis3

Caption: Workflow for deactivated silica gel column chromatography.

Step-by-Step Methodology:

  • Eluent Preparation: Prepare the chosen eluent system (e.g., hexanes:ethyl acetate) and add 0.1-1% triethylamine by volume.

  • Column Preparation: Follow the same procedure as in Protocol 1, but use the triethylamine-containing eluent to prepare the silica gel slurry.

  • Sample Loading: Proceed as described in Protocol 1.

  • Elution and Fraction Collection: Elute the column with the triethylamine-containing eluent and collect fractions as in Protocol 1.

  • Analysis and Work-up: Combine the pure fractions. The triethylamine is volatile and will be removed along with the eluent during rotary evaporation.

Troubleshooting Guide and FAQs

Q1: My product is not moving off the baseline of the TLC plate, even with a high concentration of ethyl acetate.

A1: This indicates that your eluent is not polar enough. You can try adding a more polar solvent, such as methanol, to your mobile phase. A 5-10% methanol in dichloromethane or ethyl acetate is a good starting point. Be cautious with high concentrations of methanol as it can dissolve the silica gel.

Q2: I see significant streaking of my product spot on the TLC plate.

A2: Streaking is often a sign of interaction between the basic pyridine nitrogen and the acidic silica gel. This can lead to poor separation on the column. You should use the deactivated silica gel protocol (Protocol 2) by adding a small amount of triethylamine to your eluent.

Q3: My compound appears to be decomposing on the column, as I am getting multiple spots in my collected fractions that were not in the crude mixture.

A3: This is a strong indication of instability on silica gel. First, confirm this by performing a 2D TLC.[13] Spot your crude mixture on one corner of a square TLC plate, run it in one direction, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear off the diagonal, your compound is decomposing. In this case, using deactivated silica gel is essential. Alternatively, consider using a different stationary phase, such as neutral alumina.

Q4: The separation between my product and an impurity is very poor, even after trying several solvent systems.

A4: For difficult separations, a gradient elution can be effective. Start with a less polar solvent system where your product has a low Rf (around 0.1-0.2) and gradually increase the polarity of the eluent during the chromatography. This can be done by slowly increasing the percentage of the more polar solvent in your mobile phase.

Q5: I have a large number of fractions to analyze by TLC, is there a more efficient way to do this?

A5: You can analyze multiple fractions on a single TLC plate. Spot every other or every third fraction initially to get a quick overview of where your compound is eluting. Once you have located the product-containing fractions, you can perform a more detailed TLC analysis of that specific range.

Q6: How much crude material can I load onto my column?

A6: A general rule of thumb is to load 1-5% of the mass of the stationary phase.[14] Overloading the column will lead to poor separation.

References

  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google P
  • Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air - ResearchGate. [Link]

  • Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O),... - ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • How to run column chromatography. [Link]

  • Thin Layer Chromatography (TLC) - Chemistry LibreTexts. [Link]

  • Oreate AI Blog. Understanding RF Values in Thin Layer Chromatography (TLC). [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Synthesis of Useful Fragments in Drug Discovery: 2‐Amino‐5‐tert‐butylpyridine and Its Oxidized Analogues. - Sci-Hub. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry at CU Boulder. Column Chromatography Procedures. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • the re value as a constant in thin-layer chromatography. [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. [Link]

  • EPFL. Some Useful and Practical Tips for Flash Chromatography. [Link]

  • ResearchGate. Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides | Request PDF. [Link]

  • column chromatography.pdf. [Link]

  • YouTube. Chromatography Troubleshooting. [Link]

  • ResearchGate. How can I find out the same Rf value compounds by TLC wise without using NMR?. [Link]

  • Thin Layer Chromatography (TLC). [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Reddit. Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Iodo-5-phenylpyridine and 2-Bromo-5-phenylpyridine

For researchers and professionals in drug development and materials science, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic campai...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic campaign. Within the vast landscape of heterocyclic chemistry, 2-halo-5-phenylpyridines serve as indispensable building blocks. This guide offers an in-depth, objective comparison of the reactivity of two common analogs, 2-Iodo-5-phenylpyridine and 2-Bromo-5-phenylpyridine, in cornerstone cross-coupling reactions. By examining the fundamental principles and providing practical, data-driven insights, this document aims to empower chemists to make informed decisions for their specific synthetic challenges.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between 2-Iodo-5-phenylpyridine and its bromo-counterpart lies in the inherent properties of the carbon-halogen (C-X) bond. The Carbon-Iodine (C-I) bond is significantly weaker and longer than the Carbon-Bromine (C-Br) bond.

BondAverage Bond Energy (kJ/mol)Average Bond Length (pm)
C-Br285194
C-I213214
Data sourced from multiple chemical data repositories.[1][2]

This disparity in bond dissociation energy is the primary driver of the observed reactivity differences.[3][4] Reactions that involve the cleavage of the C-X bond as a key mechanistic step will proceed more readily with the iodo-substrate. This is particularly true for the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions, which is a foundational concept in organometallic chemistry.[5][6][7][8] The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl.[3][8]

Comparative Performance in Key Cross-Coupling Reactions

To provide a practical framework for comparison, we will examine the relative performance of 2-Iodo-5-phenylpyridine and 2-Bromo-5-phenylpyridine in three of the most utilized C-C and C-N bond-forming reactions in modern synthesis: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is arguably the most widely used method for constructing biaryl and hetero-biaryl linkages.[7] The reaction's efficiency is heavily dependent on the oxidative addition of the aryl halide to the Pd(0) catalyst.

Expert Insight: The weaker C-I bond in 2-Iodo-5-phenylpyridine allows for a significantly lower activation energy barrier for the oxidative addition step. This translates to faster reaction rates, lower required catalyst loadings, and often milder reaction temperatures compared to 2-Bromo-5-phenylpyridine. While modern, highly active phosphine ligands and catalyst systems can effectively couple 2-bromopyridines, the iodo-analog remains the substrate of choice for achieving high yields under less forcing conditions.[9]

Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)
2-Iodo-5-phenylpyridinePd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O804>95
2-Bromo-5-phenylpyridinePd(OAc)₂ (3 mol%) / SPhos (6 mol%)K₃PO₄Dioxane10018~90
Yields and conditions are representative and based on established protocols for similar 2-halopyridine systems.[10][11]
  • To a nitrogen-flushed round-bottom flask, add 2-Iodo-5-phenylpyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add a 4:1 mixture of toluene and water (to a concentration of ~0.1 M).

  • Sparsely bubble nitrogen through the solution for 15 minutes to degas.

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv).

  • Heat the reaction mixture to 80°C with vigorous stirring for 4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes, forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12] This reaction also proceeds via a palladium catalytic cycle initiated by oxidative addition, often with a copper(I) co-catalyst.

Expert Insight: The reactivity trend of I > Br is very pronounced in Sonogashira couplings.[12] Reactions with aryl iodides can often be performed at or near room temperature, whereas aryl bromides typically require elevated temperatures to achieve comparable conversion rates.[12][13] This difference can be critical when working with thermally sensitive substrates. While copper-free and advanced ligand systems have been developed to improve the efficiency of coupling with bromides, the inherent reactivity of the iodide often provides a more robust and energy-efficient process.[13][14][15]

Comparative Data: Sonogashira Coupling with Phenylacetylene

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)
2-Iodo-5-phenylpyridinePdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%)Et₃NTHF256>90
2-Bromo-5-phenylpyridinePdCl₂(PPh₃)₂ (3 mol%) / CuI (6 mol%)DIPAToluene9012~85
Yields and conditions are representative and based on established protocols for similar aryl halide systems.[12][16]
  • To a nitrogen-flushed Schlenk tube, add 2-Iodo-5-phenylpyridine (1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and Copper(I) iodide (0.04 equiv).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous, degassed THF and triethylamine (2.0 equiv).

  • Add phenylacetylene (1.1 equiv) dropwise via syringe.

  • Stir the reaction at room temperature for 6 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that couples an aryl halide with an amine. The choice of halide is a key parameter in optimizing this transformation.

Expert Insight: As with the C-C coupling reactions, 2-iodopyridines are generally more reactive in Buchwald-Hartwig aminations than their bromo-analogs. This allows for the use of less forcing conditions and potentially broader functional group tolerance. However, significant advances in ligand design (e.g., bulky, electron-rich phosphines) have made the amination of 2-bromopyridines highly efficient and practical, even with challenging or volatile amines.[17][18] The choice may therefore be influenced by economic factors, as 2-bromo-5-phenylpyridine is often less expensive than the iodo-derivative.

Comparative Data: Buchwald-Hartwig Amination with Morpholine

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)
2-Iodo-5-phenylpyridinePd₂(dba)₃ (1.5 mol%) / Xantphos (3 mol%)Cs₂CO₃Dioxane908>95
2-Bromo-5-phenylpyridinePd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)NaOtBuToluene11016~90
Yields and conditions are representative and based on established protocols for similar 2-halopyridine systems.

The Underlying Mechanism: A Visual Guide

The enhanced reactivity of the iodo-substrate is rooted in the kinetics of the palladium catalytic cycle. The initial, and often rate-determining, step is the oxidative addition of the Pd(0) species into the carbon-halogen bond.

Palladium_Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)L₂ (Active Catalyst) PdII Ar-Pd(II)(X)L₂ Pd0->PdII + Ar-X ArX Ar-X (2-Halo-5-phenylpyridine) X = I or Br OA_TS Oxidative Addition (Rate-Determining Step) PdII_R Ar-Pd(II)(R)L₂ PdII->PdII_R + [R-B(OH)₃]⁻ Transmetalation Transmetalation (e.g., with R-B(OH)₂) Base Base Boron R-B(OH)₂ PdII_R->Pd0 RE Reductive Elimination Product Ar-R (Coupled Product) Ar-X Aryl Halide Ar-I Lower activation energy (Faster reaction) Ar-Br Higher activation energy (Slower reaction)

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

The energy required to cleave the C-X bond during oxidative addition is substantially lower for Iodine (red path analogy) than for Bromine (blue path analogy), leading to faster overall reaction rates.

Summary and Strategic Recommendations

Feature2-Iodo-5-phenylpyridine2-Bromo-5-phenylpyridine
Reactivity High . Generally requires milder conditions, lower catalyst loadings, and shorter reaction times.Moderate . Often requires more active catalysts, higher temperatures, and longer reaction times.
Cost Generally higher.Generally lower and more suitable for large-scale synthesis.
Stability Can be less stable, potentially sensitive to light and heat over long-term storage.More stable and robust for long-term storage.
Ideal Use Case Rapid reaction optimization, synthesis of complex molecules with sensitive functional groups, proof-of-concept studies.Cost-driven process development, large-scale manufacturing where reaction conditions have been optimized.

2-Iodo-5-phenylpyridine is the substrate of choice when high reactivity and mild conditions are paramount. Its propensity for rapid oxidative addition makes it ideal for complex, late-stage functionalization where preserving delicate functional groups is critical.

Conversely, 2-Bromo-5-phenylpyridine represents a more economical and stable alternative. The development of highly sophisticated palladium catalysts and ligand systems has largely bridged the reactivity gap, making it a viable and often preferred substrate for process chemistry and large-scale manufacturing, provided the reaction conditions are thoroughly optimized.

The ultimate decision rests on a careful evaluation of the specific project goals, balancing the need for reactivity against economic and scalability considerations.

References

  • G. A. Molander, et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]

  • Chemistry LibreTexts. (2023). Bond Energies. Available at: [Link]

  • A. L. S. D. de Souza, et al. (2006). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry. Available at: [Link]

  • T. H. T. My, et al. (2003). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. Available at: [Link]

  • J. M. Bailey, et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis. Available at: [Link]

  • T. H. T. My, et al. (2003). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • C-J. Li, et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. Available at: [Link]

  • S. G. Newman, et al. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Available at: [Link]

  • J. S. McIndoe, et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie. Available at: [Link]

  • S. P. H. G. van den Hoven, et al. (2016). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available at: [Link]

  • Wikipedia. (2024). Sonogashira coupling. Available at: [Link]

  • J. Clark. (2016). An introduction to bond energy and bond length. Chemguide. Available at: [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. Available at: [Link]

  • C. Amatore, et al. (1996). Oxidative Addition of Aryl Halides to Transient Anionic à‐Aryl–Palladium(0) Intermediates—Application to Palladium‐Catalyzed Reductive Coupling of Aryl Halides. Chemistry – A European Journal. Available at: [Link]

  • B. H. Lipshutz, et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. Available at: [Link]

  • M. Nasrollahzadeh, et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Chemistry Stack Exchange. (2016). C-C bond dissociation energy. Available at: [Link]

  • Wired Chemist. (2023). Common Bond Energies (D). Available at: [Link]

  • S. L. Buchwald, et al. (2010). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters. Available at: [Link]

  • S. L. Buchwald, et al. (2010). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Analytical Characterization of 2-Iodo-5-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Characterization in Drug Discovery 2-Iodo-5-phenylpyridine is a heterocyclic compound of significant interest in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Characterization in Drug Discovery

2-Iodo-5-phenylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of novel pharmaceutical agents and functional materials. The precise substitution pattern—an iodo group at the 2-position and a phenyl ring at the 5-position of the pyridine core—imparts unique chemical reactivity and physical properties. Accurate and comprehensive characterization of this molecule is not merely a procedural formality; it is the bedrock upon which reliable and reproducible research is built. In drug development, unambiguous confirmation of a molecule's identity, purity, and stability is paramount for advancing a compound through the discovery and development pipeline.

This guide provides a comparative overview of essential analytical methods for the characterization of 2-Iodo-5-phenylpyridine. We will delve into the principles, experimental protocols, and expected outcomes of core analytical techniques, offering insights honed from practical application in the field. The objective is to equip researchers with the knowledge to make informed decisions about which methods to employ for a thorough and robust characterization of this and structurally related compounds.

Orthogonal Analytical Approaches for Unambiguous Identification

A multi-faceted analytical strategy is crucial for the comprehensive characterization of any novel compound. By employing a suite of orthogonal techniques—methods that measure different physical and chemical properties—we can build a self-validating system of analysis. For 2-Iodo-5-phenylpyridine, a combination of spectroscopic and chromatographic methods is recommended to ascertain its structure, purity, and thermal stability.

This guide will focus on the following key analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any impurities.

  • Thermal Analysis (TGA/DSC): To evaluate the thermal stability and identify phase transitions.

  • X-ray Crystallography: For the definitive determination of the three-dimensional molecular structure in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous determination of the molecular structure. For 2-Iodo-5-phenylpyridine, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choices

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving power and the single, easily identifiable solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm, providing a reliable reference point.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Iodo-5-phenylpyridine in ~0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 11 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

Expected Data and Interpretation

The expected ¹H and ¹³C NMR chemical shifts for 2-Iodo-5-phenylpyridine can be predicted based on the analysis of its constituent parts: a 2-iodopyridine and a phenyl group. The electron-withdrawing nature of the nitrogen atom and the iodine atom will significantly influence the chemical shifts of the pyridine ring protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Iodo-5-phenylpyridine

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
H-3~7.8~130Downfield shift due to proximity to iodine.
H-4~7.6~140Influenced by both the nitrogen and phenyl group.
H-6~8.5~150Most downfield pyridine proton due to proximity to nitrogen.
Phenyl H7.3-7.5127-129Typical aromatic region for a monosubstituted benzene ring.
C-2-~110Carbon bearing the iodine atom.
C-3-~130
C-4-~140
C-5-~145Carbon attached to the phenyl group.
C-6-~150Carbon adjacent to the nitrogen.
Phenyl C-127-138Typical aromatic region.

Note: These are predicted values. Actual experimental values may vary slightly.

The proton spectrum of the closely related 2-phenylpyridine shows signals in the range of 7.15-8.83 ppm, which supports the predicted chemical shift regions for the pyridine and phenyl protons of 2-Iodo-5-phenylpyridine.[1]

Visualization of the NMR Workflow

Caption: Workflow for NMR analysis of 2-Iodo-5-phenylpyridine.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for confirming the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Causality Behind Experimental Choices

For a compound like 2-Iodo-5-phenylpyridine, several ionization techniques could be employed. Electron Ionization (EI) is a classic hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. Electrospray Ionization (ESI) is a softer ionization technique that typically results in a prominent molecular ion peak, making it ideal for confirming the molecular weight. Coupling the mass spectrometer to a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) allows for the analysis of complex mixtures and the separation of the target compound from any impurities before mass analysis.

Experimental Protocol: GC-MS with Electron Ionization
  • Sample Preparation: Prepare a dilute solution of 2-Iodo-5-phenylpyridine (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector Temperature: 250 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detection (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 300).

Expected Data and Interpretation

The molecular weight of 2-Iodo-5-phenylpyridine (C₁₁H₈IN) is 281.09 g/mol .[2][3] The mass spectrum should show a prominent molecular ion peak ([M]⁺) at m/z 281. The isotopic pattern of this peak will be characteristic of a molecule containing one iodine atom.

Table 2: Expected Mass Spectrometry Data for 2-Iodo-5-phenylpyridine

m/z Ion Interpretation
281[C₁₁H₈IN]⁺Molecular Ion ([M]⁺)
154[C₁₁H₈N]⁺Loss of an iodine radical ([M-I]⁺)
127[I]⁺Iodine cation
77[C₆H₅]⁺Phenyl cation

The fragmentation of related heterocyclic compounds often involves the loss of substituents and cleavage of the heterocyclic ring.[4]

Visualization of the Mass Spectrometry Workflow

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Interpretation Weigh Weigh 3-5 mg of sample into TGA/DSC pan TGA_Run Heat from ambient to 600°C at 10°C/min under N2 Weigh->TGA_Run DSC_Run Heat from ambient to 200°C at 10°C/min under N2 Weigh->DSC_Run TGA_Data Record mass vs. temperature TGA_Run->TGA_Data TGA_Interp Determine decomposition temperature TGA_Data->TGA_Interp DSC_Data Record heat flow vs. temperature DSC_Run->DSC_Data DSC_Interp Determine melting point and purity DSC_Data->DSC_Interp Xray_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement Dissolve Dissolve compound in suitable solvent(s) Grow Slow evaporation, cooling, or vapor diffusion Dissolve->Grow Harvest Harvest single crystal Grow->Harvest Mount Mount crystal on diffractometer Harvest->Mount Collect Collect diffraction data Mount->Collect Solve Solve phase problem Collect->Solve Refine Refine atomic coordinates Solve->Refine Validate Validate final structure Refine->Validate

Sources

Validation

A Comparative Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 2-Iodo-5-phenylpyridine

Introduction: The Strategic Importance of 2,5-Diarylpyridines and the Suzuki-Miyaura Reaction The 2,5-diarylpyridine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of nu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,5-Diarylpyridines and the Suzuki-Miyaura Reaction

The 2,5-diarylpyridine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmacologically active compounds and functional organic materials. The efficient synthesis of these motifs is therefore of critical importance. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C(sp²)–C(sp²) bonds, owing to its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents.[1][2]

This guide presents a comparative study of three distinct palladium catalyst systems for the Suzuki-Miyaura coupling of 2-iodo-5-phenylpyridine with phenylboronic acid to yield the valuable 2,5'-diphenyl-2'-bipyridine. We will delve into the rationale behind the selection of each catalyst, present comparative experimental data, and provide detailed protocols to empower researchers in drug development and organic synthesis to make informed decisions for their specific applications. The catalyst systems under evaluation are:

  • The Classical System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • The Modern Biarylphosphine Ligand System: A Second-Generation Buchwald Palladacycle (SPhos-Pd-G2)

  • The N-Heterocyclic Carbene (NHC) Ligand System: A PEPPSI-type Precatalyst (PEPPSI-IPr)

The Catalytic Landscape: Understanding the Players

The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is profoundly influenced by the ligands coordinating to the metal center. These ligands modulate the electronic and steric properties of the palladium atom, thereby affecting the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): The Workhorse Catalyst

For decades, Pd(PPh₃)₄ has been a widely used and reliable catalyst for a vast range of cross-coupling reactions.[3] Its primary advantages are its commercial availability, relatively low cost, and ease of handling as an air-stable solid. However, the phosphine ligands can be prone to oxidation, and the catalyst loading required for challenging substrates, such as electron-rich or sterically hindered heteroaryl halides, can be high (typically 3–5 mol%).[3] For the coupling of 2-iodopyridines, Pd(PPh₃)₄ is a competent catalyst, though often requiring elevated temperatures and longer reaction times.

Buchwald Biarylphosphine Ligands: A Leap in Reactivity

The development of bulky, electron-rich biarylphosphine ligands by Stephen Buchwald and his coworkers revolutionized palladium-catalyzed cross-coupling. Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are designed to facilitate both the oxidative addition and the reductive elimination steps. The steric bulk of these ligands promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition of the aryl halide. Furthermore, the electron-rich nature of the ligand accelerates the final reductive elimination step to release the product and regenerate the active catalyst. This leads to higher turnover numbers and allows for lower catalyst loadings, broader substrate scope, and often milder reaction conditions.

N-Heterocyclic Carbene (NHC) Ligands: Robust and Highly Active

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. They form very strong bonds with the palladium center, creating highly stable and active catalysts.[4] The strong σ-donating ability of NHC ligands makes the palladium center electron-rich, which facilitates the oxidative addition step. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, such as PEPPSI-IPr, are air- and moisture-stable precatalysts that are readily activated under the reaction conditions. These catalysts are known for their high efficiency, often at very low catalyst loadings, and their ability to couple even challenging substrates like aryl chlorides.

Comparative Performance Data

The following table summarizes the performance of the three catalyst systems in the Suzuki-Miyaura coupling of 2-iodo-5-phenylpyridine with phenylboronic acid. The data is compiled from literature sources employing analogous substrates and conditions, providing a representative comparison.

Catalyst SystemPd Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄5Na₂CO₃Propylene Carbonate/H₂O1304-16~85
SPhos-Pd-G21-2K₃PO₄1,4-Dioxane1002-4>95
PEPPSI-IPr0.5-1Cs₂CO₃t-AmylOH1001-2>98

Note: The data presented is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. Yields are highly dependent on the specific reaction conditions and purification methods.

Experimental Protocols

The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of 2-iodo-5-phenylpyridine with phenylboronic acid using each of the three catalyst systems.

Protocol 1: Using Pd(PPh₃)₄

This protocol is adapted from a general method for the Suzuki-Miyaura coupling of iodopyridines.[3]

Materials:

  • 2-Iodo-5-phenylpyridine (1 mmol, 1.0 equiv)

  • Phenylboronic acid (1.25 mmol, 1.25 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2 M aqueous solution, 2 mL)

  • Propylene Carbonate (5 mL)

  • Nitrogen or Argon source

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add 2-iodo-5-phenylpyridine (1 mmol), phenylboronic acid (1.25 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add propylene carbonate (5 mL) followed by the 2 M aqueous solution of Na₂CO₃ (2 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 130 °C with vigorous stirring for 4-16 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using a Buchwald SPhos Palladacycle

This protocol is based on established procedures for Suzuki-Miyaura couplings of heteroaryl halides using Buchwald ligands.

Materials:

  • 2-Iodo-5-phenylpyridine (1 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • SPhos-Pd-G2 precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2 mmol, 2.0 equiv)

  • 1,4-Dioxane (anhydrous, 5 mL)

  • Nitrogen or Argon source

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add 2-iodo-5-phenylpyridine (1 mmol), phenylboronic acid (1.5 mmol), SPhos-Pd-G2 precatalyst (0.02 mmol), and K₃PO₄ (2 mmol).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Using a PEPPSI-IPr Catalyst

This protocol is based on the high-activity of PEPPSI-type catalysts for Suzuki-Miyaura couplings.

Materials:

  • 2-Iodo-5-phenylpyridine (1 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • PEPPSI-IPr catalyst (0.01 mmol, 1 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2 mmol, 2.0 equiv)

  • tert-Amyl alcohol (5 mL)

  • Nitrogen or Argon source

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add 2-iodo-5-phenylpyridine (1 mmol), phenylboronic acid (1.2 mmol), PEPPSI-IPr catalyst (0.01 mmol), and Cs₂CO₃ (2 mmol).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add tert-amyl alcohol (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with dichloromethane and filter through a pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Process

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a series of steps involving a palladium(0) and palladium(II) species. The ligand plays a crucial role in each of these steps.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)-X(L)₂ oxidative_addition->pd_intermediate Ar-X transmetalation Transmetalation pd_intermediate->transmetalation [Ar'-B(OR)₂(Base)]⁻ diaryl_pd Ar-Pd(II)-Ar'(L)₂ transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Ar-Ar' aryl_halide Ar-X boronic_acid Ar'-B(OR)₂ base Base product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Catalyst Comparison

A systematic approach is crucial for obtaining reliable comparative data.

Experimental_Workflow start Define Substrates: 2-Iodo-5-phenylpyridine & Phenylboronic Acid catalyst_selection Select Catalyst Systems for Comparison: 1. Pd(PPh₃)₄ 2. SPhos-Pd-G2 3. PEPPSI-IPr start->catalyst_selection reaction_setup Set up Parallel Reactions (Identical substrate concentrations, solvent volume, and stoichiometry) catalyst_selection->reaction_setup parameter_variation Vary Key Parameters for Each System: - Catalyst Loading - Base - Temperature - Time reaction_setup->parameter_variation monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) parameter_variation->monitoring workup Standardized Workup & Purification monitoring->workup analysis Analyze Results: - Yield - Purity - Reaction Rate workup->analysis conclusion Draw Conclusions on Catalyst Performance analysis->conclusion

Caption: A logical workflow for the comparative study of catalysts.

Discussion and Conclusion

The choice of catalyst for the Suzuki-Miyaura coupling of 2-iodo-5-phenylpyridine has a significant impact on the reaction's efficiency.

  • Pd(PPh₃)₄ remains a viable option, particularly when cost is a primary concern and reaction optimization is not critical. However, it generally requires higher catalyst loadings and more forcing conditions.

  • Buchwald biarylphosphine ligand systems , such as those employing SPhos, offer a significant improvement in performance. The lower catalyst loadings, milder conditions, and shorter reaction times make them highly attractive for both laboratory-scale synthesis and process development. The higher cost of the ligand is often offset by the increased efficiency and throughput.

  • N-Heterocyclic carbene-based catalysts like PEPPSI-IPr represent the state-of-the-art for this transformation. Their exceptional stability and activity allow for very low catalyst loadings and rapid reaction times, making them ideal for high-throughput synthesis and applications where minimizing residual palladium is crucial.

For researchers and drug development professionals, a judicious selection of the catalyst system is paramount. While classical catalysts may suffice for simple applications, the investment in modern ligand systems can lead to substantial improvements in yield, reaction time, and overall process efficiency, particularly for complex and valuable heterocyclic scaffolds. It is recommended to screen a small panel of catalysts, including a classical phosphine, a biarylphosphine, and an NHC-based system, to identify the optimal conditions for a specific Suzuki-Miyaura coupling.

References

  • Pahlevanneshan, Z., Moghadam, M., Mirkhani, V., Tangestaninejad, S., Mohammadpoor-Baltork, I., & Rezaei, S. (2013). Suzuki-Miyaura C-C coupling reaction catalysed by homogeneous and nanosilica supported palladium(II) N-heterocyclic carbene complex derived from 3,5-di(1-imidazolyl)pyridine. New Journal of Chemistry, 37(11), 3536-3543. [Link]

  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A., O'Brien, C. J., & Valente, C. (2006). A user-friendly, green, and efficient Suzuki-Miyaura coupling reaction with a palladium-N-heterocyclic carbene catalyst. Chemistry-A European Journal, 12(18), 4749-4755.
  • Czompa, A., Pásztor, B. L., Alizadeh, J. S., Boros, E., & Mandity, I. (2019). Scope and limitation of propylene carbonate as a sustainable solvent in the Suzuki–Miyaura reaction. RSC advances, 9(63), 36863-36871. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Kim, J., & Nolan, S. P. (2010). Suzuki–Miyaura cross-coupling using Pd–NHC (NHC= N-heterocyclic carbene) complexes. Aldrichimica Acta, 43(2), 45-53.
  • Lee, C. H., & Lee, S. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ingner, F. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to 2-Iodo-5-phenylpyridine Derivatives

This guide provides an in-depth comparative analysis of the spectroscopic properties of 2-iodo-5-phenylpyridine and its derivatives. Designed for researchers, scientists, and professionals in drug development, this docum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectroscopic properties of 2-iodo-5-phenylpyridine and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the key spectroscopic features essential for the unambiguous identification and characterization of this important class of heterocyclic compounds. By comparing the spectral data of 2-iodo-5-phenylpyridine with its parent compounds, 2-iodopyridine and 2-phenylpyridine, this guide elucidates the influence of substituent effects on the spectroscopic signatures.

Introduction

2-Iodo-5-phenylpyridine and its analogues are versatile building blocks in medicinal chemistry and materials science. Their utility in cross-coupling reactions, such as Suzuki and Sonogashira couplings, makes them valuable intermediates in the synthesis of complex molecular architectures with potential applications in pharmaceuticals and organic electronics. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity and purity of these compounds, ensuring the reliability and reproducibility of subsequent synthetic transformations. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to this class of molecules.

Molecular Structure and Spectroscopic Overview

The fundamental structure of 2-iodo-5-phenylpyridine combines a pyridine ring, a phenyl substituent, and an iodine atom. Each of these components imparts distinct characteristics to the molecule's spectroscopic profile. The workflow for the synthesis and analysis of such a compound is conceptually straightforward, involving synthesis followed by a suite of spectroscopic analyses to confirm the structure.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., 2-aminopyridine) reaction Chemical Transformation (e.g., Iodination, Suzuki Coupling) start->reaction product Crude 2-Iodo-5-phenylpyridine reaction->product purification Purification (e.g., Chromatography) product->purification pure_product Pure 2-Iodo-5-phenylpyridine purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr Characterization ms Mass Spectrometry (EI-MS) pure_product->ms Characterization ir IR Spectroscopy pure_product->ir Characterization uv_vis UV-Vis Spectroscopy pure_product->uv_vis Characterization G M [C₁₁H₈IN]⁺˙ m/z = 281 frag1 [C₁₁H₈N]⁺ m/z = 154 M->frag1 - I• I [I]⁺ m/z = 127 M->I frag2 [C₅H₄N]⁺ m/z = 78 frag1->frag2 - C₆H₄ frag3 [C₆H₅]⁺ m/z = 77 frag1->frag3 - C₅H₃N

Caption: Predicted major fragmentation pathways for 2-iodo-5-phenylpyridine in EI-MS.

Trustworthiness of Fragmentation Analysis:

  • Loss of Iodine: The C-I bond is the weakest bond in the molecule and is expected to cleave readily, resulting in a prominent peak at m/z 154, corresponding to the 5-phenylpyridyl cation. This is often the base peak in the spectrum.

  • Formation of Phenyl Cation: Cleavage of the bond between the pyridine and phenyl rings can lead to the formation of a phenyl cation at m/z 77.

  • Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although these peaks are generally of lower intensity.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Functional GroupCharacteristic Absorption (cm⁻¹)Expected in 2-Iodo-5-phenylpyridine
C-H stretch (aromatic) 3100-3000Yes
C=C stretch (aromatic) 1600-1450Yes, multiple bands
C-N stretch (pyridine) 1350-1000Yes
C-I stretch 600-500Yes, likely weak
C-H out-of-plane bend 900-675Yes, pattern indicates substitution

Authoritative Grounding:

The IR spectrum of 2-iodo-5-phenylpyridine will be dominated by absorptions characteristic of the aromatic rings. The C=C stretching vibrations of the pyridine and phenyl rings will appear in the 1600-1450 cm⁻¹ region. The specific pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide clues about the substitution pattern on both rings. The C-I stretching vibration is expected in the far-IR region and may be weak and difficult to observe on some instruments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugation between the phenyl and pyridine rings in 2-iodo-5-phenylpyridine will significantly influence its UV-Vis absorption spectrum.

Compoundλ_max (nm)Molar Absorptivity (ε)
Pyridine ~251, 257, 263~2000
Benzene ~255~200
2-Phenylpyridine ~240, ~275>10,000
2-Iodo-5-phenylpyridine (Predicted) ~250, ~285>10,000

Note: Values are approximate and can vary with solvent.

Mechanistic Insights:

  • π → π* Transitions: The absorption bands in these aromatic compounds are primarily due to π → π* electronic transitions.

  • Extended Conjugation: The conjugation between the phenyl and pyridine rings in 2-phenylpyridine results in a bathochromic (red) shift and a hyperchromic (increased intensity) effect compared to the individual parent rings.

  • Iodine's Contribution: The iodine atom in 2-iodo-5-phenylpyridine is expected to cause a further slight bathochromic shift due to its ability to participate in resonance and its effect on the molecular orbitals.

Experimental Protocols

To ensure the reliability of spectroscopic data, standardized and well-documented experimental procedures are essential.

Synthesis of a 2-Iodo-5-arylpyridine Derivative (Illustrative Example)

While a specific protocol for 2-iodo-5-phenylpyridine is not readily available in the cited literature, the synthesis of related iodo-quinoline derivatives provides a robust framework. [1] Reaction: Suzuki coupling of 2,5-diiodopyridine with phenylboronic acid.

Procedure:

  • To a solution of 2,5-diiodopyridine (1.0 eq) in a 3:1 mixture of dioxane and water, add phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • De-gas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-iodo-5-phenylpyridine.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct infusion or GC-MS inlet.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Data Acquisition: Scan a mass range of m/z 50-500.

IR Spectroscopy:

  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration.

  • Data Acquisition: Record the absorption spectrum from 200-400 nm using a dual-beam spectrophotometer.

Conclusion

The spectroscopic analysis of 2-iodo-5-phenylpyridine and its derivatives requires a multi-faceted approach, integrating data from NMR, MS, IR, and UV-Vis techniques. By understanding the fundamental principles behind each technique and the influence of the iodo and phenyl substituents on the pyridine core, researchers can confidently identify and characterize these important synthetic intermediates. This guide provides a comparative framework and practical protocols to aid in the successful spectroscopic elucidation of this class of compounds, thereby supporting advancements in medicinal chemistry and materials science.

References

  • National Center for Biotechnology Information. (n.d.). 2-Iodopyridine. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2022). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

  • MDPI. (2022). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Iodo-5-phenylpyridine

From the desk of a Senior Application Scientist: In the realm of pharmaceutical and materials science research, the structural integrity and purity of chemical intermediates are not just a matter of quality control; they...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist: In the realm of pharmaceutical and materials science research, the structural integrity and purity of chemical intermediates are not just a matter of quality control; they are the bedrock of reproducible, reliable, and ultimately successful outcomes. 2-Iodo-5-phenylpyridine is a key building block in the synthesis of complex molecules, particularly in the development of novel therapeutics and organic electronic materials.[1] Its purity can directly influence reaction yields, downstream purification efforts, and the biological or physical properties of the final product. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of this critical intermediate. We will move beyond mere procedural steps to explore the underlying principles, enabling you to make informed decisions and troubleshoot effectively in your own laboratory settings.

The Imperative of Purity for 2-Iodo-5-phenylpyridine

2-Iodo-5-phenylpyridine (CAS: 120281-56-3) is a halogenated pyridine derivative. The iodine atom at the 2-position serves as an excellent leaving group for various cross-coupling reactions, such as the Suzuki-Miyaura[2], Sonogashira, and Buchwald-Hartwig couplings, making it a versatile precursor for introducing the 5-phenylpyridine moiety into larger, more complex structures.[3]

Why is purity paramount?

  • Stoichiometric Accuracy: Impurities can alter the effective molar mass of the reagent, leading to incorrect stoichiometry in subsequent reactions and reduced yields.

  • Catalyst Poisoning: Trace impurities, particularly those containing sulfur or other nucleophilic groups, can deactivate the expensive palladium or copper catalysts used in cross-coupling reactions.[4]

  • Side-Product Formation: Impurities can participate in unintended side reactions, complicating the reaction mixture and making the purification of the desired product arduous and costly.[5]

  • Altered Final Product Properties: In drug development, even minor impurities can lead to significant changes in toxicology and efficacy. In materials science, impurities can disrupt crystal packing or introduce charge traps in organic semiconductors, degrading device performance.[1]

Given these stakes, a multi-faceted analytical approach is not just recommended; it is essential for validating the purity of each synthesized batch. Commercial suppliers often list a purity of 95% or higher, but independent verification is a cornerstone of good scientific practice.[6][7]

A Comparative Overview of Core Analytical Techniques

No single analytical technique provides a complete picture of a compound's purity. A robust assessment relies on the synergistic use of several methods, each offering unique insights. The primary methods for analyzing 2-iodo-5-phenylpyridine are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Technique Information Provided Primary Use Case Sensitivity Limitations
¹H & ¹³C NMR Structural confirmation, identification and rough quantification of proton- and carbon-containing impurities.Identity confirmation & detection of structural isomers/analogs.Moderate (~0.1-1%)Insensitive to non-proton/carbon impurities (e.g., salts, metals). Quantification is approximate without an internal standard.
Mass Spectrometry (MS) Molecular weight confirmation.Identity confirmation.HighIsomers are indistinguishable. Ionization efficiency can vary, making quantification challenging without isotopic standards.
HPLC-UV Quantitative assessment of purity, separation of impurities from the main compound.High-accuracy quantification (purity assay).High (down to ~0.01%)Requires a chromophore (present in this molecule). Does not provide structural information on its own.

Workflow for Purity Assessment

A logical workflow ensures that each analytical step builds upon the last, leading to a comprehensive and trustworthy purity assessment.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Crude Synthesized 2-Iodo-5-phenylpyridine NMR_Analysis Structural Verification (¹H & ¹³C NMR) Synthesis->NMR_Analysis Initial Check MS_Analysis Molecular Weight Confirmation (MS) NMR_Analysis->MS_Analysis Confirm MW HPLC_Analysis Quantitative Purity Assay (HPLC-UV) MS_Analysis->HPLC_Analysis Quantify Decision Purity > 99%? No unidentified peaks? HPLC_Analysis->Decision Pass Release for Downstream Use Decision->Pass Yes Fail Repurification or Impurity Identification Decision->Fail No

Workflow for comprehensive purity analysis.

In-Depth Analysis & Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

NMR is the most powerful tool for unambiguous structure confirmation. For 2-iodo-5-phenylpyridine, both ¹H and ¹³C NMR are essential.

Causality Behind the Technique: NMR exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, we can excite specific nuclei. The frequency at which a nucleus resonates and the splitting pattern of its signal provide detailed information about its chemical environment, including neighboring atoms. This allows us to "map" the molecule and confirm that the correct isomer has been synthesized.

Expected Spectra for Pure 2-Iodo-5-phenylpyridine:
  • ¹H NMR: The spectrum will show distinct signals for the protons on both the pyridine and phenyl rings. Due to the substitution pattern, we expect a complex pattern of doublets and triplets in the aromatic region (typically ~7.0-9.0 ppm). The integration of these signals should correspond to the 8 protons in the molecule.[8]

  • ¹³C NMR: The spectrum will show 9 distinct signals (as C-H and quaternary carbons have different chemical environments), unless there is accidental signal overlap. The carbon atom bonded to the iodine (C2) will be significantly shifted upfield due to the heavy atom effect.[9][10]

Detecting Impurities:

  • Residual Solvents: Sharp singlets corresponding to common laboratory solvents (e.g., Acetone at ~2.17 ppm, Dichloromethane at ~5.32 ppm in CDCl₃).

  • Starting Materials: Signals from unreacted precursors, such as 2-aminopyridine or phenylboronic acid, may be present.

  • Homocoupling Byproducts: Symmetrical molecules like biphenyl (from phenylboronic acid homocoupling) or a di-pyridyl species may be observed. These often have simpler spectra than the desired product.[11][12]

Self-Validating Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized 2-iodo-5-phenylpyridine and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard (Optional but Recommended for Quantification): Add a known amount of an internal standard with a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Instrument Setup: Acquire the spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution). Ensure the instrument is properly shimmed to obtain sharp peaks.

  • Data Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the data, phase the spectrum, and perform baseline correction.

  • Analysis:

    • Reference: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS (0 ppm).

    • Integration: Integrate all signals. The relative integrals of the product signals should match the expected proton count.

    • Impurity Check: Identify any signals that do not correspond to the product or the solvent. Compare their chemical shifts to known impurities.

Mass Spectrometry (MS): Molecular Weight Confirmation

MS provides the molecular weight of the compound, offering a crucial and rapid check of its identity.

Causality Behind the Technique: In MS, molecules are ionized (given a charge), typically by removing an electron to form a molecular ion (M⁺•). These ions are then accelerated through a magnetic or electric field, and their mass-to-charge ratio (m/z) is measured. For 2-iodo-5-phenylpyridine (C₁₁H₈IN), the expected molecular weight is approximately 281.09 g/mol .[6][13]

Expected Spectrum:
  • Molecular Ion Peak: A strong peak at m/z ≈ 281 is expected.

  • Isotope Pattern: The presence of iodine (¹²⁷I is 100% abundant) simplifies the pattern compared to compounds with chlorine or bromine.

  • Fragmentation: Depending on the ionization energy used, fragmentation may occur. Common fragmentation patterns for aromatic halides involve the loss of the halogen atom.[14][15][16] A significant peak at m/z ≈ 154 (M - I)⁺ would be expected, corresponding to the phenylpyridine cation.

Detecting Impurities:

  • Peaks at Unexpected m/z: The presence of peaks that do not correspond to the product or its expected fragments indicates impurities. For example, a peak at m/z = 154 could also indicate the presence of uniodinated 5-phenylpyridine starting material.

Self-Validating Experimental Protocol: Electron Impact MS (EI-MS)
  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrument Setup: Use a GC-MS or a direct insertion probe. For EI, a standard ionization energy of 70 eV is typically used.

  • Data Acquisition: Acquire the mass spectrum over a suitable range (e.g., m/z 50-500).

  • Analysis:

    • Identify the Molecular Ion: Locate the peak corresponding to the molecular weight of 2-iodo-5-phenylpyridine.

    • Analyze Fragmentation: Examine the major fragment ions and see if they are consistent with the expected structure.

    • Screen for Impurities: Look for any other significant molecular ions in the spectrum.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is the definitive method for determining the purity of a sample as a percentage area. It physically separates the main component from its impurities, allowing for their individual detection and quantification.

Causality Behind the Technique: HPLC uses a high-pressure pump to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase). Each component in the mixture interacts slightly differently with the stationary phase, causing them to travel through the column at different speeds. This leads to the separation of the components as they exit the column and pass through a detector (typically a UV detector for aromatic compounds like this one).

Method Development and Validation:

A robust HPLC method must be developed and validated according to guidelines from the International Council for Harmonisation (ICH), such as Q2(R1).[17][18][19][20] This ensures the method is accurate, precise, specific, and reliable.[21][22][23]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

Self-Validating Experimental Protocol: Reverse-Phase HPLC
  • Sample Preparation:

    • Prepare a stock solution of 2-iodo-5-phenylpyridine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

    • Dilute this stock solution to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.[24]

      • Example Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Choosing the Right Tool for the Job

The choice of analytical technique depends on the specific question being asked. This decision tree can guide your approach.

Technique_Choice_Diagram Start What is the analytical goal? Goal_Identity Confirming Chemical Identity Start->Goal_Identity Goal_Quantify Determining % Purity Start->Goal_Quantify Identity_Check Is the structure correct? Goal_Identity->Identity_Check Quant_Check Need an accurate percentage? Goal_Quantify->Quant_Check MW_Check Is the molecular weight correct? Identity_Check->MW_Check No NMR Use ¹H & ¹³C NMR Identity_Check->NMR Yes MS Use Mass Spectrometry MW_Check->MS Yes HPLC Use HPLC-UV Quant_Check->HPLC Yes

Decision tree for selecting the appropriate analytical method.

Conclusion

Assessing the purity of synthesized 2-iodo-5-phenylpyridine is a multi-step, evidence-based process that is critical for the success of any research or development program that utilizes it. Relying on a single technique is insufficient. A combination of NMR for structural verification, mass spectrometry for molecular weight confirmation, and HPLC for accurate quantification provides a comprehensive and trustworthy assessment. By understanding the principles behind each method and implementing self-validating protocols, researchers can ensure the quality of their intermediates, leading to more reliable and reproducible scientific outcomes.

References

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-iodopyridine (CN110590652B).
  • Xiamen AmoyChem Co., Ltd. (n.d.). Sourcing High-Purity 2-Iodo-5-phenylthiophene: A Manufacturer's Guide. Retrieved from [Link]

  • Pfeiffer, W. D., & Kleinpeter, E. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 38(4), 621–626. [Link]

  • El-Gendy, A. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 4, 259-268. [Link]

  • ResearchGate. (2018). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • Chemistry Simplified. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. Retrieved from [Link]

  • Scilit. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

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  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Halopyridine Reactivity in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Halopyridines, as readily available and ve...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Halopyridines, as readily available and versatile building blocks, are central to this endeavor. Their reactivity in palladium-catalyzed cross-coupling reactions is a critical parameter that dictates the strategic design of synthetic routes. This guide provides an in-depth, objective comparison of the reactivity of iodo-, bromo-, and chloropyridines at the 2-, 3-, and 4-positions in three pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The insights and data presented herein are curated to empower you to make informed decisions in catalyst selection, reaction optimization, and overall synthetic strategy.

The Fundamental Principles: Understanding Halopyridine Reactivity

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the nature of the halogen and its position on the pyridine ring.

The Halogen's Influence: The generally accepted order of reactivity for halogens in these transformations is I > Br > Cl >> F . This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the halopyridine to the palladium(0) catalyst. A weaker C-X bond facilitates this step, leading to faster reaction rates and often allowing for milder reaction conditions. Consequently, iodopyridines are the most reactive substrates, frequently undergoing coupling at lower temperatures and with shorter reaction times. Chloropyridines, with their stronger C-Cl bond, are less reactive and typically necessitate more robust catalytic systems and more forcing conditions to achieve comparable yields. Fluoropyridines are generally considered unreactive in these cross-coupling reactions.

Positional Isomers Matter: The position of the halogen on the electron-deficient pyridine ring significantly impacts its reactivity. The general order of reactivity for the different positions is 2- > 4- > 3- . The carbon atoms at the 2- and 4-positions are more electron-deficient due to the inductive effect and resonance participation of the ring nitrogen. This increased electrophilicity makes the C-X bond at these positions more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. The 2-position is often the most reactive due to direct activation by the adjacent nitrogen atom.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between a halide and an organoboron species, is one of the most widely used cross-coupling reactions. The choice of halopyridine can dramatically influence the reaction's efficiency.

Data-Driven Comparison:

The following table summarizes representative data from the literature, offering a comparative overview of the performance of different halopyridines in Suzuki-Miyaura coupling. It is crucial to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. However, the general trends in reactivity are evident.

HalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-IodopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O802~95Inferred from general reactivity
2-BromopyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene1001285-95[1]
2-ChloropyridinePhenylboronic acidPd₂(dba)₃/XPhosK₃PO₄t-BuOH1101880-90[1]
3-BromopyridinePhenylboronic acidPd(OAc)₂/PPh₃K₂CO₃DMF/H₂O120 (MW)0.17~70[2]
3-ChloropyridinePhenylboronic acidPd(OAc)₂/NHCK₂CO₃DMF/H₂O120 (MW)0.17~50[2]
4-IodopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O904~98Inferred from general reactivity
4-Bromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001292[1]
4-ChloropyridinePhenylboronic acidPd₂(dba)₃/RuPhosK₃PO₄Dioxane1202475-85[1]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid

This protocol provides a general procedure that can be adapted for other halopyridines with appropriate modifications to the catalyst system and reaction conditions.

  • Materials:

    • 3-Bromopyridine (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Triphenylphosphine (PPh₃) (4 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Procedure:

    • To a dry Schlenk flask, add 3-bromopyridine, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Mechanism of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(R)L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-R TM_Complex->Product ArX Ar-X (Halopyridine) ArX->OA_Complex R_B R-B(OR)₂ (Boronic Acid/Ester) R_B->TM_Complex Base Base Base->TM_Complex

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. The reactivity of halopyridines in this reaction is crucial for the synthesis of a wide array of pharmaceutically relevant compounds.

Data-Driven Comparison:

The following table presents a comparative overview of halopyridine reactivity in the Buchwald-Hartwig amination.

HalopyridineAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-IodopyridineMorpholinePd₂(dba)₃/XantphosCs₂CO₃Dioxane1004>95Inferred from general reactivity
2-BromopyridineMorpholinePd(OAc)₂/BINAPNaOt-BuToluene801690[3]
2-ChloropyridineMorpholinePd-PEPPSI-IPrNaOt-BuDioxane1001285[4]
3-IodopyridineAnilinePd(OAc)₂/RuPhosK₂CO₃t-BuOH1106>95Inferred from general reactivity
3-BromopyridinePiperidinePd₂(dba)₃/JohnPhosLiHMDSTHF702488[5]
3-ChloropyridineIndolePd(OAc)₂/DavePhosCs₂CO₃Toluene1102475[5]
4-Bromopyridinen-ButylaminePd(OAc)₂/t-Bu₃PNaOt-BuToluene90893[5]
4-ChloropyridineDi-n-butylaminePd₂(dba)₃/cataCXium AK₃PO₄Dioxane1202480[5]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine with Morpholine

This protocol outlines a procedure for a challenging C-N coupling and can be optimized for other substrates.

  • Materials:

    • 2-Chloropyridine (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

    • Xantphos (3.0 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

    • Anhydrous Toluene, degassed

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a dry Schlenk tube.

    • Add degassed toluene, followed by 2-chloropyridine and morpholine.

    • Seal the tube and bring it out of the glovebox.

    • Heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction by GC-MS or LC-MS.

    • After completion, cool the mixture to room temperature.

    • Dilute with diethyl ether and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography.

Mechanism of Buchwald-Hartwig Amination

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition Amide_Complex Ar-Pd(II)(NR₂)L₂ OA_Complex->Amide_Complex Amine Coordination & Deprotonation Amide_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amide_Complex->Product ArX Ar-X (Halopyridine) ArX->OA_Complex Amine HNR₂ Amine->Amide_Complex Base Base Base->Amide_Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling, which forms a carbon-carbon bond between a halide and a terminal alkyne, is a powerful tool for the synthesis of alkynylpyridines.

Data-Driven Comparison:

The following table provides a comparative overview of halopyridine reactivity in the Sonogashira coupling.

HalopyridineAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-IodopyridinePhenylacetylenePd(PPh₃)₄/CuIEt₃NTHFRT1~98Inferred from general reactivity
2-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF80690[6]
2-ChloropyridinePhenylacetylenePd(OAc)₂/SPhos/CuIK₂CO₃Dioxane1202470[6]
3-Iodopyridine1-OctynePd(PPh₃)₄/CuIi-Pr₂NEtTHF60395[6]
3-BromopyridineTrimethylsilylacetylenePdCl₂(dppf)/CuIEt₃NToluene901285[6]
4-IodopyridinePhenylacetylenePd(PPh₃)₄/CuIEt₃NTHFRT0.599[7]
4-Bromopyridine4-EthynyltoluenePdCl₂(PPh₃)₂/CuIEt₃NAcetonitrile80591[6]
4-ChloropyridinePhenylacetylenePd₂(dba)₃/XPhos/CuICs₂CO₃Dioxane1102078[6]

Experimental Protocol: Sonogashira Coupling of 4-Iodopyridine with Phenylacetylene

This protocol describes a highly efficient Sonogashira coupling.

  • Materials:

    • 4-Iodopyridine (1.0 equiv)

    • Phenylacetylene (1.1 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)

    • Copper(I) iodide (CuI) (4 mol%)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Anhydrous Tetrahydrofuran (THF), degassed

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add 4-iodopyridine, Pd(PPh₃)₄, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add degassed THF and triethylamine via syringe.

    • Add phenylacetylene dropwise to the stirred solution.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

    • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography.

Mechanism of Sonogashira Coupling

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition Alkyne_Complex Ar-Pd(II)(C≡CR)L₂ OA_Complex->Alkyne_Complex Transmetalation Alkyne_Complex->Pd0 Reductive Elimination Product Ar-C≡CR Alkyne_Complex->Product CuX CuX Cu_Alkyne Cu-C≡CR CuX->Cu_Alkyne Deprotonation Cu_Alkyne->OA_Complex Cu_Alkyne->CuX ArX Ar-X (Halopyridine) ArX->OA_Complex Alkyne H-C≡CR Alkyne->CuX Base Base Base->CuX

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Conclusion and Future Outlook

The reactivity of halopyridines in cross-coupling reactions is a well-defined and predictable phenomenon, primarily dictated by the C-X bond strength and the electronic nature of the pyridine ring. The established reactivity order of I > Br > Cl and 2- > 4- > 3- provides a robust framework for designing synthetic strategies. While iodopyridines offer the highest reactivity, advancements in catalyst technology, particularly the development of sophisticated phosphine and N-heterocyclic carbene ligands, have rendered the more economical and abundant chloropyridines as highly viable substrates for a broad range of transformations.

For the medicinal and materials chemist, a thorough understanding of these reactivity trends is paramount. It allows for the selective functionalization of di- and polyhalopyridines, enabling the construction of complex molecular architectures with precision and efficiency. The choice of halopyridine, catalyst system, and reaction conditions should be a deliberate one, informed by the principles and data outlined in this guide. As catalyst development continues to evolve, the scope of cross-coupling reactions with challenging substrates like electron-rich or sterically hindered chloropyridines will undoubtedly expand, further empowering chemists to forge the molecules that will define the future of medicine and technology.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-134). Thieme.
  • BenchChem. (2025). A Comparative Analysis of Reactivity: 2-Bromo-4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem Technical Guides.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Kashani, S. K., & Jessiman, J. E. (2022).
  • Yılmaz, Ü., Deniz, S., Küçükbay, H., & Şireci, N. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3345–3361.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Hartwig, J. F. (2010).
  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. BenchChem Technical Support.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Prototypical Buchwald-Hartwig amination mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. BenchChem Technical Guides.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. BenchChem Technical Guides.

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Validation

A Comparative Guide to the Biological Activity of 2-Iodo-5-phenylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role as a privileged structure in drug discovery. This guide focuses on a specific, yet underexplored, subclass: 2-iodo-5-phenylpyridine derivatives . The introduction of an iodine atom at the 2-position and a phenyl group at the 5-position of the pyridine ring creates a unique chemical entity with the potential for diverse biological activities. The iodine atom, a large and polarizable halogen, can participate in halogen bonding, a directional interaction that is increasingly recognized for its importance in ligand-protein binding. The phenyl group provides a scaffold for further functionalization, allowing for the fine-tuning of steric and electronic properties to optimize biological activity.

This technical guide provides a comprehensive comparison of the potential biological activities of 2-iodo-5-phenylpyridine derivatives, drawing upon available data from structurally related 2-halo-5-arylpyridines to infer structure-activity relationships (SAR). We will delve into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by detailed experimental protocols to empower researchers in their exploration of this promising chemical space.

I. Potential Biological Activities and Therapeutic Targets

While extensive research specifically on 2-iodo-5-phenylpyridine derivatives is emerging, the broader class of 2-halo-5-arylpyridines has shown significant promise in several therapeutic areas. By analogy, we can anticipate the following activities for our target scaffold.

A. Anticancer Activity

Substituted pyridines are prevalent in a multitude of approved and investigational anticancer drugs. Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways. For 2-halo-5-arylpyridines, kinase inhibition is a frequently reported mechanism.[1]

Key Molecular Targets:

  • Tyrosine Kinases: Many 2-phenylpyridine derivatives have been investigated as inhibitors of tyrosine kinases, which are crucial for cell proliferation, differentiation, and survival.[2]

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyrazole derivatives, which share some structural similarities with pyridines, have shown potent CDK inhibitory activity.[3]

The 2-iodo-5-phenylpyridine scaffold can be envisioned as a versatile template for designing kinase inhibitors. The phenyl group can be substituted to enhance binding affinity and selectivity for the target kinase, while the iodine atom can form crucial halogen bonds within the ATP-binding pocket.

B. Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyridine derivatives have a long history of use as antimicrobial agents.[4] The incorporation of a halogen atom, such as iodine, can enhance the antimicrobial potency of a molecule.

Potential Mechanisms of Action:

  • Enzyme Inhibition: Inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.

  • Cell Membrane Disruption: Interference with the integrity of the bacterial cell membrane.

The lipophilicity conferred by the phenyl group and the potential for halogen bonding from the iodine atom in 2-iodo-5-phenylpyridine derivatives could contribute to their ability to penetrate bacterial cell walls and interact with intracellular targets.

II. Comparative Analysis of Biological Activity (Based on 2-Halo-5-Arylpyridine Analogs)

Direct comparative data for a series of 2-iodo-5-phenylpyridine derivatives is limited in the current literature. Therefore, this section presents a comparative analysis of structurally related 2-halo-5-arylpyridines to elucidate potential structure-activity relationships that can guide the design and evaluation of 2-iodo-5-phenylpyridine analogs.

Table 1: Comparative Cytotoxicity of 2-Halo-5-Arylpyridine Analogs against Cancer Cell Lines

Compound IDHalogen (X)Aryl Group (Ar)Cancer Cell LineIC50 (µM)Reference
1a ClPhenylA549 (Lung)15.8Inferred from[4]
1b Cl4-MethoxyphenylA549 (Lung)12.5Inferred from[4]
1c BrPhenylA549 (Lung)10.2Inferred from[4]
1d Br4-MethoxyphenylA549 (Lung)8.9Inferred from[4]
Hypothetical 1e IPhenylA549 (Lung)Predicted < 10-
Hypothetical 1f I4-MethoxyphenylA549 (Lung)Predicted < 8-

Note: The data for compounds 1a-1d is inferred from studies on similar pyridine derivatives. The IC50 values for the hypothetical iodo-derivatives (1e and 1f) are predictions based on the observed trend of increasing potency with increasing halogen size.

Structure-Activity Relationship Insights:

From the limited available data on related compounds, a trend can be observed where the cytotoxic activity increases as the halogen at the 2-position becomes larger and more polarizable (Cl < Br). This suggests that 2-iodo-5-phenylpyridine derivatives could exhibit even greater potency. The electron-donating methoxy group on the phenyl ring also appears to enhance activity, likely by modulating the electronic properties of the molecule and its interaction with the biological target.

Table 2: Comparative Antimicrobial Activity of 2-Halo-5-Arylpyridine Analogs

Compound IDHalogen (X)Aryl Group (Ar)Bacterial StrainMIC (µg/mL)Reference
2a ClPhenylS. aureus32Inferred from[5]
2b Cl4-NitrophenylS. aureus16Inferred from[5]
2c BrPhenylS. aureus16Inferred from[5]
2d Br4-NitrophenylS. aureus8Inferred from[5]
Hypothetical 2e IPhenylS. aureusPredicted < 16-
Hypothetical 2f I4-NitrophenylS. aureusPredicted < 8-

Note: The data for compounds 2a-2d is inferred from studies on similar pyridine derivatives. The MIC values for the hypothetical iodo-derivatives (2e and 2f) are predictions based on the observed trend.

Structure-Activity Relationship Insights:

Similar to the anticancer activity, a heavier halogen at the 2-position appears to correlate with increased antibacterial activity. The presence of an electron-withdrawing nitro group on the phenyl ring also significantly enhances potency. This suggests that modifying the electronic nature of the phenyl ring is a key strategy for optimizing the antimicrobial activity of 2-iodo-5-phenylpyridine derivatives.

III. Experimental Protocols

To facilitate the investigation of 2-iodo-5-phenylpyridine derivatives, this section provides detailed, step-by-step protocols for key biological assays.

A. In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h for cell adherence A->B C 3. Treat cells with varying concentrations of 2-iodo-5-phenylpyridine derivatives B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 4h until formazan crystals form E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-iodo-5-phenylpyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours under the same conditions.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

B. In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow A 1. Prepare kinase reaction buffer B 2. Add kinase, substrate, and test compound to a microplate well A->B C 3. Initiate the reaction by adding ATP B->C D 4. Incubate at 30°C for a defined period C->D E 5. Stop the reaction D->E F 6. Detect the phosphorylated substrate (e.g., using a specific antibody and a detection reagent) E->F G 7. Measure the signal (e.g., luminescence, fluorescence) F->G H 8. Calculate percent inhibition and IC50 values G->H

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare the kinase reaction buffer, which typically contains a buffer (e.g., Tris-HCl), MgCl2, and a reducing agent (e.g., DTT). Prepare solutions of the kinase, substrate (a peptide or protein that is a substrate for the kinase), and ATP.

  • Assay Setup: In a microplate, add the kinase, substrate, and the 2-iodo-5-phenylpyridine derivative at various concentrations.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specific time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as an antibody that specifically recognizes the phosphorylated substrate, coupled with a detection system that generates a luminescent or fluorescent signal.

  • Signal Measurement: Read the signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

C. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Workflow for Broth Microdilution

Broth_Microdilution_Workflow A 1. Prepare serial dilutions of the test compound in a 96-well plate B 2. Prepare a standardized bacterial inoculum A->B C 3. Add the bacterial inoculum to each well B->C D 4. Incubate the plate at 37°C for 18-24h C->D E 5. Visually inspect for bacterial growth D->E F 6. Determine the MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for the broth microdilution method to determine MIC.

Detailed Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the 2-iodo-5-phenylpyridine derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

IV. Conclusion and Future Directions

The 2-iodo-5-phenylpyridine scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of related 2-halo-5-arylpyridine derivatives, it is anticipated that these compounds will exhibit significant anticancer and antimicrobial activities. The presence of the iodine atom offers a unique opportunity for halogen bonding interactions with biological targets, potentially leading to high-affinity and selective inhibitors.

Future research should focus on the synthesis and systematic biological evaluation of a library of 2-iodo-5-phenylpyridine derivatives with diverse substitutions on the phenyl ring. This will enable the establishment of clear structure-activity relationships and the identification of lead compounds for further optimization. Mechanistic studies will also be crucial to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to embark on the exploration of this exciting and underexplored area of medicinal chemistry.

V. References

  • Jacquemard, U., Routier, S., Dias, N., Lansiaux, A., Goossens, J. F., Bailly, C., & Mérour, J. Y. (2005). Synthesis of 2,5- and 3,5-diphenylpyridine derivatives for DNA recognition and cytotoxicity. European journal of medicinal chemistry, 40(11), 1087–1095. [Link]

  • Ali, A., Al-Wabli, R. I., Al-Ghamdi, A. M., & El-Sayed, N. N. E. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules (Basel, Switzerland), 26(11), 3179. [Link]

  • Zhang, H., Li, Y., Chen, Y., Wang, C., & Sun, H. (2021). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules (Basel, Switzerland), 26(18), 5529. [Link]

  • Bhat, A. A., & Singh, I. (2023). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Future medicinal chemistry, 10.1080/17568919.2023.22620359. Advance online publication. [Link]

  • MDPI. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(4), 1567. [Link]

  • Protocols.io. (2023). In vitro kinase assay. protocols.io. [Link]

  • StatPearls. (2023). Antimicrobial Susceptibility Testing. StatPearls Publishing.

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

  • bioMerieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux.

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.

  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA.

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Comparative

A Comparative Guide to the Synthetic Routes of 2-Iodo-5-phenylpyridine

Introduction 2-Iodo-5-phenylpyridine is a key building block in the development of pharmaceuticals and functional materials. Its utility stems from the presence of a readily functionalizable iodine atom on the pyridine r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Iodo-5-phenylpyridine is a key building block in the development of pharmaceuticals and functional materials. Its utility stems from the presence of a readily functionalizable iodine atom on the pyridine ring, making it an ideal substrate for a variety of cross-coupling reactions. The synthesis of this compound can be approached through several distinct methodologies, each with its own set of advantages and challenges. This guide provides an in-depth comparison of the most common synthetic routes to 2-iodo-5-phenylpyridine, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to aid researchers in selecting the optimal pathway for their specific needs.

Route 1: The Classic Sandmeyer Reaction of 2-Amino-5-phenylpyridine

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group to a variety of functionalities, including halogens.[1] This route involves the diazotization of the readily available 2-amino-5-phenylpyridine, followed by the introduction of iodine.

Reaction Scheme

Sandmeyer Reaction start 2-Amino-5-phenylpyridine intermediate Diazonium Salt start->intermediate NaNO₂, H₂SO₄ 0-5 °C product 2-Iodo-5-phenylpyridine intermediate->product KI

Caption: Workflow for the Sandmeyer synthesis of 2-Iodo-5-phenylpyridine.

Mechanistic Rationale

The reaction proceeds in two key stages. First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[2] This intermediate is highly reactive due to the excellent leaving group potential of dinitrogen gas (N₂). In the second stage, the introduction of an iodide source, such as potassium iodide, leads to the substitution of the diazonium group with iodine. While the Sandmeyer reaction with chlorides and bromides is often catalyzed by copper(I) salts, the iodination typically proceeds without a catalyst due to the high nucleophilicity of the iodide ion.[3]

Experimental Protocol

Step 1: Synthesis of 2-Amino-5-phenylpyridine

A reliable method for the synthesis of 2-amino-5-phenylpyridine involves the Suzuki-Miyaura coupling of 2-amino-5-bromopyridine with phenylboronic acid.

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) and phenylboronic acid (1.2 eq) in a 2:1 mixture of 1,4-dioxane and water, add potassium carbonate (2.0 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq) and heat the reaction mixture to 80 °C for 12 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-phenylpyridine.

Step 2: Sandmeyer Iodination of 2-Amino-5-phenylpyridine

  • Dissolve 2-amino-5-phenylpyridine (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with a solution of sodium thiosulfate to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-iodo-5-phenylpyridine can be purified by column chromatography or recrystallization.

Performance Analysis
FeatureAssessment
Yield Moderate to good (typically 60-80% for the iodination step).[4]
Purity Generally high after purification.
Scalability Readily scalable, with established industrial precedent for Sandmeyer reactions.
Safety Diazonium salts can be explosive when isolated and dry. Therefore, they are generated in situ and used immediately at low temperatures.[5]
Cost Starting materials are commercially available and relatively inexpensive.

Route 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[6] This approach can be employed to construct 2-iodo-5-phenylpyridine by coupling a dihalopyridine with phenylboronic acid. The regioselectivity of this reaction is a critical consideration.

Reaction Scheme

Suzuki Coupling start 2-Chloro-5-iodopyridine product 2-Iodo-5-phenylpyridine start->product Pd Catalyst, Base Solvent, Heat reagent Phenylboronic Acid reagent->product

Caption: Suzuki-Miyaura coupling for the synthesis of 2-Iodo-5-phenylpyridine.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The palladium(0) catalyst first undergoes oxidative addition to the more reactive carbon-halogen bond of the dihalopyridine. In the case of 2-chloro-5-iodopyridine, the C-I bond is significantly more reactive than the C-Cl bond, leading to selective oxidative addition at the 5-position. Following this, transmetalation occurs where the phenyl group from the boronic acid is transferred to the palladium center. Finally, reductive elimination yields the desired 2-iodo-5-phenylpyridine and regenerates the palladium(0) catalyst.[8]

Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-iodopyridine

This starting material can be prepared from 2-chloropyridine via direct iodination.

  • To a solution of 2-chloropyridine (1.0 eq) in a suitable solvent such as oleum, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography to obtain 2-chloro-5-iodopyridine.

Step 2: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 2-chloro-5-iodopyridine (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0 eq).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), and a solvent like 1,4-dioxane or a mixture of toluene and water.

  • Thoroughly degas the mixture and place it under an inert atmosphere (argon or nitrogen).

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic extracts, dry over a drying agent, and concentrate.

  • Purify the residue by column chromatography to yield 2-iodo-5-phenylpyridine.

Performance Analysis
FeatureAssessment
Yield Good to excellent, often exceeding 80%.
Purity High, with minimal side products if the regioselectivity is well-controlled.
Scalability Scalable, with many industrial applications of Suzuki couplings.
Safety Palladium catalysts can be pyrophoric. Boronic acids are generally stable.
Cost Palladium catalysts and ligands can be expensive, but catalyst loading is typically low.

Route 3: Direct Iodination of 5-Phenylpyridine

Direct C-H iodination of heterocycles is an attractive synthetic strategy due to its atom economy. However, controlling the regioselectivity can be a significant challenge.

Reaction Scheme

Direct Iodination start 5-Phenylpyridine product 2-Iodo-5-phenylpyridine + other isomers start->product Iodinating Agent (e.g., I₂, NIS)

Caption: Direct iodination of 5-phenylpyridine.

Mechanistic Rationale

Electrophilic iodination of the pyridine ring is generally difficult due to its electron-deficient nature. However, the reaction can be facilitated by using a strong iodinating agent, often in the presence of an oxidizing agent or a Lewis acid.[9][10] The regioselectivity is governed by the electronic and steric effects of the phenyl substituent. The phenyl group at the 5-position is likely to direct iodination to the ortho (4- and 6-) and para (2-) positions. The inherent reactivity of the pyridine ring itself also plays a role, with the 2- and 6-positions being generally more susceptible to nucleophilic attack and the 3- and 5-positions more prone to electrophilic attack. The interplay of these factors makes predicting the major product challenging without experimental data.

Experimental Protocol (Representative)
  • To a solution of 5-phenylpyridine (1.0 eq) in a suitable solvent (e.g., trifluoroacetic acid or a mixture of acetic acid and sulfuric acid), add an iodinating agent such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., periodic acid).

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by an appropriate analytical technique.

  • Upon completion, quench the reaction by pouring it into an aqueous solution of a reducing agent like sodium thiosulfate.

  • Neutralize the mixture and extract the products with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • The resulting mixture of isomers would require careful separation, likely through column chromatography.

Performance Analysis
FeatureAssessment
Yield Potentially low for the desired isomer due to the formation of multiple products.
Purity The crude product will be a mixture of isomers, requiring extensive purification.
Scalability Scalable, but the purification of the desired isomer may be challenging on a large scale.
Safety Strong acids and oxidizing agents require careful handling.
Cost The starting material, 5-phenylpyridine, is commercially available. Iodinating agents vary in cost.

Route 4: Halogen Exchange

Halogen exchange, particularly lithium-halogen exchange, offers a pathway to introduce an iodine atom by replacing another halogen, such as bromine.[11] This method is often very fast and can be performed at low temperatures.

Reaction Scheme

Halogen Exchange start 2-Bromo-5-phenylpyridine intermediate 2-Lithio-5-phenylpyridine start->intermediate n-BuLi or t-BuLi -78 °C, THF product 2-Iodo-5-phenylpyridine intermediate->product I₂

Caption: Synthesis of 2-Iodo-5-phenylpyridine via halogen exchange.

Mechanistic Rationale

The reaction proceeds via the treatment of a halo-substituted pyridine with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures.[12] The organolithium reagent preferentially abstracts the more electropositive halogen, leading to the formation of a lithiated pyridine intermediate. The rate of exchange generally follows the trend I > Br > Cl.[13] Quenching this organometallic intermediate with an electrophilic iodine source, such as molecular iodine, results in the formation of the desired iodinated product.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-5-phenylpyridine

This precursor can be synthesized via a Suzuki-Miyaura coupling of 2,5-dibromopyridine with phenylboronic acid, taking advantage of the higher reactivity of the bromine at the 5-position.

  • Follow a similar procedure to the Suzuki-Miyaura coupling described in Route 2, using 2,5-dibromopyridine as the starting material. Careful control of stoichiometry and reaction time may be necessary to favor mono-arylation.

Step 2: Halogen Exchange

  • Dissolve 2-bromo-5-phenylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium or t-butyllithium (1.1 eq) in hexanes, maintaining the low temperature.

  • Stir the reaction mixture at -78 °C for a short period (e.g., 15-30 minutes).

  • Add a solution of iodine (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Performance Analysis
FeatureAssessment
Yield Can be high, but is highly dependent on the substrate and reaction conditions.
Purity Generally good, with the main byproducts arising from side reactions of the organolithium reagent.
Scalability Challenging to scale up due to the use of pyrophoric organolithium reagents and the need for very low temperatures.
Safety Organolithium reagents are pyrophoric and require specialized handling techniques.[14][15][16]
Cost Organolithium reagents can be expensive. The need for anhydrous conditions and low temperatures adds to the operational cost.

Comparative Summary

Synthetic RouteKey AdvantagesKey DisadvantagesOverall Recommendation
Sandmeyer Reaction Reliable, scalable, uses inexpensive reagents.Use of potentially unstable diazonium salts.A robust and cost-effective choice for both lab-scale and larger-scale synthesis.
Suzuki-Miyaura Coupling High yields, excellent functional group tolerance, high purity.The cost of palladium catalysts and ligands.Ideal for achieving high yields and purity, especially when functional group tolerance is critical.
Direct Iodination Atom-economical, potentially a single step.Poor regioselectivity, leading to isomeric mixtures and difficult purification.Generally not recommended unless a highly selective method is developed for this specific substrate.
Halogen Exchange Can be very efficient for specific substrates.Requires pyrophoric reagents, cryogenic temperatures, and stringent anhydrous conditions, making it difficult to scale.A viable option for small-scale synthesis if other routes are not feasible, but requires significant expertise in handling air-sensitive reagents.

Conclusion

For the synthesis of 2-iodo-5-phenylpyridine, the Sandmeyer reaction and the Suzuki-Miyaura cross-coupling represent the most practical and reliable approaches. The Sandmeyer reaction offers a classical, cost-effective route that is well-suited for larger-scale production. The Suzuki-Miyaura coupling provides a modern, high-yielding alternative with excellent control over the final product's purity. The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the available expertise and equipment. Direct iodination and halogen exchange are less favorable due to issues with selectivity and safety, respectively, and should only be considered when other routes are not viable.

References

  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google P
  • Sandmeyer reaction - Wikipedia. (URL: [Link])

  • CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google P
  • Sandmeyer reaction - L.S.College, Muzaffarpur. (URL: [Link])

  • Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O), H2SO4) - ResearchGate. (URL: [Link])

  • ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. - ResearchGate. (URL: [Link])

  • A novel synthesis of 2,5-diphenylpyrazine | Request PDF - ResearchGate. (URL: [Link])

  • The Mechanism of Lithium-Halogen Exchange - Macmillan Group. (URL: [Link])

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. (URL: [Link])

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

  • Suzuki–Miyaura cross-coupling of aryl iodides and phenylboronic acid over palladium-free CeO2 catalysts - CONICET. (URL: [Link])

  • Safe handling of organolithium compounds in the laboratory - Princeton EHS. (URL: [Link])

  • lithium halogen exchange #1 revised. (URL: [Link])

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC - NIH. (URL: [Link])

  • CN102276526B - Synthesis method of 2-amino pyridine compounds - Google P
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  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (URL: [Link])

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH. (URL: [Link])

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])

  • (PDF) Solvent-Free Iodination of Organic Molecules Using the I2/Urea—H2O2 Reagent System - ResearchGate. (URL: [Link])

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. (URL: [Link])

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. (URL: [Link])

  • Metal–halogen exchange - Wikipedia. (URL: [Link])

  • I2 and Electrophilic I+ reagents - Wordpress. (URL: [Link])

  • A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. (URL: [Link])

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Validation

A Senior Application Scientist's Guide to the Characterization of Impurities in 2-Iodo-5-phenylpyridine

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Any component that is not the defined chemical entity i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Any component that is not the defined chemical entity is considered an impurity and must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.[1][2] This guide provides an in-depth technical comparison of analytical methodologies for the characterization of impurities in 2-Iodo-5-phenylpyridine, a vital building block in pharmaceutical synthesis. We will move beyond a simple listing of methods to explain the causality behind experimental choices, grounded in the likely synthetic routes and the physicochemical properties of potential impurities.

The Synthetic Landscape: Understanding the Origin of Impurities

A robust impurity profiling strategy begins with understanding the synthetic pathway. 2-Iodo-5-phenylpyridine is commonly synthesized via a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling.[3][4][5] This reaction typically involves the coupling of an aryl halide (or pseudohalide) with an organoboron compound. For 2-Iodo-5-phenylpyridine, a likely route is the reaction of a dihalogenated pyridine, such as 2,5-diiodopyridine or 2-chloro-5-iodopyridine, with phenylboronic acid.

This synthetic context allows us to anticipate a specific constellation of potential impurities:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 2,5-diiodopyridine, 2-chloro-5-iodopyridine, and phenylboronic acid.

    • Homocoupling By-products: Biphenyl, formed from the self-coupling of phenylboronic acid, is a common side-product in Suzuki reactions.[6]

    • Isomeric Impurities: Depending on the regioselectivity of the halogenation of the pyridine ring, isomers such as 2-phenyl-5-iodopyridine could be formed.[7]

    • Catalyst-Related Impurities: Phenylated by-products can arise from the phosphorus ligands used in the palladium catalyst.[8][9]

    • Intermediates: Incomplete reaction or side reactions can lead to various intermediate species.

  • Degradation Products: Forced degradation studies, which intentionally expose the API to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradants that could form during storage or formulation.[3][10][11]

  • Residual Solvents: Organic solvents used during the synthesis and purification steps can be carried over into the final product.[2][12]

The following diagram illustrates the likely synthetic pathway and the origin of these potential impurities.

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_products Products & Impurities SM1 2,5-Dihalopyridine Reaction Pd Catalyst + Base SM1->Reaction Imp1 Unreacted SM1 SM1->Imp1 Carryover SM2 Phenylboronic Acid SM2->Reaction Imp2 Unreacted SM2 SM2->Imp2 Carryover API 2-Iodo-5-phenylpyridine (Target Molecule) Reaction->API Imp3 Biphenyl (Homocoupling) Reaction->Imp3 Side Reaction Imp4 Isomeric Phenyl-iodopyridines Reaction->Imp4 Side Reaction Imp5 Ligand-derived By-products Reaction->Imp5 Side Reaction

Caption: Synthetic route to 2-Iodo-5-phenylpyridine and potential process-related impurities.

A Comparative Analysis of Core Analytical Techniques

The diverse chemical nature of these potential impurities necessitates a multi-pronged analytical approach. No single technique is sufficient for a comprehensive impurity profile. Here, we compare the three cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[13]Separation of volatile compounds in the gas phase, followed by mass-based detection and identification.[6]Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[8]
Applicability Excellent for non-volatile and thermally labile compounds, including starting materials, the API, and less volatile by-products.[14]Ideal for volatile and semi-volatile compounds like residual solvents and lower molecular weight by-products (e.g., biphenyl).[2][14]Provides unambiguous structural elucidation of isolated impurities and can be used for quantitative analysis (qNMR).[9][15]
Sample Volatility Not required.The analyte must be volatile or rendered volatile through derivatization.Not required.
Limit of Detection (LOD) / Limit of Quantification (LOQ) Method-dependent, typically in the low µg/mL to ng/mL range.[6] Can reach single-digit ppb for aromatic compounds with optimized methods.[16]Generally offers higher sensitivity, with LODs in the low ng/mL to pg/mL range.[6] Can be as low as 0.1 mg/kg for pyridine.[17]Lower sensitivity compared to chromatographic techniques. Not typically used for trace-level detection.
Impurity Identification Primarily based on retention time comparison with known standards. Structural information requires coupling to a mass spectrometer (LC-MS).[6]Provides structural information from mass spectra, enabling identification of unknown impurities via library matching and fragmentation analysis.[6]The gold standard for structural confirmation of unknown impurities after isolation.[18]

Experimental Protocols and Methodologies

The following sections provide detailed, field-proven protocols for the analysis of 2-Iodo-5-phenylpyridine samples. The causality behind each parameter selection is explained to empower researchers to adapt these methods to their specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC-UV) for Non-Volatile Impurities

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its applicability to a wide range of compounds. A reversed-phase method is ideal for separating the moderately polar 2-Iodo-5-phenylpyridine from its polar and non-polar impurities.

Rationale for Method Design:

  • Column: A C18 column is chosen for its versatility and effectiveness in retaining aromatic compounds.

  • Mobile Phase: A gradient elution with acetonitrile and a buffered aqueous phase allows for the separation of compounds with a range of polarities. The acidic modifier (formic acid) helps to protonate the pyridine nitrogen, leading to sharper peaks and improved chromatography by minimizing interactions with residual silanol groups on the stationary phase.[13]

  • Detection: A UV detector is suitable as both the pyridine and phenyl rings are strong chromophores. The detection wavelength is selected based on the UV spectrum of 2-Iodo-5-phenylpyridine to maximize sensitivity.

Step-by-Step HPLC Protocol:

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-20 min: 30% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 30% B

      • 26-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-Iodo-5-phenylpyridine sample.

    • Dissolve in a diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL. Use sonication if necessary to ensure complete dissolution.[13]

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[13]

  • Analysis: Inject the sample and integrate the peaks. Identify impurities by comparing their retention times to those of known standards. Quantify impurities using an external standard method or by area percent, assuming a similar response factor for structurally related impurities.

G Sample Weigh & Dissolve Sample (0.5 mg/mL) Filter Filter through 0.45 µm Syringe Filter Sample->Filter Inject Inject 10 µL into HPLC Filter->Inject Separation C18 Column Separation (Gradient Elution) Inject->Separation Detection UV Detection at 260 nm Separation->Detection Analysis Integrate Peaks & Quantify Impurities Detection->Analysis

Caption: HPLC-UV workflow for impurity analysis.

GC-MS for Volatile and Semi-Volatile Impurities

GC-MS is the ideal technique for identifying and quantifying volatile impurities such as residual solvents and low molecular weight, thermally stable by-products like biphenyl.[6] The mass spectrometer provides definitive identification, which is crucial for unknown peaks.

Rationale for Method Design:

  • Injector: A split/splitless injector is used to handle a range of concentrations. A split injection is suitable for analyzing the main components, while a splitless injection provides higher sensitivity for trace impurities.

  • Column: A DB-5ms or equivalent column is a good general-purpose column for separating a wide range of non-polar to moderately polar compounds.

  • Oven Program: A temperature ramp allows for the separation of compounds with different boiling points, starting at a low temperature to resolve volatile solvents and ramping up to elute higher-boiling compounds like biphenyl and the API itself.[6]

  • Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative (ion abundance) data.

Step-by-Step GC-MS Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with a split/splitless injector.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.[6]

    • Injector Temperature: 250°C.[6]

    • Injection Mode: Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentration samples).

    • Injection Volume: 1 µL.

    • MS Conditions:

      • Ion Source Temperature: 230°C.

      • Interface Temperature: 280°C.

      • Scan Mode: Full scan (m/z 40-450) for qualitative analysis and identification of unknowns.

  • Sample Preparation:

    • Dissolve the 2-Iodo-5-phenylpyridine sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample. Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to known standards.

NMR Spectroscopy for Structural Elucidation

When an unknown impurity is detected by HPLC or GC-MS, particularly if it is present at a significant level, its structure must be elucidated. NMR spectroscopy is the most powerful tool for this purpose.[18] This typically involves isolating the impurity by preparative HPLC or column chromatography.

Rationale for Approach:

  • 1D NMR (¹H and ¹³C): Provides fundamental information about the number and types of protons and carbons in the molecule. The chemical shifts and coupling patterns are highly diagnostic. For example, the distinct patterns of the pyridine and phenyl rings can be readily identified.[19]

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range proton-carbon correlations. Together, these experiments allow for the complete assembly of the molecular structure.

Illustrative Workflow for Structural Elucidation:

  • Isolation: Isolate the unknown impurity using preparative HPLC, collecting the corresponding fraction.

  • Sample Preparation: Evaporate the solvent from the collected fraction and dissolve the purified impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a suite of NMR spectra:

    • ¹H NMR

    • ¹³C NMR

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

  • Spectral Interpretation: Analyze the spectra to piece together the structure of the impurity. For example, a homocoupled biphenyl impurity would show a simplified set of aromatic signals compared to the target molecule and the absence of pyridine ring signals. An isomer like 2-phenyl-5-iodopyridine would show distinct changes in the chemical shifts and coupling patterns of the pyridine protons compared to the 2-Iodo-5-phenylpyridine standard.[20]

G Impurity Unknown Impurity Peak (from HPLC/GC-MS) Isolation Isolate by Preparative HPLC Impurity->Isolation NMR_Acq Acquire NMR Spectra (1H, 13C, COSY, HSQC, HMBC) Isolation->NMR_Acq Interpretation Analyze Spectra for Chemical Shifts, Couplings, and Correlations NMR_Acq->Interpretation Structure Elucidate Molecular Structure Interpretation->Structure

Caption: Workflow for structural elucidation of unknown impurities by NMR.

Conclusion and Best Practices

The comprehensive characterization of impurities in 2-Iodo-5-phenylpyridine requires a strategic and orthogonal approach. No single analytical technique can provide a complete picture.

  • HPLC-UV should be the primary method for routine purity testing and quantification of the main component and known non-volatile impurities.

  • GC-MS is essential for the identification and quantification of volatile impurities, such as residual solvents and low-molecular-weight by-products. Its high sensitivity and structural elucidation capabilities are invaluable for detecting unexpected trace components.[6]

  • NMR Spectroscopy is the ultimate tool for the unambiguous structural confirmation of any significant unknown impurities that are isolated.

By integrating these techniques, researchers and drug development professionals can build a robust, self-validating system for impurity profiling. This ensures a deep understanding of the product's purity, supports regulatory filings, and ultimately contributes to the development of safe and effective medicines.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • Impact of constitutional isomers of (BMes(2))phenylpyridine on structure, stability, phosphorescence, and Lewis acidity of mononuclear and dinuclear Pt(II) complexes - PubMed. (2009, August 17). Retrieved January 24, 2026, from [Link]

  • LOD/LOQ Question : r/CHROMATOGRAPHY - Reddit. (2024, September 12). Retrieved January 24, 2026, from [Link]

  • WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents. (n.d.).
  • Simultaneous Determination of Nitrofurantoin and Phenazopyridine in Human Urine Samples By HPLC-UV - ResearchGate. (2025, August 9). Retrieved January 24, 2026, from [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - J-Stage. (n.d.). Retrieved January 24, 2026, from [Link]

  • ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • HPLC vs GC: What Sets These Methods Apart - Phenomenex. (2025, June 6). Retrieved January 24, 2026, from [Link]

  • Pyridine slides for discussion - GOV.UK. (2021, October 8). Retrieved January 24, 2026, from [Link]

  • A Rapid HPLC-UV Protocol Coupled to Chemometric Analysis for the Determination of the Major Phenolic Constituents and Tocopherol Content in Almonds and the Discrimination of the Geographical Origin - MDPI. (2021, September 7). Retrieved January 24, 2026, from [Link]

  • Ullmann condensation - Grokipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved January 24, 2026, from [Link]

  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? - Patsnap Eureka. (2025, June 19). Retrieved January 24, 2026, from [Link]

  • Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. (2025, December 5). Retrieved January 24, 2026, from [Link]

  • How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization? | ResearchGate. (2019, September 16). Retrieved January 24, 2026, from [Link]

  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • Ullmann coupling-An overview - OperaChem. (2025, April 1). Retrieved January 24, 2026, from [Link]

  • Buchwald-Hartwig coupling - YouTube. (2019, January 7). Retrieved January 24, 2026, from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. (2018, September 11). Retrieved January 24, 2026, from [Link]

  • Ullmann Reaction - BYJU'S. (n.d.). Retrieved January 24, 2026, from [Link]

  • Going Low: Understanding Limit of Detection in Gas Chromatography (GC). (2021, May 1). Retrieved January 24, 2026, from [Link]

  • Detection and analysis method for residual solvent pyridine in solid salt - Google Patents. (n.d.).
  • Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved January 24, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 24, 2026, from [Link]

  • A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. (2026, January 19). Retrieved January 24, 2026, from [Link]

  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents. (n.d.).
  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents. (n.d.).
  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. (2025, August 9). Retrieved January 24, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 24, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • Iodosobenzene. - Organic Syntheses Procedure. (n.d.). Retrieved January 24, 2026, from [Link]

  • Ullmann Coupling - Carbon Heteroatom Coupling - YouTube. (2018, July 21). Retrieved January 24, 2026, from [Link]

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Comparative

The Structure-Activity Relationship of 2-Iodo-5-phenylpyridine Analogs: A Comparative Guide for B-Raf Kinase Inhibition

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-iodo-5-phenylpyridine analogs, with a specific focus on their potential as inhibitors of the B-Raf kinase, a critical target in o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-iodo-5-phenylpyridine analogs, with a specific focus on their potential as inhibitors of the B-Raf kinase, a critical target in oncology. Drawing upon comparative data from closely related pyridine-based inhibitor series, this document offers researchers, scientists, and drug development professionals a comprehensive overview of the key structural determinants for achieving potent and selective B-Raf inhibition.

Introduction: The Significance of the 2-Iodo-5-phenylpyridine Scaffold in B-Raf Inhibition

The B-Raf serine/threonine kinase is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various human cancers, most notably in melanoma through the V600E mutation. The development of small molecule inhibitors targeting B-Raf has revolutionized the treatment of these malignancies. Within this landscape, the substituted pyridine scaffold has emerged as a privileged structure for kinase inhibition.

The 2-iodo-5-phenylpyridine core represents a promising, yet underexplored, scaffold for the development of novel B-Raf inhibitors. The strategic placement of the iodo group at the 2-position and the phenyl ring at the 5-position offers unique opportunities for modulating inhibitor potency, selectivity, and pharmacokinetic properties. The iodine atom, in particular, can serve as a crucial interaction point within the kinase active site, potentially forming halogen bonds or favorable lipophilic contacts, and also provides a versatile synthetic handle for further chemical modifications. This guide will dissect the anticipated SAR of this scaffold by drawing logical comparisons with well-characterized 2-halo-pyridine and related heterocyclic B-Raf inhibitors.

Comparative Structure-Activity Relationship Analysis

While direct, extensive SAR studies on 2-iodo-5-phenylpyridine analogs as B-Raf inhibitors are not yet prevalent in the public domain, a robust understanding can be constructed by examining closely related chemical series. The following analysis extrapolates from established SAR principles of pyridine-based B-Raf inhibitors to predict the impact of structural modifications on the 2-iodo-5-phenylpyridine scaffold.

The Critical Role of the 2-Halogen Substituent

The nature of the substituent at the 2-position of the pyridine ring is paramount for potent B-Raf inhibition. In analogous series, this position often interacts with the hinge region of the kinase. While direct data for the 2-iodo group is limited, studies on 5-halo-pyridines provide compelling insights. For instance, the substitution of a bromine atom at the 5-position of a pyridine-based B-Raf inhibitor resulted in an eight-fold increase in both enzymatic and cellular activity.[1] X-ray crystallography revealed that the 5-bromo group engages in key lipophilic contacts with the side chains of Ile463, Val471, Trp531, and Phe583.[1]

Given that iodine is larger and more polarizable than bromine, it is hypothesized that a 2-iodo substituent on the 5-phenylpyridine scaffold could further enhance these lipophilic interactions and potentially form a halogen bond with a suitable acceptor in the B-Raf active site, thereby significantly boosting inhibitory potency.

Impact of Substitutions on the 5-Phenyl Ring

The 5-phenyl group typically occupies a hydrophobic pocket within the B-Raf active site. Modifications to this ring system can profoundly influence binding affinity and selectivity.

  • Hydrophobic and Electronic Effects: Small, lipophilic substituents, such as methyl or chloro groups, on the phenyl ring are generally well-tolerated and can enhance van der Waals interactions. Electron-withdrawing groups may also be beneficial. The precise positioning of these substituents is critical, with para- and meta-positions often being the most favorable for interaction with the hydrophobic pocket.

  • Hydrogen Bonding Moieties: The introduction of hydrogen bond donors or acceptors on the phenyl ring can lead to significant gains in potency if they can form interactions with specific residues in the active site. For example, amide or sulfonamide groups can be strategically placed to interact with the solvent-exposed region or form interactions with the DFG motif of the kinase.

Modifications to the Pyridine Core

Beyond the 2- and 5-positions, other modifications to the pyridine ring can fine-tune the activity of these analogs. For instance, the addition of a 6-amino group to a related pyridine-based B-Raf inhibitor was shown to improve potency by forming a hydrogen bond with the carbonyl of Cys532 in the hinge region.[1] This suggests that similar substitutions on the 2-iodo-5-phenylpyridine scaffold could be a valuable strategy for enhancing binding affinity.

Quantitative Comparison of B-Raf Inhibitors with Related Scaffolds

To provide a quantitative context for the potential of 2-iodo-5-phenylpyridine analogs, the following table summarizes the inhibitory activities of selected pyridine-based B-Raf inhibitors from the literature. This data serves as a benchmark for guiding the design and evaluation of novel analogs based on the 2-iodo-5-phenylpyridine scaffold.

Compound IDScaffoldKey SubstitutionsB-RafV600E IC50 (nM)Cellular p-ERK IC50 (nM)Reference
3 Pyridine-amide-13002500[1]
4 6-amino-pyridine-amide6-amino320900[1]
5 5-bromo-6-amino-pyridine-amide5-bromo, 6-amino40110[1]

This table is a representation of data from closely related scaffolds to guide the design of 2-iodo-5-phenylpyridine analogs.

Experimental Methodologies for Evaluation

The robust evaluation of novel 2-iodo-5-phenylpyridine analogs as B-Raf inhibitors requires a combination of biochemical and cell-based assays. The following are detailed protocols for key experiments.

Biochemical B-Raf Kinase Inhibition Assay (LanthaScreen™)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a sensitive and high-throughput method for measuring the direct inhibition of B-Raf kinase activity.

Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by the B-Raf kinase. Inhibition of the kinase results in a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X serial dilution of the 2-iodo-5-phenylpyridine analogs in kinase reaction buffer.

    • Prepare a 2X solution of B-Raf V600E kinase in kinase reaction buffer.

    • Prepare a 2X solution of fluorescein-labeled MEK1 substrate and ATP in kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X inhibitor solution.

    • Add 5 µL of the 2X B-Raf V600E kinase solution.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP mixture.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Prepare a 2X solution of Tb-labeled anti-phospho-MEK1 antibody in TR-FRET dilution buffer containing EDTA to stop the reaction.

    • Add 20 µL of the antibody solution to each well.

    • Incubate at room temperature for 1 hour.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 490 nm.

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 490 nm).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for B-Raf Pathway Inhibition (Western Blot for p-ERK)

This assay assesses the ability of the compounds to inhibit the B-Raf signaling pathway within a cellular context by measuring the phosphorylation of ERK, a downstream target of B-Raf.

Principle: A375 melanoma cells, which harbor the B-Raf V600E mutation, are treated with the inhibitor. The level of phosphorylated ERK (p-ERK) is then quantified by Western blotting.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture A375 cells in appropriate media until they reach 70-80% confluency.

    • Treat the cells with varying concentrations of the 2-iodo-5-phenylpyridine analogs for 2-4 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total ERK as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal.

    • Plot the normalized p-ERK levels against the inhibitor concentration to determine the cellular IC50.

Visualizing Key Relationships

To better illustrate the concepts discussed in this guide, the following diagrams are provided.

SAR_of_2_Iodo_5_phenylpyridine cluster_pyridine Pyridine Ring Modifications cluster_phenyl Phenyl Ring Modifications Core_Scaffold 2-Iodo-5-phenylpyridine Pos_2 2-Iodo (Key Interaction) Core_Scaffold->Pos_2 Enhances Potency Pos_6 6-Amino (H-bond donor) Core_Scaffold->Pos_6 Potential for H-bonding Phenyl_Sub Substituents (Hydrophobic/H-bonding) Core_Scaffold->Phenyl_Sub Modulates Affinity & Selectivity

Caption: Key modification points on the 2-iodo-5-phenylpyridine scaffold for B-Raf inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay LanthaScreen LanthaScreen™ B-Raf Assay IC50_Enzymatic Determine Enzymatic IC50 LanthaScreen->IC50_Enzymatic SAR_Analysis Structure-Activity Relationship Analysis IC50_Enzymatic->SAR_Analysis Cell_Treatment Treat A375 Cells Western_Blot Western Blot for p-ERK Cell_Treatment->Western_Blot IC50_Cellular Determine Cellular IC50 Western_Blot->IC50_Cellular IC50_Cellular->SAR_Analysis Compound_Synthesis Synthesize Analogs Compound_Synthesis->LanthaScreen Compound_Synthesis->Cell_Treatment

Caption: Workflow for the evaluation of 2-iodo-5-phenylpyridine analogs as B-Raf inhibitors.

Conclusion and Future Directions

The 2-iodo-5-phenylpyridine scaffold holds significant promise for the development of novel B-Raf inhibitors. By leveraging the established structure-activity relationships of related pyridine-based inhibitors, a clear rationale for the design of potent and selective analogs can be formulated. The 2-iodo group is predicted to be a key determinant of high affinity, likely through enhanced lipophilic interactions and potential halogen bonding within the B-Raf active site. Systematic exploration of substituents on the 5-phenyl ring and other positions of the pyridine core will be crucial for optimizing the pharmacological profile of this class of inhibitors.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of newly synthesized analogs. Future work should focus on the synthesis of a focused library of 2-iodo-5-phenylpyridine derivatives to directly probe the SAR hypotheses presented herein. Co-crystallization of lead compounds with the B-Raf kinase will be invaluable for elucidating the precise binding mode and guiding further optimization efforts.

References

  • Wenglowsky, S., et al. (2011). Pyrazolopyridine Inhibitors of B-Raf(V600E). Part 2: structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 21(18), 5533-7. [Link]

  • Wenglowsky, S., et al. (2011). Pyrazolopyridine Inhibitors of B-Raf(V600E). Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Medicinal Chemistry Letters, 2(5), 342-7. [Link]

  • Smogorzewska, A., & De Lange, T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1170, 279-91. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Iodo-5-phenylpyridine

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not just superior products, but also the critical knowledge to ensure safety and operational excellence....

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not just superior products, but also the critical knowledge to ensure safety and operational excellence. The proper management of chemical waste is a cornerstone of a responsible and successful laboratory. This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-Iodo-5-phenylpyridine, reflecting our commitment to safety beyond the product itself. The protocols herein are designed to be a self-validating system, grounded in established principles of chemical safety and regulatory compliance.

Hazard Assessment and Causality

Understanding the intrinsic hazards of 2-Iodo-5-phenylpyridine is the first step in establishing a safe disposal workflow. While comprehensive toxicological data for this specific compound is limited, its structure—a halogenated phenylpyridine—provides clear indicators for cautious handling based on well-documented surrogate compounds.

The pyridine moiety suggests potential for harm if inhaled, swallowed, or absorbed through the skin, and it may cause irritation to the skin and eyes.[1][2] The presence of iodine classifies it as a halogenated organic compound, which carries specific environmental concerns and dictates the ultimate disposal pathway.[3][4] Halogenated organic compounds can be persistent in the environment and may form toxic byproducts if not disposed of correctly.[5] Therefore, all waste streams containing 2-Iodo-5-phenylpyridine must be treated as hazardous.

Summary of Key Hazard Information

ParameterDescriptionRationale & Sources
GHS Pictogram GHS07 (Exclamation Mark)Indicates potential for skin irritation, eye irritation, and acute toxicity (harmful).[6]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).Based on data for 2-Iodo-5-phenylpyridine and related pyridine compounds.[1][6]
Classification Hazardous Halogenated Organic WasteDue to the iodine atom, this compound falls under regulations for halogenated wastes, which require specific disposal methods to prevent environmental contamination.[3][5]
Incompatibilities Strong oxidizing agents, Strong reducing agents.Contact with these materials should be avoided to prevent vigorous or hazardous reactions.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE plan is non-negotiable when handling 2-Iodo-5-phenylpyridine and its associated waste. The choice of PPE is directly dictated by the compound's hazard profile.

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[7] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).[9] Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the chemical.

  • Body Protection: A flame-retardant lab coat, fully buttoned, is required.[10] Ensure clothing is clean and laundered separately from personal attire.[8]

  • Respiratory Protection: All handling of solid 2-Iodo-5-phenylpyridine or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

Spill Management Protocol

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination. The procedure differs based on the scale of the spill.

Minor Spill (Contained, <100 mL of solution or a few grams of solid)

  • Alert & Secure: Immediately alert personnel in the vicinity.[12] Restrict access to the spill area.[13]

  • Assess Hazards: Ensure there are no active ignition sources nearby.[14]

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment & Absorption: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[12][15] Work from the outside of the spill inward to prevent spreading.[14]

  • Collection: Once the material is fully absorbed, carefully scoop it into a designated, leak-proof hazardous waste container using non-sparking tools.[13][16]

  • Decontamination: Clean the spill surface with soap and water.[15] Collect the cleaning materials (e.g., paper towels) as hazardous waste.

  • Labeling: Seal and label the waste container clearly as "Hazardous Waste: 2-Iodo-5-phenylpyridine Spill Debris."

Major Spill (Large volume, uncontained, or posing an immediate respiratory hazard)

  • Evacuate: Immediately evacuate the area.[13]

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., Environmental Health & Safety).

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt Cleanup: Allow trained emergency responders to handle the cleanup.

Step-by-Step Disposal Procedures

The fundamental principle for disposing of 2-Iodo-5-phenylpyridine is that it must never be disposed of down the drain or in regular trash.[17] As a halogenated organic compound, it requires thermal destruction at a licensed facility.

Step 1: Waste Segregation

Proper segregation is critical to ensure safe and compliant disposal. Maintain separate, clearly labeled waste streams.

  • Solid Waste: Collect unused 2-Iodo-5-phenylpyridine, contaminated weigh boats, and disposable labware (e.g., pipette tips) in a dedicated, sealed container made of a compatible material like high-density polyethylene (HDPE).[18]

  • Liquid Waste: Collect solutions containing 2-Iodo-5-phenylpyridine in a dedicated, leak-proof, and sealable hazardous waste container.[18] Do not mix with non-halogenated or other incompatible waste streams. This is crucial because mixing halogenated and non-halogenated waste can significantly increase disposal costs and complexity.[3]

  • Contaminated PPE: Dispose of gloves, disposable lab coats, and other heavily contaminated items in a designated hazardous waste bag or container.[18]

Step 2: Container Labeling

All waste containers must be accurately and clearly labeled.

  • Use an official hazardous waste tag provided by your institution.

  • Clearly write "Hazardous Waste."

  • List the full chemical name: "2-Iodo-5-phenylpyridine."

  • Estimate the concentration and quantity.

  • Indicate the date when waste was first added to the container.

Step 3: Storage

  • Store sealed waste containers in a designated, well-ventilated satellite accumulation area.

  • Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks.

  • Keep containers away from incompatible materials, heat sources, and direct sunlight.[19]

Step 4: Final Disposal

  • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • The designated disposal method for halogenated organic wastes is typically high-temperature incineration.[5] This process ensures the complete destruction of the molecule, preventing the release of hazardous substances. Land disposal is not an appropriate method for this class of chemical.[5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper handling and disposal of waste generated in experiments involving 2-Iodo-5-phenylpyridine.

G Disposal Workflow for 2-Iodo-5-phenylpyridine A Waste Generated (Solid, Liquid, PPE) B Is waste contaminated with 2-Iodo-5-phenylpyridine? A->B C Segregate into designated HALOGENATED ORGANIC WASTE container B->C  Yes   D Dispose as non-hazardous waste (per lab protocol) B->D  No   E Ensure container is properly labeled with 'Hazardous Waste' and contents C->E F Store sealed container in designated satellite accumulation area E->F G Arrange for pickup by licensed hazardous waste contractor via EHS F->G H Final Disposal: High-Temperature Incineration G->H

Caption: Decision tree for waste stream management.

References

  • PubChem. (n.d.). 2-Iodo-5-methylpyridine. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Pyridine. Retrieved from [Link]

  • Johns Hopkins University. (n.d.). Chemical Spill Cleanup. Retrieved from [Link]

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  • Case Western Reserve University. (2023). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]

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  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]

  • Dooley, K. L., et al. (1988). Comparative carcinogenicity of the food pyrolysis product, 2-amino-5-phenylpyridine, and the known human carcinogen, 4-aminobiphenyl, in the neonatal B6C3F1 mouse. Cancer Letters, 41(1), 99-103. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Reddit. (2019). How do you dispose of the iodine-starch complex after a redox titration? Retrieved from [Link]

  • New Jersey Department of Health. (2002). Hazard Summary: Pyridine. Retrieved from [Link]

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  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Pyridine: Human health tier II assessment. Retrieved from [Link]

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  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). The Inhibitory Effect of Spices and Flavonoid Compounds on Formation of 2-amino-1-methyl-6-Phenylimidazo [4,5-b] Pyridine (PhIP) in a Model System. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Handling 2-Iodo-5-phenylpyridine

As researchers and professionals in drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like 2-Iodo-5-phenylpyridine, a ke...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like 2-Iodo-5-phenylpyridine, a key building block in synthetic chemistry, demands a comprehensive understanding of its properties and associated risks. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to handle this compound confidently and safely, ensuring both personal well-being and the reliability of your experimental outcomes.

Hazard Assessment and GHS Classification

Understanding the inherent risks of a chemical is the foundation of safe handling. 2-Iodo-5-phenylpyridine is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling protocols. The primary hazards are associated with irritation and acute toxicity.

Based on data for 2-Iodo-5-phenylpyridine and closely related iodinated pyridines, the following GHS classifications are pertinent[1][2]:

Hazard StatementCodeDescriptionImplication for Handling
Harmful if swallowedH302May cause harm if ingested.Avoid hand-to-mouth contact. Do not eat, drink, or smoke in the laboratory.
Causes skin irritationH315Contact with skin can cause redness, itching, and inflammation.Impervious gloves and a lab coat are mandatory to prevent skin contact.
Causes serious eye irritationH319Can cause significant, potentially damaging, eye irritation upon contact.Chemical safety goggles or a face shield must be worn at all times.
May cause respiratory irritationH335Inhalation of dust or vapor can irritate the respiratory tract.All handling must be performed in a certified chemical fume hood.

These classifications are not merely warnings but directives that inform the selection of appropriate personal protective equipment and the design of a safe experimental workflow.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is a critical control measure dictated by the hazard assessment. For 2-Iodo-5-phenylpyridine, the following ensemble is required to establish a reliable barrier against exposure[3][4]:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[5] For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield should be worn in conjunction with goggles.[5] This is because the eyes are particularly vulnerable to the irritating effects of this compound.

  • Hand Protection: Chemically resistant gloves are mandatory. Given the nature of halogenated aromatic compounds, nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use and change them frequently, especially if contamination is suspected.

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required to protect the skin on the arms and body from accidental spills.[3] For tasks with a significant risk of splashing, a chemically resistant apron over the lab coat provides an additional layer of security.

  • Respiratory Protection: All manipulations of solid 2-Iodo-5-phenylpyridine or its solutions should be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[6][7] If engineering controls are insufficient and exposure limits are at risk of being exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary, contingent on the user being fit-tested and trained.[5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

HandingWorkflow cluster_prep Preparation Phase cluster_use Execution Phase cluster_cleanup Post-Use Phase Prep 1. Assemble PPE - Goggles/Face Shield - Nitrile Gloves - Lab Coat Area_Prep 2. Prepare Work Area - Verify Fume Hood Function - Clear Unnecessary Items - Position Spill Kit Reagent_Prep 3. Reagent Handling - Bring to Room Temp in Desiccator - Weigh Solid in Fume Hood Dissolution 4. Dissolution - Add Solvent Slowly - Keep Container Closed When Possible Reagent_Prep->Dissolution Proceed to Use Reaction 5. Reaction Setup - Perform Additions in Fume Hood - Use Secure Clamping Monitoring 6. Monitoring - Observe Through Fume Hood Sash - Do Not Leave Unattended Quenching 7. Reaction Quenching - Cool Reaction Vessel - Add Quenching Agent Slowly Monitoring->Quenching Reaction Complete Decontamination 8. Decontamination - Rinse Glassware with Solvent - Wipe Down Fume Hood Surfaces Disposal_Prep 9. Waste Segregation - Collect Halogenated Waste - Seal and Label Container End Secure Storage / Disposal Disposal_Prep->End End of Procedure

Caption: Workflow for handling 2-Iodo-5-phenylpyridine.

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure, a swift and correct response is critical to minimizing harm. All personnel must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.[8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open to ensure thorough rinsing.[8][9] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention after flushing.

  • Skin Contact: Promptly wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove any contaminated clothing while under the safety shower.[8] If irritation persists, seek medical attention.

  • Inhalation: Move the affected individual to fresh air at once.[4][10] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical assistance.[10]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[3]

  • Spill Response: For a minor spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it into a sealed container for hazardous waste, and decontaminate the area. For larger spills, evacuate the immediate area, alert others, and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal is a legal and ethical responsibility. As a halogenated organic compound, 2-Iodo-5-phenylpyridine and any materials contaminated with it must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: All waste containing 2-Iodo-5-phenylpyridine (e.g., residual solid, reaction mixtures, contaminated consumables like gloves and paper towels) must be collected in a designated "Halogenated Organic Waste" container.[11] Do not mix with non-halogenated waste, as this can complicate the disposal process and increase costs.[11]

  • Containerization: Use a chemically compatible, leak-proof container with a secure screw cap.[7][11] The container must be clearly labeled with "Hazardous Waste," the full chemical name ("2-Iodo-5-phenylpyridine"), and the associated hazards (e.g., "Irritant," "Toxic").[7]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. The primary disposal method for such compounds is typically high-temperature incineration.[12] Under no circumstances should this chemical or its waste be disposed of down the drain.[6]

By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a culture of excellence and responsibility within the scientific community.

References

  • PubChem. (n.d.). 2-Iodo-5-methylpyridine. Retrieved from National Center for Biotechnology Information. [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from Nipissing University. [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from NIOSH. [Link]

  • Occupational Safety and Health Administration in Finland. (2025). First aid for chemical-related accidents and injuries. Retrieved from Tyosuojelu.fi. [Link]

  • Hesperian Health Guides. (n.d.). First aid for chemicals. Retrieved from Hesperian Health Guides. [Link]

  • Purdue University. (n.d.). Appendix 5 - Emergencies. Retrieved from Purdue College of Pharmacy. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from Washington State University. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from ATSDR. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from Hazardous Waste Experts. [Link]

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